N-ACETYL-beta-D-GLUCOSAMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
| Record name | beta-N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-N-Acetylglucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-68-1, 72-87-7 | |
| Record name | β-N-Acetylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-beta-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-N-Acetylglucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N-Acetyl-β-D-glucosamine: A Technical Guide to its Biological Roles and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-β-D-glucosamine (NAG) is a vital monosaccharide that functions as a fundamental structural component of complex carbohydrates and as a critical signaling molecule in a multitude of cellular processes. This technical guide offers a detailed exploration of the biological pathways involving NAG, with a particular focus on the Hexosamine Biosynthetic Pathway (HBP) and the subsequent post-translational modification, O-GlcNAcylation. We will delve into the intricate mechanisms through which NAG metabolism integrates with cellular signaling networks, including the insulin (B600854), mTOR, NF-κB, c-Myc, and p53 pathways, and examine its profound implications in health and disease, notably in cancer, diabetes, and neurodegenerative disorders. This document provides structured quantitative data, detailed experimental protocols for studying NAG-related pathways, and visualizations of key pathways to facilitate research and drug development.
Introduction: The Centrality of N-Acetyl-β-D-glucosamine in Cellular Homeostasis
N-acetyl-β-D-glucosamine is an amide derivative of the monosaccharide glucose and a key player in various biological systems.[1] Its significance stems from its dual role as a structural building block and a signaling molecule. Structurally, NAG is a monomeric unit of chitin, which forms the exoskeletons of arthropods and the cell walls of fungi, and a component of peptidoglycan in bacterial cell walls.[1][2][3] In animals, it is a crucial precursor for the biosynthesis of glycosaminoglycans (GAGs) like hyaluronic acid, which are essential components of the extracellular matrix.[3]
Beyond its structural importance, NAG is at the heart of a critical nutrient-sensing pathway, the Hexosamine Biosynthetic Pathway (HBP). This pathway culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the activated form of NAG.[4][5] UDP-GlcNAc serves as the donor substrate for a dynamic and reversible post-translational modification known as O-GlcNAcylation, where a single NAG moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[6][7] This modification, akin to phosphorylation, modulates the activity, stability, and localization of a vast array of proteins, thereby influencing a wide range of cellular processes from transcription and translation to signal transduction and stress responses.[8][9]
Dysregulation of NAG metabolism and O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases, making the pathways involving NAG a fertile ground for therapeutic intervention.[6][10][11][12]
Metabolic Pathways of N-Acetyl-β-D-glucosamine
The intracellular pool of UDP-GlcNAc is maintained through two primary pathways: the de novo Hexosamine Biosynthetic Pathway and the Salvage Pathway.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a branch of glycolysis that integrates cellular metabolism of glucose, amino acids, fatty acids, and nucleotides to produce UDP-GlcNAc.[4][13] This pathway acts as a crucial nutrient sensor, with its flux reflecting the overall metabolic state of the cell. The synthesis of UDP-GlcNAc from glucose proceeds through four enzymatic steps:
-
Fructose-6-phosphate to Glucosamine-6-phosphate: This initial and rate-limiting step is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT) , which utilizes glutamine as the amine donor.[14]
-
Glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate: The acetylation of glucosamine-6-phosphate is carried out by glucosamine-6-phosphate N-acetyltransferase (GNA1) , using acetyl-CoA as the acetyl donor.
-
N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate: This isomerization is catalyzed by N-acetylglucosamine-phosphate mutase (AGM1) .
-
N-acetylglucosamine-1-phosphate to UDP-GlcNAc: The final step involves the uridylation of N-acetylglucosamine-1-phosphate by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) , using UTP.
The Hexosamine Biosynthetic Pathway (HBP).
The Salvage Pathway
In addition to de novo synthesis, cells can recycle NAG from the breakdown of glycoconjugates or uptake it from the extracellular environment through the salvage pathway.[5][15][16] This pathway provides a more energetically favorable route to UDP-GlcNAc synthesis. The key steps are:
-
N-acetylglucosamine to N-acetylglucosamine-6-phosphate: Exogenous or recycled NAG is phosphorylated by N-acetylglucosamine kinase (NAGK) .
-
Entry into the HBP: The resulting N-acetylglucosamine-6-phosphate then enters the HBP to be converted to UDP-GlcNAc.[17]
The N-acetyl-β-D-glucosamine Salvage Pathway.
O-GlcNAcylation: A Dynamic Post-Translational Modification
O-GlcNAcylation is a reversible post-translational modification where a single N-acetylglucosamine molecule is attached via an O-glycosidic bond to the hydroxyl group of serine or threonine residues of nuclear and cytoplasmic proteins.[6][7] This process is catalyzed by two highly conserved enzymes:
-
O-GlcNAc Transferase (OGT): Catalyzes the addition of GlcNAc from UDP-GlcNAc onto proteins.[8]
-
O-GlcNAcase (OGA): Catalyzes the removal of GlcNAc from proteins.[8]
The dynamic interplay between OGT and OGA allows for rapid and reversible modification of proteins in response to cellular signals and nutrient availability, making O-GlcNAcylation a key regulatory mechanism analogous to phosphorylation.[8]
References
- 1. UDP-GlcNAc concentration is an important factor in the biosynthesis of beta1,6-branched oligosaccharides: regulation based on the kinetic properties of N-acetylglucosaminyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased O-GlcNAcylation of c-Myc Promotes Pre-B Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A role for N-acetylglucosamine as a nutrient sensor and mediator of insulin resistance | Semantic Scholar [semanticscholar.org]
- 5. Glycosylation of the c-Myc transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A role for N-acetylglucosamine as a nutrient sensor and mediator of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Modification of RelA by O-linked N-acetylglucosamine links glucose metabolism to NF-κB acetylation and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylglucosamine suppresses osteoclastogenesis in part through the promotion of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. DSpace [helda.helsinki.fi]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of N-Acetyl-β-D-glucosamine in Glycobiology: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
N-acetyl-β-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a critical nexus for cellular metabolism, signaling, and post-translational modification. Its significance extends from being a basic building block of complex glycans to a key regulator of protein function through the dynamic process of O-GlcNAcylation. This technical guide provides an in-depth exploration of GlcNAc's function in glycobiology, detailing the core metabolic and signaling pathways, presenting key quantitative data, and outlining experimental protocols for its study. Understanding these mechanisms is paramount for developing novel therapeutic strategies for a range of human diseases, including cancer, diabetes, and neurodegeneration.
The Hexosamine Biosynthetic Pathway (HBP): The Source of GlcNAc
The primary route for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions, is the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates several major metabolic inputs, including glucose, amino acids (glutamine), fatty acids (acetyl-CoA), and nucleotides (UTP).[1][2] Consequently, the cellular concentration of UDP-GlcNAc serves as a sensitive indicator of the overall nutrient status of the cell.
The HBP consists of a series of enzymatic steps, with glutamine:fructose-6-phosphate amidotransferase (GFAT) acting as the rate-limiting enzyme.[3][4] In addition to this de novo synthesis, cells can utilize a salvage pathway, where free GlcNAc, derived from the environment or the breakdown of glycoconjugates, is phosphorylated by N-acetylglucosamine kinase (NAGK) to enter the pathway.[2][5]
Caption: The Hexosamine Biosynthetic Pathway (HBP) and Salvage Pathway.
O-GlcNAcylation: A Nutrient-Sensitive Post-Translational Modification
Analogous to protein phosphorylation, O-GlcNAcylation is the dynamic and reversible attachment of a single GlcNAc sugar to the serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][6] This process is regulated by a simple enzymatic pair: O-GlcNAc transferase (OGT) adds the modification, utilizing UDP-GlcNAc as the sugar donor, while O-GlcNAcase (OGA) removes it.[7] This rapid cycling allows O-GlcNAcylation to function as a crucial regulatory mechanism, translating changes in nutrient availability into widespread alterations in protein function, stability, and localization.[1][8]
References
- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 7. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-β-D-glucosamine as a Precursor in Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-β-D-glucosamine (GlcNAc) is a pivotal monosaccharide that serves as a fundamental precursor for the biosynthesis of a vast array of essential macromolecules, including glycoproteins, proteoglycans, glycolipids, and bacterial peptidoglycan. Its metabolic flux is primarily channeled through the Hexosamine Biosynthetic Pathway (HBP), which culminates in the production of the high-energy donor molecule, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This activated sugar is the central substrate for glycosyltransferases that mediate the assembly of complex glycans. The HBP acts as a critical nutrient-sensing pathway, integrating glucose, amino acid, fatty acid, and nucleotide metabolism.[1] Dysregulation of GlcNAc metabolism is implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative disorders, making it a key area of interest for therapeutic intervention. This guide provides an in-depth overview of the biosynthetic pathways originating from GlcNAc, detailed experimental protocols for their study, and a summary of relevant quantitative data.
The Central Hub: UDP-GlcNAc Biosynthesis
The universal donor for GlcNAc residues in biosynthetic reactions is UDP-GlcNAc. Cells can generate this crucial metabolite through two primary routes: the de novo Hexosamine Biosynthetic Pathway (HBP) and the GlcNAc Salvage Pathway.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a highly conserved metabolic route that shunts a small fraction (2-5%) of cellular glucose to produce UDP-GlcNAc.[1] It involves four key enzymatic steps that integrate inputs from glycolysis, as well as amino acid, fatty acid, and nucleotide metabolism.[1][2]
-
Fructose-6-phosphate to Glucosamine-6-phosphate: The initial and rate-limiting step is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT), which transfers an amino group from glutamine to fructose-6-phosphate.[1]
-
Glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate: The subsequent acetylation is carried out by glucosamine-phosphate N-acetyltransferase (GNPNAT) in eukaryotes.[1]
-
N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate: This isomerization is catalyzed by N-acetylglucosamine-phosphate mutase (PGM3/AGM1).[1]
-
N-acetylglucosamine-1-phosphate to UDP-GlcNAc: The final step involves the formation of the high-energy sugar nucleotide by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1), which utilizes UTP.[1]
The GlcNAc Salvage Pathway
In addition to de novo synthesis, cells can recycle GlcNAc from the degradation of glycoconjugates or uptake from the extracellular environment.[3][4] This salvage pathway provides a metabolically efficient alternative to the HBP.
-
GlcNAc to GlcNAc-6-phosphate: Exogenous or recycled GlcNAc is phosphorylated by N-acetylglucosamine kinase (NAGK).[5]
-
Entry into the HBP: The resulting GlcNAc-6-phosphate then enters the main HBP pathway at the third step, where it is converted to UDP-GlcNAc.[6]
The salvage pathway is critical under conditions of nutrient stress, such as glutamine limitation, where de novo synthesis is suppressed.[4][5]
Major Biosynthetic Fates of UDP-GlcNAc
UDP-GlcNAc is the donor substrate for a multitude of glycosylation reactions that are fundamental to cellular structure and function.
Glycoprotein Synthesis
-
N-linked Glycosylation: This process, occurring in the endoplasmic reticulum and Golgi apparatus, involves the attachment of a complex oligosaccharide to asparagine residues of nascent polypeptides. UDP-GlcNAc is essential for the synthesis of the dolichol-linked oligosaccharide precursor and for the subsequent branching of N-glycans in the Golgi.[7]
-
O-GlcNAcylation: In contrast to complex glycosylation, O-GlcNAcylation is a dynamic, reversible post-translational modification occurring in the nucleus, cytoplasm, and mitochondria.[1] A single GlcNAc moiety is attached to serine or threonine residues of target proteins by O-GlcNAc transferase (OGT), and removed by O-GlcNAcase (OGA).[8] This modification acts as a nutrient sensor and plays a crucial regulatory role analogous to phosphorylation in signal transduction, transcription, and cell cycle control.[8][9]
Bacterial Peptidoglycan Synthesis
In bacteria, UDP-GlcNAc is an indispensable precursor for the synthesis of peptidoglycan, the major structural component of the bacterial cell wall.[10] The biosynthesis begins in the cytoplasm:
-
UDP-MurNAc Formation: UDP-GlcNAc is converted to UDP-N-acetylmuramic acid (UDP-MurNAc) by the enzymes MurA and MurB.[11]
-
Pentapeptide Addition: A five-amino-acid peptide chain is sequentially added to UDP-MurNAc.[11]
-
Lipid I Formation: The resulting UDP-MurNAc-pentapeptide is transferred to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) on the inner leaflet of the cytoplasmic membrane, forming Lipid I.[12]
-
Lipid II Formation: MurG transferase adds a GlcNAc residue from UDP-GlcNAc to Lipid I, creating the final monomeric precursor, Lipid II.[10][11]
-
Translocation and Polymerization: Lipid II is then flipped across the membrane to the periplasmic space, where it is polymerized into growing glycan chains by glycosyltransferases.[11][13]
Chitin Synthesis
In fungi, GlcNAc is the monomeric unit of chitin, a major structural polysaccharide in the fungal cell wall.[14][15] UDP-GlcNAc serves as the direct precursor, with chitin synthases catalyzing the polymerization of GlcNAc residues into long (1,4)-β-linked chains.[16]
Experimental Methodologies
Studying the flux and function of GlcNAc-derived pathways requires specialized techniques. Below are protocols for key experimental approaches.
Metabolic Labeling of O-GlcNAcylated Proteins
Metabolic chemical reporters, which are GlcNAc analogs containing bioorthogonal handles like azides or alkynes, allow for the visualization and identification of O-GlcNAcylated proteins.[17][18]
Protocol: Labeling with Azido-GlcNAc (GlcNAz)
-
Cell Culture: Culture mammalian cells to approximately 70-80% confluency in standard growth medium.
-
Metabolic Labeling: Replace the medium with fresh medium containing 50-100 µM of a cell-permeable, per-O-acetylated N-azidoacetylglucosamine (Ac₄GlcNAz). Incubate for 24-48 hours. The acetyl groups increase membrane permeability, and intracellular esterases release the active GlcNAz.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors and an OGA inhibitor (e.g., 50 µM Thiamet-G) to preserve the O-GlcNAc modification.[19]
-
Bioorthogonal Ligation (Click Chemistry): To the cell lysate (approx. 1 mg/mL protein), add the following components for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction:
-
An alkyne-functionalized reporter tag (e.g., alkyne-biotin or alkyne-fluorophore) at 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) at 1 mM (to reduce Cu²⁺).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand at 100 µM (to stabilize Cu⁺).
-
Copper(II) sulfate (B86663) (CuSO₄) at 1 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Downstream Analysis:
-
Visualization: If a fluorescent tag was used, analyze the lysate by SDS-PAGE and in-gel fluorescence scanning.[17]
-
Enrichment & Proteomics: If a biotin (B1667282) tag was used, enrich the labeled proteins using streptavidin-agarose beads. The enriched proteins can then be digested on-bead and identified by mass spectrometry.[20]
-
Quantification of Cellular UDP-GlcNAc
Directly measuring the cellular concentration of UDP-GlcNAc is crucial for understanding the state of the HBP. An enzymatic microplate assay provides a sensitive method for this quantification.[21][22]
Protocol: Enzymatic Microplate Assay for UDP-GlcNAc
-
Metabolite Extraction:
-
Culture cells to a known number (e.g., 1-5 million cells).
-
Rapidly wash cells with ice-cold saline.
-
Extract polar metabolites by adding a cold solvent mixture (e.g., 80% methanol) and scraping the cells.
-
Vortex vigorously and centrifuge at high speed to pellet protein and debris. Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
Enzymatic Reaction:
-
Reconstitute the dried metabolites in reaction buffer.
-
Prepare a standard curve using known concentrations of UDP-GlcNAc.
-
In a microplate, combine the sample or standard with a reaction mixture containing:
-
Recombinant O-GlcNAc Transferase (OGT).
-
A specific OGT peptide substrate (e.g., a known O-GlcNAcylated peptide).
-
Reaction buffer (e.g., HEPES, MgCl₂).
-
-
Incubate the plate to allow OGT to transfer GlcNAc from the UDP-GlcNAc in the sample onto the peptide substrate. The amount of product formed is proportional to the initial UDP-GlcNAc concentration.[23]
-
-
Immunodetection (ELISA-like):
-
Coat a high-binding microplate with the reaction mixture, allowing the peptide substrate to adhere.
-
Wash the plate to remove unbound components.
-
Add a primary antibody that specifically recognizes the O-GlcNAc modification on the peptide (e.g., RL2 antibody). Incubate.
-
Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate.
-
Wash, then add a colorimetric HRP substrate (e.g., TMB).
-
-
Quantification: Stop the reaction and read the absorbance on a microplate reader. Calculate the UDP-GlcNAc concentration in the samples by comparing their absorbance values to the standard curve.[22][23]
Quantitative Data Summary
Quantitative analysis of HBP metabolites provides critical insights into cellular metabolic status. The tables below summarize key reported values.
Table 1: Cellular UDP-GlcNAc Concentrations in Various Cell Lines
| Cell Line | Origin | UDP-GlcNAc (pmol / 10⁶ cells) | Reference |
| 293T | Human Kidney | ~60 | [24] |
| NIH/3T3 | Mouse Fibroblast | ~110 | [24] |
| HCT116 | Human Colon | ~180 | [24] |
| AML12 | Mouse Hepatocyte | ~300 | [24] |
| Hepa1-6 | Mouse Hepatoma | ~380 | [24] |
| HeLa | Human Cervical Cancer | ~520 | [24] |
| Primary Mouse Fibroblasts | Mouse | ~140 | [24] |
Note: Values are approximate and can vary significantly with culture conditions and cell state.
Table 2: Kinetic Parameters of Key Glycosyltransferases
| Enzyme | Substrate | Kₘ Value | Organism/System | Reference |
| N-acetylglucosaminyltransferase V (GnT-V) | UDP-GlcNAc | 0.8 mM | Human (recombinant) | [25] |
Note: The high Kₘ value for GnT-V suggests its activity is highly sensitive to fluctuations in the physiological concentration of UDP-GlcNAc, making it a key regulatory point for N-glycan branching.[25]
Conclusion and Future Directions
N-acetyl-β-D-glucosamine, via its activated form UDP-GlcNAc, sits (B43327) at the crossroads of cellular metabolism and the synthesis of essential glycoconjugates. The Hexosamine Biosynthetic Pathway's role as a nutrient sensor that directly influences protein function through O-GlcNAcylation highlights its importance in cellular homeostasis and disease.[1] The intricate connections between GlcNAc metabolism and the pathways it supplies, such as peptidoglycan synthesis in bacteria, offer promising targets for the development of novel therapeutics, from antibiotics to anti-cancer agents.
Future research will likely focus on elucidating the precise regulatory mechanisms that control flux through the HBP and salvage pathways in different cellular contexts and disease states. The continued development of advanced chemical biology tools, such as next-generation metabolic reporters and quantitative proteomic methods, will be essential for mapping site-specific glycosylation events and understanding their functional consequences. These efforts will undoubtedly deepen our understanding of this central metabolic hub and pave the way for innovative strategies in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidoglycan | Department of Physiology | UZH [physiol.uzh.ch]
- 13. researchgate.net [researchgate.net]
- 14. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [helda.helsinki.fi]
- 22. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
The Sweet Switch: A Technical Guide to N-Acetyl-β-D-glucosamine in Post-Translational Modification
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Post-translational modifications (PTMs) represent a critical layer of cellular regulation, expanding the functional proteome far beyond the genomic blueprint. Among these, the O-linked attachment of a single N-Acetyl-β-D-glucosamine (O-GlcNAc) to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins has emerged as a fundamental regulatory mechanism. This dynamic and reversible modification, known as O-GlcNAcylation, acts as a pivotal nutrient sensor, directly linking cellular metabolic status to the control of signal transduction, transcription, protein stability, and other core cellular processes. Dysregulation of O-GlcNAc cycling is increasingly implicated in the pathogenesis of major human diseases, including cancer, type 2 diabetes, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the O-GlcNAc modification, detailing the enzymatic machinery, its integration with metabolic pathways, key quantitative parameters, and the experimental protocols essential for its investigation.
The Core of O-GlcNAcylation: A Unique Regulatory PTM
Unlike phosphorylation, which is governed by hundreds of kinases and phosphatases, the entire O-GlcNAc cycle is orchestrated by a single pair of highly conserved enzymes.[1][2][3]
-
O-GlcNAc Transferase (OGT): This enzyme catalyzes the addition of GlcNAc from the donor substrate uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) onto serine or threonine residues of target proteins.[1][2][4][5] OGT is unique in that a single gene product is responsible for modifying thousands of diverse substrates.[1][5]
-
O-GlcNAcase (OGA): This enzyme is responsible for the hydrolytic removal of the O-GlcNAc moiety, returning the protein to its unmodified state.[1][2][4][5]
This simple enzymatic setup allows for rapid and dynamic cycling of the modification, with a turnover rate comparable to that of protein phosphorylation, enabling swift cellular responses to metabolic and stress signals.[1][3][6]
The Metabolic Nexus: The Hexosamine Biosynthetic Pathway (HBP)
The availability of the OGT substrate, UDP-GlcNAc, is the critical link between O-GlcNAcylation and the cell's metabolic state. The HBP is a metabolic pathway that funnels a small percentage (typically 2-5%) of cellular glucose to produce UDP-GlcNAc.[3][7] This pathway integrates inputs from carbohydrate, amino acid, fatty acid, and nucleotide metabolism, positioning OGT as a master nutrient sensor.[1][4][8]
An influx of nutrients leads to an increase in HBP flux, elevating intracellular UDP-GlcNAc levels and promoting protein O-GlcNAcylation. Conversely, nutrient deprivation reduces UDP-GlcNAc pools, favoring the removal of O-GlcNAc by OGA.
Signaling Integration and Crosstalk with Phosphorylation
O-GlcNAcylation is intimately intertwined with protein phosphorylation, another major regulatory PTM on serine and threonine residues. This crosstalk occurs through several mechanisms:
-
Direct Competition: O-GlcNAc and phosphate (B84403) groups can compete for modification of the same or adjacent serine/threonine residues.[9][10] This creates a "yin-yang" relationship where the presence of one modification can preclude the other, leading to a binary switch in protein function.[11]
-
Altered Substrate Recognition: The O-GlcNAcylation of a kinase or phosphatase can alter its activity or substrate specificity. Conversely, phosphorylation of OGT or OGA can regulate their ability to modify their own targets.[9]
-
Functional Interplay: In some cases, the two modifications can coexist on the same protein, leading to a more complex regulatory code. For instance, the O-GlcNAcylation of YAP at Ser109 prevents its phosphorylation at the adjacent Ser127, promoting nuclear translocation and pro-proliferative gene expression.[1][4]
Quantitative Data and Enzyme Parameters
For drug development and mechanistic studies, understanding the quantitative aspects of the O-GlcNAc machinery is paramount.
Table 1: Kinetic Parameters of Human O-GlcNAc Cycling Enzymes
| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Notes |
| OGT | UDP-GlcNAc | 1 - >20 µM | Variable | Variable | Km for UDP-GlcNAc is highly dependent on the protein acceptor substrate. Follows an ordered bi-bi kinetic mechanism.[7] |
| OGA | 4-MU-GlcNAc | 0.26 mM | - | 3.5 x 103 | Data for full-length human OGA with an artificial substrate. |
| OGA | O-GlcNAc Peptides | ~500 µM - 2 mM | Variable | Relatively Invariant | Km values for physiological peptide substrates are in the high µM to low mM range.[1] The catalytic efficiency (kcat/Km) is remarkably consistent across different protein substrates, suggesting recognition is driven primarily by the GlcNAc moiety.[5] |
Table 2: Potency of Select OGT and OGA Inhibitors
| Inhibitor | Target | Type | IC50 / Ki | Key Characteristics |
| L01 | OGT | Small Molecule | IC50 = 22 µM | Identified through high-throughput screening.[6] |
| Thiamet G | OGA | Competitive | Ki = 20 nM | Highly potent and selective, brain-penetrant, widely used tool compound. |
| ASN90 | OGA | Competitive | Low nM IC50 | A potent, brain-penetrant clinical-stage inhibitor. |
| GlcNAcstatin | OGA | Competitive | Nanomolar Ki | Potent inhibitor with good selectivity over lysosomal β-hexosaminidases. |
Key Experimental Protocols
Investigating O-GlcNAcylation requires specialized techniques to detect the modification, identify modified proteins and sites, and quantify changes in response to stimuli.
Protocol: Detection of Global O-GlcNAcylation by Western Blot
This protocol provides a method for the general detection of O-GlcNAcylated proteins in a cell lysate.
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 50 µM PUGNAc or Thiamet G) to preserve the modification during sample preparation.[7]
-
Incubate on ice for 20-30 minutes, then centrifuge at >13,000 x g for 20 minutes at 4°C to pellet debris.
-
Quantify protein concentration of the supernatant (lysate) using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel (e.g., 4-20% Tris-Glycine).
-
Transfer proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2) diluted in blocking buffer (typically 1:1000 to 1:5000) for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane 3-6 times for 5 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane 4-6 times for 5 minutes each in TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or film. A smear or ladder of bands indicates the presence of multiple O-GlcNAcylated proteins.
-
Protocol: Proteomic Identification of O-GlcNAc Sites by Mass Spectrometry
This workflow outlines a general strategy for the large-scale identification and quantification of O-GlcNAc sites.
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues as described above, ensuring the inclusion of an OGA inhibitor.
-
Denature, reduce, and alkylate the proteins.
-
Digest proteins into peptides using a protease such as trypsin.
-
-
Enrichment of O-GlcNAcylated Peptides: (This step is critical due to the low stoichiometry of the modification).
-
Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA)-conjugated resin, which binds to the GlcNAc moiety, to capture O-GlcNAcylated peptides/proteins.[9]
-
Chemoenzymatic Labeling: This is a highly specific method.
-
Use a mutant galactosyltransferase (GalT Y289L) to transfer an azide- or alkyne-modified galactose analog onto the O-GlcNAc sugar.
-
Perform a "click chemistry" reaction to covalently attach a biotin (B1667282) tag to the modified galactose.
-
Enrich the now-biotinylated peptides using streptavidin-coated beads.
-
-
-
LC-MS/MS Analysis:
-
Elute the enriched peptides from the affinity resin.
-
Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Fragmentation Method: Employ Electron Transfer Dissociation (ETD) or similar fragmentation techniques. Unlike Collision-Induced Dissociation (CID), ETD preserves the labile glycosidic bond, which is essential for pinpointing the exact serine or threonine residue that is modified.[7][10]
-
-
Data Analysis:
-
Use specialized proteomics software to search the acquired MS/MS spectra against a protein database.
-
The search parameters must include O-GlcNAc (+203.079 Da) as a variable modification on serine and threonine.
-
Utilize scoring algorithms (e.g., Ascore) to confidently assign O-GlcNAc site localization.[10]
-
For quantitative studies, data from labeled approaches (e.g., SILAC, TMT) can be processed to determine relative changes in site occupancy between different sample conditions.[1]
-
Conclusion and Future Directions
O-GlcNAcylation is a critical PTM that functions as a central node integrating cellular metabolism with protein function and signaling networks. Its regulation by a simple two-enzyme system belies its profound and pleiotropic effects on cellular physiology. The development of potent and specific inhibitors for OGT and OGA, coupled with advanced mass spectrometry techniques, has opened new avenues for both fundamental research and therapeutic intervention. For professionals in drug development, the O-GlcNAc pathway presents a compelling target space. Modulating O-GlcNAc levels has shown therapeutic promise in preclinical models of cancer, diabetes, and neurodegeneration. Future research will undoubtedly focus on elucidating the substrate specificity of OGT, understanding the complex interplay between O-GlcNAcylation and other PTMs in a systems-wide context, and advancing OGT/OGA-targeted therapies into the clinic. A thorough understanding of the technical principles and methodologies outlined in this guide is essential for any researcher aiming to explore this sweet switch of cellular regulation.
References
- 1. Human OGA binds substrates in a conserved peptide recognition groove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human OGA binds substrates in a conserved peptide recognition groove | MRC PPU [ppu.mrc.ac.uk]
N-Acetyl-β-D-glucosamine in Signal Transduction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-β-D-glucosamine (GlcNAc) is a pivotal monosaccharide that functions not only as a fundamental component of complex glycans but also as a critical signaling molecule in a multitude of cellular processes. This technical guide offers a comprehensive examination of the biological pathways influenced by GlcNAc, with a particular focus on the Hexosamine Biosynthetic Pathway (HBP) and the resultant post-translational modification, O-GlcNAcylation. We will explore the detailed mechanisms through which GlcNAc metabolism is integrated with cellular signaling networks, such as the insulin, MAPK, and NF-κB pathways. Furthermore, this guide will elucidate the profound implications of these interactions in health and disease, notably in cancer, diabetes, and neurodegenerative disorders. Detailed experimental protocols for the investigation of GlcNAc-related pathways are provided, alongside a structured presentation of quantitative data to aid in research and the development of novel therapeutics.
The Hexosamine Biosynthetic Pathway: A Central Hub for Nutrient Sensing
The Hexosamine Biosynthetic Pathway (HBP) is a vital metabolic route that channels a portion of cellular glucose (approximately 2-5%) to synthesize uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc. This pathway integrates glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism, positioning it as a crucial sensor of the cell's nutrient status.
The synthesis of UDP-GlcNAc from glucose proceeds through four key enzymatic steps:
-
Fructose-6-phosphate to Glucosamine-6-phosphate: This initial and rate-limiting step is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).
-
Glucosamine-6-phosphate to Glucosamine-1-phosphate: This isomerization is performed by glucosamine-phosphate N-acetyltransferase (GNPNAT).
-
Glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate: This reaction is catalyzed by N-acetylglucosamine-phosphate mutase (AGM) and acetyl-CoA.
-
N-acetylglucosamine-1-phosphate to UDP-N-acetylglucosamine: The final step is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1).
The end product, UDP-GlcNAc, is the donor substrate for a dynamic and widespread post-translational modification known as O-GlcNAcylation.
The Metabolic Odyssey of N-Acetyl-beta-D-Glucosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-beta-D-glucosamine (GlcNAc) is a pivotal monosaccharide that plays a fundamental role in a myriad of biological processes. As a derivative of glucose, it serves as a crucial building block for the biosynthesis of complex glycans, including glycoproteins, glycolipids, and glycosaminoglycans, which are integral components of cellular structures and the extracellular matrix. Beyond its structural importance, GlcNAc is a key signaling molecule, particularly through its involvement in the hexosamine biosynthetic pathway (HBP) and subsequent O-GlcNAcylation of proteins. This dynamic post-translational modification acts as a nutrient sensor, integrating cellular metabolic status with the regulation of signal transduction pathways, gene expression, and enzyme activity. Dysregulation of GlcNAc metabolism has been implicated in a range of pathologies, including metabolic disorders like insulin (B600854) resistance and diabetes, neurodegenerative diseases, and cancer, making it a subject of intense research and a potential target for therapeutic intervention.
This in-depth technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). We will explore the intricate enzymatic pathways that govern its synthesis and degradation, present quantitative data on its pharmacokinetics, and provide detailed experimental protocols for its study. Furthermore, this guide will elucidate the critical role of GlcNAc in cellular signaling and its implications for drug development.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic journey of this compound begins with its absorption and subsequent distribution throughout the body, followed by its metabolism and eventual excretion. Understanding these pharmacokinetic properties is crucial for evaluating its therapeutic potential and designing effective drug delivery strategies.
Absorption
Oral this compound is readily absorbed from the gastrointestinal tract. Studies in rats have shown that it is absorbed through a diffusion process. Following oral administration in rats, radiolabelled GlcNAc reached its peak plasma concentration approximately 4 hours after administration, with residual radioactivity detected for up to 168 hours.[1] In humans, the oral bioavailability of glucosamine (B1671600), a related compound, is estimated to be around 44%, with a significant first-pass effect in the liver.[2]
Distribution
Once absorbed, GlcNAc is distributed to various tissues throughout the body. Animal studies using radiolabeled compounds have demonstrated that it rapidly appears in the liver, kidneys, and other tissues, including articular cartilage.[2] This preferential localization to cartilage is of particular interest for its potential therapeutic applications in osteoarthritis.[2]
Metabolism
The metabolic fate of this compound is intricately linked to two primary pathways: the Hexosamine Biosynthetic Pathway (HBP) and the Salvage Pathway .
The Hexosamine Biosynthetic Pathway (HBP) is a de novo synthesis route that utilizes glucose and glutamine as primary substrates to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc.[3][4] This pathway serves as a critical sensor of cellular nutrient status, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[5]
The Salvage Pathway provides an alternative route for the utilization of GlcNAc obtained from dietary sources or the degradation of glycoconjugates.[3] In this pathway, GlcNAc is directly phosphorylated to N-acetylglucosamine-6-phosphate (GlcNAc-6-P) by the enzyme N-acetylglucosamine kinase (NAGK), bypassing the initial rate-limiting steps of the HBP.[6] This allows cells to efficiently recycle and utilize available GlcNAc.
The central product of both pathways, UDP-GlcNAc, is the donor substrate for all glycosylation reactions, including N-linked glycosylation, O-linked glycosylation (O-GlcNAcylation), and the synthesis of glycosaminoglycans.[3][4]
Excretion
The excretion of this compound and its metabolites occurs through multiple routes. In rats administered radiolabeled glucosamine, a significant portion is metabolized to carbon dioxide and exhaled.[7] A smaller percentage is excreted in the feces.[7] In humans, urinary excretion of glucosamine has been observed, with approximately 54% of an administered dose of glucosamine being excreted in the urine within 24 hours.[2][8]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound and its related compound, glucosamine, from various studies.
Table 1: Pharmacokinetic Parameters of Glucosamine in Humans
| Parameter | Value | Species | Administration Route | Reference |
| Cmax (Maximum Concentration) | 162.7 ± 125.2 ng/mL | Human | Oral (800 mg) | [8] |
| Tmax (Time to Maximum Concentration) | 1.56 ± 1.23 h | Human | Oral (800 mg) | [8] |
| Half-life (t1/2) | ~15 hours | Human | Oral | [1] |
| Bioavailability | ~44% | Human | Oral | [2] |
Table 2: Excretion of Radiolabeled Glucosamine
| Excretion Route | Percentage of Administered Dose | Species | Timeframe | Reference |
| Urine | ~54% | Human | 24 hours | [8] |
| Feces | ~5% | Rat | - | [7] |
| Expired Air (as CO2) | ~82% | Rat | - | [7] |
Signaling Pathways and Biological Significance
The metabolic flux through the hexosamine biosynthetic pathway and the subsequent levels of UDP-GlcNAc have profound implications for cellular signaling. The most significant of these is the regulation of O-GlcNAcylation , a dynamic and reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[5] This process is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[5]
O-GlcNAcylation acts as a critical nutrient sensor, directly linking the metabolic state of the cell to the regulation of a vast array of cellular processes, including:
-
Insulin Signaling: Increased flux through the HBP and elevated O-GlcNAcylation have been implicated in the development of insulin resistance.[3] O-GlcNAcylation of key components of the insulin signaling pathway, such as IRS-1 and Akt, can impair their phosphorylation and downstream signaling.[7]
-
mTOR Signaling: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Glucosamine has been shown to activate the mTOR pathway, leading to increased lipogenesis in macrophages.[6]
-
Transcription and Gene Expression: Many transcription factors and co-regulators are modified by O-GlcNAc, which can alter their activity, stability, and subcellular localization, thereby influencing gene expression programs.
-
Cell Cycle and Survival: O-GlcNAcylation plays a role in regulating the cell cycle and protecting cells from stress and apoptosis.
Experimental Protocols
The study of this compound metabolism relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Protocol 1: Stable Isotope Tracing of this compound Metabolism in Cell Culture
This protocol describes the use of stable isotope-labeled GlcNAc (e.g., ¹³C or ¹⁵N-labeled) to trace its metabolic fate in cultured cells.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Stable isotope-labeled this compound (e.g., [U-¹³C₆]-GlcNAc or [¹⁵N]-GlcNAc)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., 80% methanol, pre-chilled)
-
Cell scraper
-
Centrifuge
-
Liquid nitrogen
-
Mass spectrometer (LC-MS or GC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard medium.
-
To initiate labeling, aspirate the standard medium, wash the cells twice with sterile PBS, and replace it with a medium containing the stable isotope-labeled GlcNAc at a predetermined concentration.
-
Incubate the cells for the desired labeling period.
-
-
Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add the cold quenching solution to the culture dish.
-
Scrape the cells and transfer the cell suspension to a pre-chilled tube.
-
Alternatively, for adherent cells, liquid nitrogen can be used to flash-freeze the cells.[9]
-
Add the pre-chilled extraction solvent to the quenched cells or the frozen cell pellet.
-
Incubate on ice or at -20°C to allow for complete extraction, with occasional vortexing.
-
-
Sample Processing:
-
Centrifuge the cell extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the metabolites.
-
The supernatant can be dried under a stream of nitrogen or by vacuum centrifugation.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried metabolite extract in a solvent compatible with the mass spectrometry platform.
-
Analyze the samples by LC-MS or GC-MS to identify and quantify the labeled metabolites. The mass shift corresponding to the incorporated stable isotope will allow for the tracing of the labeled GlcNAc through the metabolic pathways.
-
Protocol 2: HPLC Analysis of this compound in Serum
This protocol outlines a method for the quantification of GlcNAc in serum samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Serum samples
-
HPLC system with a suitable column (e.g., amino column) and UV or mass spectrometric detector
-
This compound standard
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of serum (e.g., 100 µL), add three volumes of acetonitrile (e.g., 300 µL).
-
Vortex vigorously to precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the components using an appropriate mobile phase and gradient.
-
Detect and quantify this compound by comparing the peak area to a standard curve generated with known concentrations of the GlcNAc standard.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows related to this compound.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Caption: The N-acetylglucosamine Salvage Pathway.
Caption: Workflow for Isotope Tracing of GlcNAc Metabolism.
Conclusion
This compound is a multifaceted molecule with a central role in cellular metabolism and signaling. Its metabolic fate, governed by the hexosamine biosynthetic and salvage pathways, is intricately linked to the nutrient status of the cell and has profound effects on a wide range of biological processes. The dynamic post-translational modification of O-GlcNAcylation, which is directly fueled by GlcNAc metabolism, has emerged as a critical regulatory mechanism in health and disease. A thorough understanding of the ADME, metabolic pathways, and signaling roles of this compound is essential for researchers and drug development professionals seeking to harness its therapeutic potential or mitigate its pathological effects. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the complex and fascinating world of this vital monosaccharide.
References
- 1. benchchem.com [benchchem.com]
- 2. Absorption, distribution, metabolism and excretion of glucosamine sulfate. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway [bmbreports.org]
- 7. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
N-ACETYL-beta-D-GLUCOSAMINE structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-β-D-glucosamine (GlcNAc) is an acetylated amino sugar derivative of glucose, playing a pivotal role in various biological processes. It serves as a fundamental building block for complex carbohydrates, including bacterial cell walls, chitin (B13524) in fungi and arthropods, and glycosaminoglycans in vertebrates.[1] Beyond its structural functions, GlcNAc is increasingly recognized as a key signaling molecule, modulating cellular pathways and influencing gene expression.[2] This technical guide provides an in-depth overview of the structure, chemical properties, and biological significance of N-acetyl-β-D-glucosamine, tailored for professionals in research and drug development.
Molecular Structure and Chemical Identity
N-Acetyl-β-D-glucosamine is a monosaccharide characterized by a glucose backbone with an N-acetyl group substituted at the C2 position. The "β" designation indicates the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is oriented in the same direction as the C6 hydroxymethyl group.
The IUPAC name for N-acetyl-β-D-glucosamine is N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of N-acetyl-β-D-glucosamine is presented in the table below, providing essential data for experimental design and formulation development.
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₆ | [3][4][5] |
| Molecular Weight | 221.21 g/mol | [3][4][5] |
| Melting Point | 211 °C (decomposes) | [5][6][7] |
| Solubility | ||
| in Water | 50 mg/mL, 100 mg/mL, 167 mg/mL | [8][9] |
| in DMSO | ~10 mg/mL, 125 mg/mL | [8][10] |
| in Ethanol | Insoluble | [11] |
| in Acetone | Insoluble | [11] |
| in Concentrated Acids | Soluble in concentrated HCl, H₂SO₄, H₃PO₄, and formic acid | [5][6] |
| pKa | 13.04 ± 0.20 (Predicted) | [5][6] |
| Optical Rotation ([α]D) | +42° (c=2, water, 2 hrs) | [5][6] |
| LogP (Octanol/Water Partition Coefficient) | -2.1 to -1.7 | [3][9] |
Spectroscopic Data
-
¹H NMR (600 MHz, D₂O, pH 7.0): Key chemical shifts (δ) in ppm include a prominent peak for the acetyl group protons around 2.04 ppm and the anomeric proton (H1) at approximately 5.19-5.20 ppm. Other proton signals for the glucose ring appear between 3.44 and 3.91 ppm.[3]
-
¹³C NMR (D₂O): Characteristic chemical shifts (δ) in ppm include the anomeric carbon (C1) at ~97.6 ppm, the carbon of the acetyl methyl group at ~24.9 ppm, and the carbonyl carbon of the acetyl group at ~177.5 ppm. The other ring carbons (C2-C6) resonate between approximately 59.4 and 78.7 ppm.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to O-H stretching (broad band around 3300 cm⁻¹), N-H stretching (around 3270 cm⁻¹), C-H stretching (around 2900 cm⁻¹), the amide I band (C=O stretching) at approximately 1650 cm⁻¹, and the amide II band (N-H bending) around 1560 cm⁻¹.
-
Mass Spectrometry: The exact mass of N-acetyl-β-D-glucosamine is 221.08993720 Da.[3]
Chemical Reactivity and Stability
N-acetyl-β-D-glucosamine is generally stable as a solid when stored under appropriate conditions (-20°C), with a shelf life of at least four years.[10][13] However, in aqueous solutions, its stability can be compromised over time, and it is recommended to prepare solutions fresh.[13][14] Degradation can be accelerated by elevated temperatures and the presence of enzymes such as β-N-acetylhexosaminidases.[13] In subcritical water, degradation follows first-order kinetics.[15] It is incompatible with strong oxidizing agents.[5][6]
Biological Significance and Signaling Pathways
N-acetyl-β-D-glucosamine is a central molecule in the Hexosamine Biosynthetic Pathway (HBP) . This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[16][17][18] UDP-GlcNAc is the essential donor substrate for all N- and O-linked glycosylation of proteins, which are critical post-translational modifications that regulate protein function, localization, and stability.[16][18][19]
The HBP acts as a cellular nutrient sensor.[17] Increased flux through the HBP, often observed in states of nutrient excess, leads to elevated levels of O-GlcNAcylation, a dynamic modification of nuclear and cytoplasmic proteins. This process is implicated in various cellular processes and has been linked to diseases such as diabetes and cancer.[17][19]
Experimental Protocols
Quantification of N-Acetyl-β-D-glucosamine by HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the assay of N-acetyl-β-D-glucosamine, adapted from the United States Pharmacopoeia (USP) monograph for dietary supplements.[20]
1. Materials and Reagents:
-
N-acetyl-β-D-glucosamine standard (USP Reference Standard or equivalent, ≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Dibasic potassium phosphate (B84403) (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Deionized water (18.2 MΩ·cm)
-
HPLC system with a UV detector
-
Amino (NH₂) analytical column (e.g., two 100 x 4.6 mm columns coupled together)[20]
-
0.45 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase Buffer: Dissolve 3.5 g of dibasic potassium phosphate in 1 L of deionized water. Add 0.25 mL of ammonium hydroxide and mix. Adjust the pH to 7.5 with phosphoric acid.[20]
-
Mobile Phase: Prepare a mixture of acetonitrile and buffer in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.[20]
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and deionized water.[20]
-
Standard Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of N-acetyl-β-D-glucosamine standard in 25.0 mL of diluent.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the sample containing N-acetyl-β-D-glucosamine in the diluent to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: Amino (NH₂) column(s), total length ~150-200 mm
-
Mobile Phase: Acetonitrile:Buffer (75:25)
-
Flow Rate: 0.8 mL/min[20]
-
Column Temperature: 35 °C[20]
-
Detection Wavelength: 195 nm[20]
-
Injection Volume: 2 µL[20]
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Identify the N-acetyl-β-D-glucosamine peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of N-acetyl-β-D-glucosamine in the sample using the peak area and the concentration of the standard.
Conclusion
N-Acetyl-β-D-glucosamine is a molecule of immense interest due to its dual role as a structural component and a signaling molecule. A thorough understanding of its chemical and physical properties is fundamental for researchers and developers working on novel therapeutics, diagnostics, and biomaterials. The methodologies and data presented in this guide offer a solid foundation for further investigation and application of this versatile amino sugar.
References
- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 85409-09-2 [smolecule.com]
- 5. N-Acetyl-D-Glucosamine | 7512-17-6 [chemicalbook.com]
- 6. This compound [chembk.com]
- 7. N-Acetyl-D-glucosamine | CAS#:134451-94-8 | Chemsrc [chemsrc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Hexosamine Biosynthesis Pathway: Regulation and Function | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]
N-Acetyl-β-D-Glucosamine: A Comprehensive Technical Guide to its Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-β-D-glucosamine (GlcNAc) is a pivotal monosaccharide with significant biological roles and therapeutic potential. As a fundamental component of various biopolymers, including chitin (B13524), peptidoglycan, and glycosaminoglycans, its availability from natural sources and through synthetic routes is of paramount interest to the scientific community. This technical guide provides an in-depth exploration of the natural origins of GlcNAc and a detailed overview of its chemical and enzymatic synthesis. This document offers structured data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Natural Sources of N-Acetyl-β-D-Glucosamine
N-acetyl-β-D-glucosamine is abundantly present in nature, primarily in polymeric forms. The most significant natural source is chitin , the second most abundant polysaccharide after cellulose.[1]
-
Crustacean Shells: The exoskeletons of crustaceans such as shrimp, crabs, and lobsters are a major commercial source of chitin.[2][3] The chitin content in shrimp shells is typically around 15-25% by weight.[4]
-
Fungal Cell Walls: Chitin is a key structural component of the cell walls of most fungi.[3][5]
-
Insect Exoskeletons: Insects are another significant source of chitin.[5]
-
Squid Pens: The internal shell, or pen, of squid is a source of β-chitin, which is reported to be more susceptible to enzymatic degradation than the α-chitin found in crustaceans.[1][6]
While GlcNAc is a constituent of glycoproteins, proteoglycans, and glycosaminoglycans in mammals, it seldom exists in its free monomeric form in significant quantities, with the exception of human milk.[7]
Synthesis of N-Acetyl-β-D-Glucosamine
The production of GlcNAc can be broadly categorized into three main approaches: extraction and hydrolysis from natural polymers, chemical synthesis, and enzymatic/biotransformation methods.
Extraction and Hydrolysis from Chitin
The extraction of GlcNAc from chitin-rich sources like shrimp shells typically involves demineralization, deproteinization, and subsequent hydrolysis of the purified chitin.
Experimental Protocol: Extraction of GlcNAc from Shrimp Shells via Acid Hydrolysis
This protocol outlines the general steps for extracting glucosamine (B1671600) from shrimp shells, which can then be N-acetylated to produce GlcNAc.
-
Preparation of Shrimp Shells:
-
Clean fresh shrimp shells to remove any remaining tissue.
-
Wash the shells thoroughly with cold water.
-
Dry the shells, for instance, by sun-drying for 48 hours.[8]
-
-
Demineralization:
-
Deproteinization:
-
Treat the demineralized shells with a 5% NaOH solution at 90°C for 24 hours with a 1:12 (v/w) solid-to-solvent ratio to remove proteins.[8]
-
Wash the resulting chitin residue with water until it is neutral.[8]
-
Dry the purified chitin. The yield of chitin from shrimp shells is approximately 18.23%.[8]
-
-
Acid Hydrolysis of Chitin:
-
Add the purified chitin to concentrated HCl (e.g., 30-37%) in a round-bottom flask.[4][9]
-
Heat the mixture at 90-100°C for 1.5 to 2 hours with stirring.[4][9] During this step, both depolymerization and deacetylation occur, yielding glucosamine hydrochloride.
-
Cool the solution and decolorize it with activated charcoal.[4]
-
Filter the solution to remove the charcoal.
-
-
N-acetylation of Glucosamine Hydrochloride (refer to chemical synthesis protocol below).
Chemical Synthesis
Chemical synthesis of GlcNAc often involves the N-acetylation of glucosamine, which is typically derived from the acid hydrolysis of chitin.
Experimental Protocol: N-acetylation of D-Glucosamine Hydrochloride
This protocol is a simplified method for the N-acetylation of D-glucosamine hydrochloride.
-
Preparation of Glucosamine Base:
-
Dissolve 10g of D-glucosamine hydrochloride in 80-100 mL of methanol (B129727) containing a stoichiometric equivalent of sodium methoxide (B1231860) (prepared by dissolving 1.1g of sodium in methanol).[10]
-
Sodium chloride will precipitate and can be removed by filtration.[10] This results in a supersaturated solution of D-glucosamine.
-
-
N-acetylation Reaction:
-
To the methanolic solution of D-glucosamine, add 1.5 to 2 equivalents of acetic anhydride (B1165640) (7.0-9.4g) at room temperature.[10]
-
Shake the reaction mixture mechanically for 30-60 minutes.[10]
-
-
Isolation and Purification:
-
The crude N-acetyl-D-glucosamine will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold methanol, followed by ether.[10]
-
Dry the product over concentrated sulfuric acid at room temperature.[10]
-
For further purification, recrystallize the product from a minimal amount of water by adding ethanol (B145695) and then ether to induce turbidity. Colorless needles will form upon standing at a low temperature.[10]
-
A more industrial-scale protocol involves dissolving glucosamine hydrochloride in water, passing it through an anion exchange column to obtain the glucosamine base, and then reacting it with acetic anhydride while controlling the pH with sodium carbonate solution.[11] The resulting N-acetyl-D-glucosamine is then purified using a cation exchange column and crystallization.[11]
Enzymatic Synthesis
Enzymatic hydrolysis of chitin is a milder and more specific alternative to acid hydrolysis for the production of GlcNAc. This method typically employs a cocktail of chitinolytic enzymes.
Experimental Protocol: Enzymatic Hydrolysis of Chitin using Aspergillus sp. Chitinase
-
Enzyme Production:
-
Enzymatic Hydrolysis:
-
Product Isolation:
-
Terminate the reaction by heating the mixture in a boiling water bath for 15 minutes to denature the enzymes.[1]
-
Filter the mixture to remove any solid residue.
-
Decolorize the filtrate with activated charcoal.
-
Precipitate the N-acetyl-D-glucosamine from the clear filtrate by adding ethanol.[1]
-
Collect the precipitate and dry it. A yield of 65% can be achieved with this method.[1]
-
Biotransformation
Genetically engineered microorganisms, such as E. coli, can be utilized to produce GlcNAc from simple carbon sources like glucose. This is achieved by overexpressing key enzymes in the GlcNAc biosynthesis pathway, such as glucosamine-6-phosphate synthase, and suppressing enzymes that divert intermediates to other pathways.[6]
Quantitative Data on Synthesis Methods
The following tables summarize the quantitative data for various N-acetyl-β-D-glucosamine synthesis methods.
Table 1: Chemical Synthesis of N-Acetyl-β-D-Glucosamine
| Method | Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference(s) |
| Acid Hydrolysis & N-acetylation | Chitin | Concentrated HCl, Acetic anhydride | 90-100 (hydrolysis), Room temp (acetylation) | 1.5-2 h (hydrolysis), 0.5-1 h (acetylation) | <65 (hydrolysis) | - | [4][6][10] |
| N-acetylation of Glucosamine HCl | D-Glucosamine HCl | Sodium methoxide, Acetic anhydride, Methanol | Room Temperature | 0.5-1 hour | Quantitative | High | [10] |
| Industrial N-acetylation | D-Glucosamine HCl | Anion/Cation exchange resins, Acetic anhydride, Sodium carbonate | 20-25 | 1 hour | 68 | 99+ | [11] |
Table 2: Enzymatic Synthesis of N-Acetyl-β-D-Glucosamine
| Enzyme Source | Substrate | pH | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Aspergillus sp. | Squid pen β-chitin | 4.0 | 45 | 2 days | 65 | [1] |
| Aeromonas hydrophila H2330 | α-chitin | - | - | 10 days | 77 | [6] |
| Bacillus licheniformis SK-1 | α-chitin powder | - | - | - | 41 | [6] |
| Chitinolyticbacter meiyuanensis SYBC-H1 (pretreatment) + Enzymes | Chitin powder | 7.5 (pretreatment) | 25 (pretreatment) | 12 h (pretreatment), 6 h (hydrolysis) | 96 | [12] |
| Aeromonas sp. PTCC 1691 | Colloidal α-chitin | 8.0 | 37 | 24 hours | 79 | [13] |
| Cellulose T | β-chitin | - | - | 8 days | ~76 | [6] |
Signaling Pathways Involving N-Acetyl-β-D-Glucosamine
N-acetyl-β-D-glucosamine and its derivatives are crucial players in several fundamental cellular signaling pathways.
O-GlcNAcylation Pathway
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetyl-β-D-glucosamine molecule is attached to serine or threonine residues of nuclear and cytosolic proteins.[14] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[15][16] This modification acts as a nutrient sensor, as the substrate for OGT, UDP-GlcNAc, is derived from the hexosamine biosynthetic pathway which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[16] O-GlcNAcylation modulates the activity, stability, and localization of a wide range of proteins, including transcription factors and signaling molecules.[14]
Caption: O-GlcNAcylation signaling pathway.
N-Linked Glycan Branching
N-acetyl-β-D-glucosamine is essential for the branching of N-linked glycans on proteins as they are processed in the Golgi apparatus.[14] A series of N-acetylglucosaminyltransferases (GnTs) add GlcNAc residues to the mannose core of the N-glycan, creating antennae that can be further elongated with other sugars.[17][18] The degree of branching can significantly impact the function of glycoproteins, including cell surface receptors, by altering their stability, localization, and interaction with other molecules.[14][18] Increased N-glycan branching, for instance, is often associated with cancer progression.[19]
Caption: N-linked glycan branching workflow.
Bacterial Peptidoglycan Synthesis
In bacteria, N-acetyl-β-D-glucosamine is a fundamental building block of the cell wall peptidoglycan.[5] The peptidoglycan layer is a polymer of alternating GlcNAc and N-acetylmuramic acid (MurNAc) residues, cross-linked by short peptides.[5] The biosynthesis of peptidoglycan is a critical process for bacterial survival and is a key target for many antibiotics. GlcNAc is transported into the bacterial cell and enters the metabolic pathway that leads to the formation of UDP-GlcNAc, a precursor for peptidoglycan synthesis.[20][21]
Caption: Bacterial peptidoglycan synthesis pathway.
Conclusion
N-acetyl-β-D-glucosamine is a monosaccharide of great scientific and commercial interest. Its primary natural source, chitin, is abundant and renewable, providing a sustainable feedstock for its production. While chemical synthesis methods are well-established, enzymatic and biotransformation approaches offer milder, more specific, and potentially more environmentally friendly alternatives. The choice of synthesis method will depend on the desired purity, cost-effectiveness, and the "natural" status of the final product. A thorough understanding of the synthesis and natural availability of GlcNAc is crucial for its continued exploration and application in drug development, particularly in targeting the intricate signaling pathways in which it plays a vital role. This guide provides a foundational resource for professionals in the field to navigate the complexities of N-acetyl-β-D-glucosamine sourcing and synthesis.
References
- 1. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. US7511134B1 - Method for preparing N-acetylglucosamine - Google Patents [patents.google.com]
- 4. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 6. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. scispace.com [scispace.com]
- 9. thaiscience.info [thaiscience.info]
- 10. scispace.com [scispace.com]
- 11. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]
- 12. Enzymatic hydrolysis of chitin pretreated by bacterial fermentation to obtain pure N-acetyl-d-glucosamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. scialert.net [scialert.net]
- 14. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Golgi N-glycan branching N-acetylglucosaminyltransferases I, V and VI promote nutrient uptake and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 21. researchgate.net [researchgate.net]
N-Acetyl-β-D-Glucosamine: A Cornerstone of the Bacterial Cell Wall
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a remarkable and essential structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. A key component of this vital barrier in most bacteria is peptidoglycan, a massive, mesh-like macromolecule. At the heart of peptidoglycan's structure and function lies N-acetyl-β-D-glucosamine (NAG), a fundamental building block. This technical guide provides a comprehensive overview of the multifaceted role of NAG in the bacterial cell wall, from its structural integration to its involvement in complex cellular processes. Understanding the intricacies of NAG's function is paramount for the development of novel antimicrobial strategies that target this essential pathway.
The Architecture of Peptidoglycan
Peptidoglycan, also known as murein, is a polymer consisting of linear glycan chains cross-linked by short peptides. The glycan backbone is composed of alternating residues of N-acetyl-β-D-glucosamine (NAG) and N-acetylmuramic acid (NAM) linked by β-(1,4)-glycosidic bonds.[1][2] The NAM residues are further attached to a short peptide stem, which is involved in the cross-linking between adjacent glycan chains, creating a three-dimensional mesh that encases the bacterium.
The structure and thickness of the peptidoglycan layer are key differentiating features between Gram-positive and Gram-negative bacteria. Gram-positive bacteria possess a thick peptidoglycan layer, comprising up to 90% of the cell wall's dry weight, which can be 20 to 80 nanometers thick.[2] In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer (7 to 8 nanometers), constituting about 10% of the cell wall's dry weight, located in the periplasmic space between the inner and outer membranes.[2]
Quantitative Analysis of Peptidoglycan Components
Quantitative data provides crucial insights into the precise structure and composition of the bacterial cell wall. The following table summarizes key quantitative parameters related to N-acetyl-β-D-glucosamine and peptidoglycan.
| Parameter | Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) | Gram-Negative Bacteria (e.g., E. coli) | Reference(s) |
| Peptidoglycan Content (% of cell wall dry weight) | 40 - 90% | ~10% | [2] |
| Peptidoglycan Layer Thickness | 20 - 80 nm | 7 - 8 nm | [2] |
| Average Glycan Chain Length (disaccharide units) | 6 (S. aureus) to >500 (B. subtilis) | 30 - 60 | [1][3] |
| β-(1,4)-Glycosidic Bond Length (NAG-NAM) | ~1.43 Å (typical C-O bond) | ~1.43 Å (typical C-O bond) | General Chemistry Knowledge |
| Inter-residue Distance (NAG-NAM) | ~10 Å per disaccharide unit | ~10 Å per disaccharide unit | [1] |
| Intracellular UDP-NAG Concentration | Not readily available | 9.2 mM (E. coli) | [4] |
Biosynthesis of Peptidoglycan
The synthesis of peptidoglycan is a complex, multi-step process that occurs in three main stages: cytoplasmic, membrane-associated, and periplasmic. N-acetyl-β-D-glucosamine is a central precursor in this essential pathway.
Cytoplasmic Stage: The process begins in the cytoplasm with the synthesis of the UDP-activated precursors, UDP-NAG and UDP-NAM-pentapeptide.
Membrane-Associated Stage: The UDP-NAM-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate, on the inner leaflet of the cytoplasmic membrane. Subsequently, NAG is added from UDP-NAG to form the complete peptidoglycan monomer, Lipid II.
Periplasmic Stage: Lipid II is then flipped across the cytoplasmic membrane to the outer leaflet, where the disaccharide-pentapeptide unit is polymerized into growing glycan chains by transglycosylases. Finally, transpeptidases catalyze the cross-linking of the peptide side chains, solidifying the peptidoglycan mesh.
References
Methodological & Application
N-Acetyl-β-D-glucosamine (GlcNAc) Metabolic Labeling: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metabolic labeling of glycans using N-Acetyl-β-D-glucosamine (GlcNAc) analogs. These techniques are powerful tools for the study of dynamic glycosylation events, particularly O-GlcNAcylation, a critical post-translational modification involved in a myriad of cellular processes. Dysregulation of O-GlcNAcylation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making these methods highly relevant for basic research and drug development.[1][2][3][4]
Introduction to Metabolic Labeling with GlcNAc Analogs
Metabolic labeling is a technique that introduces a chemical reporter or a stable isotope into a biomolecule of interest by hijacking the cell's natural metabolic pathways.[5][6] In the context of GlcNAc, cells are provided with a modified GlcNAc analog, which is processed through the hexosamine salvage pathway to generate a modified UDP-GlcNAc donor substrate.[2][3][7] This unnatural donor is then utilized by glycosyltransferases, such as O-GlcNAc transferase (OGT), to incorporate the modified GlcNAc moiety onto target proteins.[2][4][5]
Two primary strategies for GlcNAc metabolic labeling are widely employed:
-
Metabolic Chemical Reporters (MCRs): This approach utilizes GlcNAc analogs functionalized with a bioorthogonal chemical group, such as an azide (B81097) or an alkyne.[1][6][8] These chemical handles are inert within the cellular environment but can be selectively reacted with complementary probes (e.g., fluorophores, biotin) via "click chemistry" for visualization, enrichment, and identification of labeled glycoproteins.[6][8][9]
-
Stable Isotope Labeling: This method employs GlcNAc labeled with stable heavy isotopes, such as ¹³C and ¹⁵N.[5][10] The incorporation of these heavy isotopes results in a predictable mass shift that can be detected by mass spectrometry, enabling the quantitative analysis of glycosylation dynamics and turnover.[5]
Core Applications
-
Identification and Profiling of O-GlcNAcylated Proteins: Metabolic labeling coupled with mass spectrometry-based proteomics allows for the large-scale identification of O-GlcNAcylated proteins and their sites of modification.[2][8][11]
-
Visualization of Glycans: The use of fluorescently tagged bioorthogonal probes enables the imaging of glycans in living cells and organisms, providing spatial and temporal information about glycosylation.[2][12]
-
Quantitative Glycoproteomics: Stable isotope labeling and quantitative mass spectrometry can be used to measure changes in O-GlcNAcylation levels in response to various stimuli, disease states, or drug treatments.[5][13]
-
Drug Discovery and Development: These techniques are valuable for screening compounds that modulate the activity of enzymes involved in O-GlcNAc cycling, such as OGT and O-GlcNAcase (OGA).[5]
Data Presentation: Quantitative Parameters for Metabolic Labeling
The efficiency of metabolic labeling can be influenced by several factors, including the choice of GlcNAc analog, its concentration, the duration of labeling, and the cell type. The following tables summarize key quantitative data from published literature to guide experimental design.
Table 1: Common Metabolic Chemical Reporters for GlcNAc Labeling
| Metabolic Chemical Reporter | Chemical Handle | Typical Concentration | Notes |
| Ac₄GlcNAz (peracetylated N-azidoacetylglucosamine) | Azide | 50 - 200 µM | Can be inefficient in some cell lines due to a bottleneck in the salvage pathway.[3][14] |
| Ac₄GalNAz (peracetylated N-azidoacetylgalactosamine) | Azide | 50 - 200 µM | Often shows more robust labeling of O-GlcNAc sites due to efficient epimerization to UDP-GlcNAz.[3][6][15][16] |
| Ac₄GlcNAlk (peracetylated N-alkynylacetylglucosamine) | Alkyne | 50 - 200 µM | An alternative to azide reporters for click chemistry.[8] |
| Diazirine-modified GlcNAc | Diazirine | Varies | Used for photocrosslinking studies to identify binding partners of O-GlcNAcylated proteins.[17][18] |
Table 2: Stable Isotope-Labeled GlcNAc for Quantitative Proteomics
| Isotope-Labeled GlcNAc | Isotopic Label | Typical Concentration | Key Application |
| N-Acetyl-D-glucosamine-¹³C,¹⁵N | ¹³C and ¹⁵N | 50 - 200 µM | Provides a larger mass shift for improved detection and quantification in mass spectrometry.[5][10] |
| N-Acetyl-D-glucosamine-¹⁵N | ¹⁵N | 1 - 5 mM | The ¹⁵N label is metabolically stable, ensuring reliable tracking of GlcNAc incorporation.[4][19][20] |
Signaling and Experimental Workflow Diagrams
The Hexosamine Salvage Pathway and O-GlcNAcylation
The diagram below illustrates how exogenous GlcNAc and its analogs are metabolized through the salvage pathway to produce UDP-GlcNAc, which is then used by OGT to modify proteins.
Caption: Metabolic incorporation of GlcNAc analogs via the salvage pathway.
General Experimental Workflow for Metabolic Labeling and Analysis
This workflow outlines the key steps from cell culture and labeling to downstream analysis, such as imaging or proteomic identification.
Caption: General workflow for metabolic labeling and subsequent analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with Azide-Modified GlcNAc for Fluorescence Imaging
This protocol provides a general guideline for labeling adherent cells with an azide-modified GlcNAc analog (e.g., Ac₄GalNAz) followed by fluorescence imaging. Optimization may be required depending on the cell line and experimental goals.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Ac₄GalNAz (peracetylated N-azidoacetylgalactosamine)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., PBS)
-
Alkyne-fluorophore conjugate (e.g., DBCO-fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and culture until they reach 70-80% confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄GalNAz in DMSO (e.g., 50 mM).
-
Dilute the Ac₄GalNAz stock solution in pre-warmed complete culture medium to a final concentration of 50-100 µM.
-
As a negative control, prepare a vehicle control medium containing the same concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the labeling medium or vehicle control medium.
-
Incubate the cells for 24-48 hours under standard cell culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail containing the alkyne-fluorophore (e.g., 5 µM DBCO-fluor 488) in PBS.
-
Incubate the cells with the reaction cocktail for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the cell nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Metabolic Labeling for O-GlcNAc Proteomics using Stable Isotope-Labeled GlcNAc
This protocol outlines a general workflow for the quantitative analysis of O-GlcNAcylated proteins using stable isotope labeling with N-Acetyl-D-glucosamine-¹³C,¹⁵N.
Materials:
-
Mammalian cells in suspension or adherent culture
-
Culture medium (custom formulation may be required for complete labeling)
-
N-Acetyl-D-glucosamine-¹³C,¹⁵N (heavy) and unlabeled N-Acetyl-D-glucosamine (light)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin
-
Enrichment materials for O-GlcNAcylated peptides (e.g., WGA-lectin agarose (B213101) or chemoenzymatic tagging reagents)
-
C18 solid-phase extraction (SPE) columns/tips
-
Mass spectrometer and compatible solvents
Procedure:
-
Metabolic Labeling:
-
Culture two separate populations of cells under identical conditions.
-
For the "heavy" population, supplement the culture medium with N-Acetyl-D-glucosamine-¹³C,¹⁵N (e.g., 100 µM).
-
For the "light" population (control), supplement the medium with an equivalent concentration of unlabeled N-Acetyl-D-glucosamine.
-
Incubate the cells for a sufficient duration to achieve steady-state labeling (typically 24-72 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations separately. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation.
-
Combine equal numbers of cells from the heavy and light populations.
-
Lyse the combined cell pellet in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Perform a standard in-solution or in-gel tryptic digestion of the proteins.
-
-
Enrichment of O-GlcNAcylated Peptides:
-
Enrich for O-GlcNAcylated peptides from the total peptide mixture using an appropriate method, such as lectin affinity chromatography (WGA) or a chemoenzymatic approach.
-
-
Sample Desalting:
-
Desalt the enriched peptides using C18 SPE tips according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized proteomics software to identify and quantify the relative abundance of heavy and light isotopic pairs of O-GlcNAcylated peptides.
-
The ratio of heavy to light peptide signals reflects the change in O-GlcNAcylation levels between the two experimental conditions.
-
These protocols provide a starting point for researchers. It is crucial to optimize conditions for each specific cell line and experimental question to ensure robust and reproducible results.
References
- 1. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Glycoproteomic Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mass spectrometric analysis of the cell surface N-glycoproteome by combining metabolic labeling and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of O-GlcNAcylation in combination with isobaric tag labeling and chemoenzymatic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Protocol for N-Acetyl-β-D-Glucosamine in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-β-D-glucosamine (NAG), an amide derivative of the monosaccharide glucose, is a fundamental component of various biopolymers, including chitin (B13524) in fungi and hyaluronic acid in the extracellular matrix of animals.[1][2] In cell culture applications, NAG serves as a key substrate for the hexosamine biosynthetic pathway (HBP), leading to the formation of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[3][4] This activated sugar nucleotide is essential for two critical types of protein glycosylation: N-linked glycosylation of proteins transiting the secretory pathway and O-linked GlcNAcylation (O-GlcNAc) of nuclear and cytoplasmic proteins.[5] The dynamic addition and removal of O-GlcNAc moieties on serine and threonine residues of proteins is a post-translational modification that rivals phosphorylation in its regulatory importance, influencing a wide array of cellular processes including signal transduction, transcription, and metabolism.[6] Consequently, the modulation of cellular NAG levels provides a powerful tool to investigate these fundamental biological phenomena.
Applications in Cell Culture
N-Acetyl-β-D-glucosamine is utilized in a variety of in vitro studies to explore its diverse biological activities:
-
Modulation of Inflammatory Responses: NAG has been shown to suppress the production of pro-inflammatory mediators. For instance, it can inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in human chondrocytes stimulated with IL-1β.[7] Studies have also demonstrated its ability to decrease serum levels of IL-6 and TNF-α in mouse models of inflammation.[8]
-
Investigation of Cancer Cell Proliferation and Apoptosis: In various cancer cell lines, NAG has demonstrated anti-proliferative and pro-apoptotic effects. For example, treatment of MCF-7 and 4T1 breast cancer cells with NAG at concentrations of 2 mM and 4 mM resulted in a significant decrease in cell proliferation and an increase in apoptosis.[9][10]
-
Analysis of T-Cell Differentiation and Function: NAG can influence T-cell responses. Oral administration of NAG in a mouse model of experimental autoimmune encephalomyelitis inhibited the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-17, and IL-22.[11]
-
Chondrocyte Metabolism and Cartilage Matrix Synthesis: In studies involving chondrocytes, NAG has been observed to stimulate the synthesis of hyaluronan, a critical component of the cartilage extracellular matrix.[12] It has also been shown to improve cell proliferation and proteoglycan synthesis in three-dimensional cultures of bovine chondrocytes when combined with growth factors.[13]
-
Elucidation of the Hexosamine Biosynthetic Pathway and O-GlcNAcylation: As a direct precursor to UDP-GlcNAc, NAG is instrumental in studies aimed at understanding the roles of the HBP and O-GlcNAcylation in cellular signaling and metabolism.[5][14]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of N-Acetyl-β-D-glucosamine in cell culture, derived from various studies.
| Cell Line | NAG Concentration | Incubation Time | Observed Effect |
| Human Articular Chondrocytes | Not specified | Not specified | Inhibition of IL-1β and TNF-α induced NO production.[7] |
| MCF-7 (Breast Cancer) | 2 mM, 4 mM | 72 hours | Decreased cell proliferation, increased apoptosis.[9][10] |
| 4T1 (Breast Cancer) | 2 mM, 4 mM | 72 hours | Decreased cell proliferation.[9][10] |
| Bovine Chondrocytes | 1 mM | 30 days (3D culture) | Improved cell proliferation and proteoglycan synthesis (with growth factors).[13] |
| SMMC-7721 (Hepatoma) | Not specified | Up to 120 hours | No significant inhibition of proliferation.[15] |
| PC12 (Pheochromocytoma) | 5-20 mM | 2 hours (pretreatment) | Protection against serum/glucose deprivation-induced apoptosis.[16] |
| MDCK (Canine Kidney) | 4 mM | 72 hours | Reduction of influenza A virus-induced IL-6, IL-8, and TNF-α production.[17] |
| A549 (Lung Carcinoma) | 2 mM | 72 hours | Reduction of adenovirus-induced IL-6, IL-8, and TNF-α production.[17] |
| Parameter | Value | Solvent |
| Solubility | ~10 mg/mL | DMSO |
| Solubility | ~0.25 mg/mL | Dimethyl formamide |
| Solubility | ~5 mg/mL | PBS (pH 7.2) |
Experimental Protocols
Preparation of N-Acetyl-β-D-glucosamine Stock Solution
Objective: To prepare a sterile stock solution of NAG for addition to cell culture media.
Materials:
-
N-Acetyl-β-D-glucosamine powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculation of Mass: Determine the mass of NAG required to achieve the desired stock solution concentration. The molecular weight of NAG is 221.21 g/mol .
-
For example, to prepare 10 mL of a 100 mM stock solution: Mass (g) = 0.1 mol/L × 0.01 L × 221.21 g/mol = 0.2212 g (221.2 mg)
-
-
Dissolution:
-
Weigh the calculated amount of NAG powder and transfer it to a sterile conical tube.
-
Add a portion of the sterile water or PBS (e.g., 7-8 mL for a final volume of 10 mL).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Bring the solution to the final desired volume with sterile water or PBS.
-
-
Sterilization:
-
To ensure sterility for cell culture, filter the NAG solution through a 0.22 µm sterile filter into a new sterile conical tube.[3]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C. Stock solutions are stable for up to 6 months at this temperature.[5]
-
Caption: Workflow for preparing a sterile NAG stock solution.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of NAG on cell viability.
Materials:
-
Cells of interest cultured in a 96-well plate
-
NAG stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
NAG Treatment:
-
Prepare serial dilutions of the NAG stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of NAG. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[15]
-
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis in cells treated with NAG.
Materials:
-
Cells of interest cultured in 6-well plates
-
NAG stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of NAG for the specified duration. Include both untreated and positive controls for apoptosis.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[12]
-
Western Blotting for O-GlcNAcylation
Objective: To detect changes in the overall level of protein O-GlcNAcylation following NAG treatment.
Materials:
-
Cells of interest cultured in 6-well plates or larger flasks
-
NAG stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with NAG as desired. After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control and Analysis:
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Caption: General experimental workflow for NAG treatment.
Signaling Pathways Modulated by N-Acetyl-β-D-Glucosamine
NAG supplementation influences several key signaling pathways, primarily through its role in the hexosamine biosynthetic pathway and subsequent O-GlcNAcylation.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a metabolic pathway that utilizes glucose to produce UDP-GlcNAc. NAG can enter this pathway directly, bypassing several enzymatic steps. Increased flux through the HBP leads to elevated levels of UDP-GlcNAc, which in turn enhances protein O-GlcNAcylation. This modification can alter the activity, stability, and localization of numerous signaling proteins.
Caption: The Hexosamine Biosynthetic Pathway.
NF-κB Signaling
NAG has been shown to inhibit the activation of the NF-κB signaling pathway. This is a key pathway in regulating inflammatory responses. By preventing the nuclear translocation of NF-κB subunits, NAG can downregulate the expression of pro-inflammatory genes.
Caption: Inhibition of NF-κB signaling by NAG.
Conclusion
N-Acetyl-β-D-glucosamine is a versatile and valuable tool for cell culture research, offering a means to investigate a wide range of cellular processes, from fundamental metabolic pathways to complex signaling networks involved in inflammation, cancer, and immunology. The protocols and data presented here provide a foundation for researchers to effectively utilize NAG in their experimental designs. As with any experimental variable, it is crucial to empirically determine the optimal concentrations and treatment durations for the specific cell type and biological question under investigation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-D-glucosamine [sigmaaldrich.com]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. The Increase in O-Linked N-Acetylglucosamine Protein Modification Stimulates Chondrogenic Differentiation Both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. mdpi.com [mdpi.com]
- 18. kumc.edu [kumc.edu]
Application Notes and Protocols for O-GlcNAcylation Studies Using N-Acetyl-β-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) involving the attachment of a single N-acetyl-β-D-glucosamine (GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is crucial for a multitude of cellular processes, including signal transduction, transcription, and protein stability.[3] Unlike complex glycosylation, O-GlcNAcylation is a reversible process regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][4][5] The donor substrate for OGT is UDP-N-acetylglucosamine (UDP-GlcNAc), the final product of the hexosamine biosynthetic pathway (HBP), which integrates nutrient metabolism from glucose, amino acids, fatty acids, and nucleotides.[6][7] N-Acetyl-β-D-glucosamine (NAG) can be used experimentally to increase the flux through the HBP, leading to elevated levels of UDP-GlcNAc and consequently, increased protein O-GlcNAcylation. This makes NAG a valuable tool for studying the functional roles of this critical PTM.
The O-GlcNAcylation Signaling Pathway
The level of protein O-GlcNAcylation is intricately linked to the metabolic state of the cell, primarily through the HBP. Glucose enters the pathway and is converted to UDP-GlcNAc through a series of enzymatic steps. OGT then utilizes UDP-GlcNAc to glycosylate target proteins. OGA, in turn, removes the O-GlcNAc modification, allowing for dynamic regulation. This cycle is highly responsive to nutrient availability and cellular stress.
Modulating Cellular O-GlcNAcylation Levels
Increasing O-GlcNAcylation with N-Acetyl-β-D-glucosamine (NAG)
Supplementing cell culture media with NAG bypasses the initial rate-limiting step of the HBP, leading to a direct increase in the intracellular pool of UDP-GlcNAc and subsequent protein O-GlcNAcylation. This approach is often favored over using glucosamine (B1671600) as NAG has a lower affinity for glucokinase and is less likely to interfere with glucose metabolism.[8][9]
Table 1: Comparison of Agents to Increase Cellular O-GlcNAcylation
| Compound | Mechanism of Action | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| N-Acetyl-β-D-glucosamine (NAG) | Enters the HBP downstream of the rate-limiting enzyme, increasing UDP-GlcNAc synthesis. | 1-10 mM | 4 - 24 hours | More specific to HBP than glucosamine, less impact on glucose metabolism.[8] | High concentrations may be required. |
| Glucosamine | Enters the HBP and is converted to UDP-GlcNAc. | 1-20 mM | 4 - 24 hours | Readily available and widely used. | Can compete with glucose for glucokinase, potentially causing insulin (B600854) resistance.[8][10] |
| Thiamet-G | A potent and selective inhibitor of O-GlcNAcase (OGA). | 0.1 - 1 µM | 4 - 18 hours | Highly specific for OGA, leading to rapid accumulation of O-GlcNAcylated proteins.[11][12] | Does not directly increase HBP flux; may have off-target effects at higher concentrations or with prolonged use. |
Quantitative Effects of Glucosamine on O-GlcNAcylation
The following table summarizes data on the dose- and time-dependent effects of glucosamine treatment on cellular O-GlcNAcylation levels. While this data is for glucosamine, similar trends are expected with NAG, although potentially with different optimal concentrations.
Table 2: Fold Increase in O-GlcNAcylation Levels in HMEC-1 Cells Treated with Glucosamine
| Treatment Time | 5 mM Glucosamine | 10 mM Glucosamine | 20 mM Glucosamine |
| 2 hours | Not significant | Not significant | Not significant |
| 4 hours | Not significant | Not significant | ~2-fold[13] |
| 6 hours | Not significant | Not significant | ~4-fold[13] |
| 24 hours | ~7-fold[13] | ~5-fold[13] | ~8-fold[13] |
| Data adapted from a study on Human Microvascular Endothelial Cells (HMEC-1).[13] |
Experimental Protocols
Protocol 1: Induction of O-GlcNAcylation in Cultured Cells using NAG
This protocol provides a general guideline for increasing O-GlcNAcylation levels in mammalian cells using NAG. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
N-Acetyl-β-D-glucosamine (NAG) stock solution (e.g., 1 M in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treatment Preparation: Prepare fresh dilutions of NAG in complete cell culture medium to achieve final concentrations ranging from 1 mM to 10 mM. Include a vehicle-only control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared NAG-containing or control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Analysis: The protein lysates are now ready for analysis of O-GlcNAcylation levels by Western blotting (see Protocol 2) or mass spectrometry.
Protocol 2: Detection of O-GlcNAcylation by Western Blotting
This protocol outlines the steps for detecting total protein O-GlcNAcylation by Western blotting.
Materials:
-
Protein lysate from Protocol 1
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Secondary antibody: HRP-conjugated anti-mouse IgM or IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody for loading control
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate equal amounts of protein (20-40 µg) from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane (optional) and re-probe with a primary antibody against a housekeeping protein to ensure equal protein loading.
Concluding Remarks
The use of N-Acetyl-β-D-glucosamine provides a straightforward and effective method to elevate cellular O-GlcNAcylation levels for research purposes. By following the detailed protocols and considering the quantitative data presented, researchers can effectively modulate and study the intricate roles of this essential post-translational modification in various biological contexts. These application notes serve as a comprehensive guide for scientists and professionals in the field of drug development to investigate the functional consequences of altered O-GlcNAcylation and to explore its potential as a therapeutic target.
References
- 1. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Increase in O-Linked N-Acetylglucosamine Protein Modification Stimulates Chondrogenic Differentiation Both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the difference between glucosamine and n acetyl glucosamine? - Supplements - LONGECITY [longecity.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of N-Acetyl-β-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-β-D-glucosamine (GlcNAc) is a pivotal monosaccharide with significant biological roles and wide-ranging applications in the pharmaceutical, cosmetic, and nutraceutical industries.[1][2] As a fundamental component of various biopolymers such as chitin (B13524), hyaluronic acid, and keratan (B14152107) sulfate, GlcNAc is integral to cellular structures and signaling pathways.[1][2][3] Its involvement in the post-translational modification of proteins through O-GlcNAcylation highlights its regulatory function in cellular metabolism, gene expression, and stress responses.[2][3][4][5] This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of GlcNAc, along with comprehensive purification methodologies.
Synthesis Methodologies
The production of N-Acetyl-β-D-glucosamine can be broadly categorized into chemical synthesis, enzymatic hydrolysis, and microbial fermentation. Each method offers distinct advantages and challenges in terms of yield, purity, cost, and environmental impact.
Chemical Synthesis
Chemical synthesis routes for GlcNAc primarily involve the acid hydrolysis of chitin or the N-acetylation of glucosamine.
a) Acid Hydrolysis of Chitin: This method utilizes strong acids to break down the chitin polymer into its monomeric GlcNAc units.[1]
b) N-Acetylation of Glucosamine: This approach involves the chemical acetylation of glucosamine, which can be derived from the deacetylation of chitin.[1][6]
Enzymatic Synthesis
Enzymatic hydrolysis of chitin presents a more environmentally friendly alternative to chemical methods, offering high specificity and milder reaction conditions.[7][8][9] This process typically employs a cocktail of chitinolytic enzymes, including endochitinases, exochitinases (or β-N-acetylglucosaminidases), to efficiently convert chitin into GlcNAc.[7][8][9]
Comparative Data on Synthesis Methods
The following table summarizes quantitative data from various synthesis methods for N-Acetyl-β-D-glucosamine.
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Reaction Time | Temperature | Yield | Purity | Reference |
| Acid Hydrolysis | Chitin | 15-36% HCl | 1 hour | 40-80°C | < 65% | Variable | [1] |
| Acid Hydrolysis | Fungal Biomass | 20% HCl | Not Specified | 60°C | Up to 6.42 g/L | Not Specified | [10] |
| N-Acetylation | D-Glucosamine HCl | Sodium methoxide (B1231860), Acetic anhydride (B1165640) in Methanol (B129727) | 0.5-1 hour | Room Temp. | Quantitative | High | [6] |
| N-Acetylation | D-Glucosamine | Pyridine, Tributylamine, Acetic anhydride | Not Specified | Not Specified | > 70% | ~99% | [1] |
| Enzymatic Hydrolysis | α-Chitin | Crude enzymes from Aeromonas hydrophila H2330 | 10 days | Not Specified | 77% | High | [1] |
| Enzymatic Hydrolysis | β-Chitin | Crude enzymes from Aeromonas sp. PTCC 1691 | 24 hours | Not Specified | 79% | High | [8] |
| Enzymatic Hydrolysis | β-Chitin | Commercial Cellulase | 8 days | Not Specified | ~76% | Not Specified | [11] |
| Enzymatic Hydrolysis | Squid Pen β-Chitin | Aspergillus sp. Chitinase | 2 days | 45°C | 65% | Not Specified | [12] |
| Biotransformation | Chitin | Chitinbacter tainanensis | Not Specified | Not Specified | 0.75-0.98 g/g | > 99% | [7] |
Experimental Protocols
Protocol 1: Chemical Synthesis via N-Acetylation of D-Glucosamine Hydrochloride
This protocol is based on a simplified and efficient method for the N-acetylation of D-glucosamine hydrochloride.[6]
Materials:
-
D-Glucosamine hydrochloride
-
Methanol
-
Sodium metal
-
Acetic anhydride
-
Ether
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Prepare a solution of sodium methoxide by dissolving 1.1 g of sodium metal in 80-100 mL of methanol in a suitable reaction flask.
-
Add 10 g of D-glucosamine hydrochloride to the sodium methoxide solution with gentle swirling. Sodium chloride will precipitate.
-
Remove the precipitated sodium chloride by filtration and wash it with a small amount of methanol.
-
To the resulting supersaturated solution of D-glucosamine, immediately add 7.0-9.4 g of acetic anhydride at room temperature.
-
Shake the reaction mixture mechanically for 30-60 minutes.
-
The crude N-acetyl-D-glucosamine will precipitate. Collect the product by filtration.
-
Wash the crude product with cold methanol and then with ether.
-
Dry the product over concentrated sulfuric acid at room temperature. The expected melting point of the crude product is 200-204°C.[6]
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot water.
-
Add ethanol (B145695) and then ether until the solution becomes incipiently turbid.
-
Allow the solution to stand at a low temperature (e.g., in an icebox) to form colorless needles of purified N-acetyl-D-glucosamine.
-
The melting point of the recrystallized product should be around 208°C.[6]
Protocol 2: Enzymatic Synthesis from Chitin
This protocol provides a general framework for the enzymatic hydrolysis of chitin. The specific enzyme and conditions may be optimized based on the source and type of chitinolytic enzymes used.
Materials:
-
Chitin (α- or β-chitin)
-
Crude or purified chitinolytic enzyme solution (e.g., from Aeromonas sp.)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH adjusted according to enzyme optimum)
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Prepare a suspension of chitin in the appropriate buffer. The concentration will depend on the enzyme activity and reaction volume.
-
Add the chitinolytic enzyme solution to the chitin suspension. An enzyme-to-substrate ratio of approximately 2 U/mg of chitin can be used as a starting point.[8]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C) with continuous agitation for 24-48 hours.[8][12]
-
Monitor the reaction progress by measuring the release of reducing sugars (e.g., using the DNS method) or by HPLC analysis of GlcNAc concentration.[8]
-
After the desired level of hydrolysis is achieved, terminate the reaction by heating the mixture to denature the enzymes (e.g., boiling for 10 minutes).
-
Separate the insoluble residual chitin by centrifugation. The supernatant contains the soluble N-acetyl-D-glucosamine.
Purification Methodologies
High-purity N-Acetyl-β-D-glucosamine is essential for many applications. The choice of purification method depends on the scale of production and the desired final purity.
Crystallization
Crystallization is a common and effective method for purifying GlcNAc.[6][13]
Protocol 3: Purification by Crystallization
-
Concentrate the aqueous solution containing GlcNAc (e.g., the supernatant from enzymatic hydrolysis or the reaction mixture from chemical synthesis after initial workup).
-
Cool the concentrated solution to induce crystallization.
-
The crude N-acetyl-D-glucosamine can be collected by filtration.[13]
-
For higher purity, the crude product can be recrystallized from a water/ethanol/ether solvent system as described in Protocol 1.[6]
Chromatography
Ion-exchange chromatography is effective for removing charged impurities.[9]
Protocol 4: Purification by Ion-Exchange Chromatography
-
Pass the GlcNAc solution through a weakly acidic cation exchanger column to remove cationic impurities.[14]
-
Subsequently, a two-stage ion-exchange chromatography process can be employed to remove other charged organic molecules and inorganic salts.[9]
Membrane Filtration
Membrane filtration techniques can be used for clarification and concentration of the GlcNAc solution.[9]
Protocol 5: Purification using Membrane Filtration
-
Subject the raw GlcNAc solution (e.g., fermentation broth) to flocculation pretreatment.
-
Use continuous centrifugation or pressure filtration to remove suspended solids like microorganisms, proteins, and polysaccharides to obtain a clear liquid.[9]
-
Perform membrane concentration (e.g., reverse osmosis or nanofiltration) to remove water and increase the concentration of the target product.[9]
Comparative Data on Purification Methods
| Purification Method | Starting Material | Key Steps | Achieved Purity | Recovery Rate | Reference |
| Crystallization | N-acetyl-D-glucosamine crude product | Cooling, filtration, washing with ethanol | > 99.95% | Not Specified | [13] |
| Ion-Exchange & Membrane Concentration | Fermentation Broth | Flocculation, centrifugation, ion exchange, membrane concentration | 99.1% | 95.2% | [9] |
| Ion-Exchange & Spray Drying | Fermentation Broth | Flocculation, centrifugation, ion exchange, spray drying | 99.5% | 94.0% | [9] |
Visualizations
Signaling Pathway: O-GlcNAcylation
N-Acetyl-β-D-glucosamine plays a crucial role in the hexosamine biosynthesis pathway (HBP), leading to the formation of UDP-GlcNAc. This nucleotide sugar is the substrate for O-GlcNAc transferase (OGT), which attaches a single GlcNAc molecule to serine or threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is reversed by O-GlcNAcase (OGA) and is a key regulatory mechanism in various cellular processes.[4][15]
Caption: The Hexosamine Biosynthesis Pathway and O-GlcNAcylation Cycle.
Experimental Workflow: Enzymatic Synthesis and Purification
The following diagram illustrates a typical workflow for the production and purification of N-Acetyl-β-D-glucosamine from chitin using an enzymatic approach.
Caption: Workflow for enzymatic synthesis and purification of GlcNAc.
Logical Relationship: Synthesis Method Selection
The choice of a synthesis method for N-Acetyl-β-D-glucosamine depends on several factors, including the desired scale, purity requirements, and cost considerations.
Caption: Factors influencing the selection of a GlcNAc synthesis method.
References
- 1. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. N-Acetyl Glucosamine Obtained from Chitin by Chitin Degrading Factors in Chitinbacter tainanesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]
- 10. US6693188B2 - N-acetyl-D-glucosamine and process for producing N-acetyl-D-glucosamine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 13. CN110669082B - Purification and separation method of N-acetyl-D-glucosamine - Google Patents [patents.google.com]
- 14. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]
- 15. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Enzymatic Detection of N-Acetyl-β-D-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-β-D-glucosamine (NAG) is a fundamental amino sugar with significant biological roles. It is a key component of various biopolymers, including bacterial cell walls and the chitin (B13524) exoskeleton of arthropods. In mammals, NAG is an essential part of glycoproteins, glycolipids, and glycosaminoglycans. The lysosomal enzyme N-acetyl-β-D-glucosaminidase (NAGase) is responsible for the degradation of these macromolecules. Elevated levels of NAGase in biological fluids, particularly urine, are a well-established biomarker for renal tubular damage, making its detection crucial in toxicology studies, drug development, and the clinical diagnosis of kidney injury.[1][2] This document provides detailed application notes and protocols for the enzymatic detection of N-acetyl-β-D-glucosamine, focusing on colorimetric and fluorometric assays.
Assay Principles
Enzymatic assays for NAG detection primarily rely on the activity of N-acetyl-β-D-glucosaminidase (NAGase) to cleave a synthetic substrate, which in turn releases a detectable chromogenic or fluorogenic molecule.
-
Colorimetric Assays: These assays commonly utilize a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). NAGase hydrolyzes this substrate, releasing p-nitrophenol (pNP).[1] Under alkaline conditions, pNP forms a yellow-colored product that can be quantified by measuring its absorbance at approximately 400-405 nm.[1]
-
Fluorometric Assays: For higher sensitivity, fluorometric assays employ substrates like 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc). The enzymatic cleavage of this substrate by NAGase liberates the highly fluorescent compound 4-Methylumbelliferone (4-MU).[1] The fluorescence of 4-MU can be measured with an excitation wavelength of around 365 nm and an emission wavelength of about 445 nm.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of commercially available enzymatic assay kits for NAGase detection, providing a basis for comparison.
| Assay Type | Product Example | Detection Range | Sensitivity/Detection Limit | Sample Type |
| ELISA | Cattle NAGase ELISA Kit | 1.57-100 ng/mL | 0.54 ng/mL | Urine, Plasma, Tissue homogenates, Saliva[3] |
| ELISA | Mouse NAGase ELISA Kit | 0.781-50 ng/mL | 0.469 ng/mL | Serum, Plasma, and other biological fluids[4] |
| Colorimetric | β-N-Acetylglucosaminidase Assay Kit | Not specified | Not specified | Cell lysates, tissue homogenates, lysosomal fractions, purified enzyme |
| Fluorometric | Fluorometric Assay for UDP-GlcNAc | 0.7 - 4 µM | 0.2 µM | Cell extracts (E. coli, S. cerevisiae, HeLa cells)[5] |
| Chemiluminescence | CLIA Kit for NAGase | Not specified | Not specified | Not specified[6] |
Experimental Protocols
Colorimetric Assay for NAGase Activity
This protocol is a generalized procedure based on the principle of pNP-GlcNAc hydrolysis.
Materials:
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate
-
Assay Buffer (e.g., Citrate-Phosphate buffer, pH 4.5)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate)
-
p-Nitrophenol (pNP) standard solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Samples (e.g., urine, cell lysate, tissue homogenate)
Procedure:
-
Sample Preparation:
-
Urine: Centrifuge urine samples to remove particulate matter.[7] If necessary, dilute the samples with the assay buffer.
-
Cell Lysates: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold assay buffer and homogenize. Centrifuge to remove insoluble material and collect the supernatant.[1]
-
Tissue Homogenates: Rinse tissues in pre-cooled PBS to remove excess blood. Homogenize the tissue in ice-cold assay buffer. Centrifuge and collect the supernatant.[3]
-
-
Standard Curve Preparation: Prepare a serial dilution of the pNP standard solution in the assay buffer to generate a standard curve (e.g., 0, 12.5, 25, 50, 100, 200 µM).
-
Assay Reaction:
-
Add 50 µL of each standard or sample to separate wells of the 96-well microplate.
-
Prepare a reagent blank containing only the assay buffer.[1]
-
Add 50 µL of the pNP-GlcNAc substrate solution to all wells.
-
Incubate the plate at 37°C for 15-60 minutes. The incubation time will depend on the NAGase activity in the samples.
-
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.[1]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the reagent blank from all readings. Plot the standard curve and determine the concentration of pNP generated in the samples. Calculate the NAGase activity, often expressed in U/L.
Fluorometric Assay for NAGase Activity
This protocol provides a general method for the fluorometric detection of NAGase activity using 4-MU-GlcNAc.
Materials:
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) substrate
-
Assay Buffer (e.g., Citrate-Phosphate buffer, pH 4.5)
-
Stop Solution (e.g., 0.2 M Glycine-Carbonate buffer, pH 10.5)
-
4-Methylumbelliferone (4-MU) standard solution
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
-
Black 96-well microplate
-
Samples (e.g., urine, cell lysate, tissue homogenate)
Procedure:
-
Sample Preparation: Prepare samples as described in the colorimetric assay protocol.
-
Standard Curve Preparation: Prepare a serial dilution of the 4-MU standard solution in the assay buffer to create a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Assay Reaction:
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of the reagent blank from all readings. Plot the standard curve and determine the concentration of 4-MU produced in the samples. Calculate the NAGase activity.
Visualizations
Signaling Pathway: Enzymatic Detection of NAG
Caption: Enzymatic reactions for colorimetric and fluorometric NAG detection.
Experimental Workflow: General Enzymatic Assay
Caption: General workflow for enzymatic NAGase assays.
Logical Relationship: Sample Preparation for Different Matrices
Caption: Sample preparation workflow for various biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of N-acetyl-beta-glucosaminidase and its isoenzymes in urine methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elkbiotech.com [elkbiotech.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. cloud-clone.com [cloud-clone.com]
N-Acetyl-β-D-glucosamine as a Substrate for Glycosyltransferases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note: N-Acetyl-β-D-glucosamine (GlcNAc) is a fundamental monosaccharide derivative of glucose that serves as a critical building block in the biosynthesis of complex glycans.[1][2] In biological systems, GlcNAc is primarily utilized by glycosyltransferases in its activated form, Uridine Diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), which acts as the donor substrate for the enzymatic transfer of GlcNAc moieties to acceptor molecules such as proteins and lipids.[3] This process of glycosylation is essential for a myriad of cellular functions, including protein folding and stability, cell signaling, and immune responses.[1][4][5]
Two major glycosylation pathways prominently feature UDP-GlcNAc as a key substrate: N-linked glycosylation and O-linked GlcNAcylation.
-
N-linked glycosylation: This process is initiated in the endoplasmic reticulum (ER) where a lipid-linked oligosaccharide precursor containing multiple GlcNAc residues is assembled and transferred en bloc to asparagine residues of nascent polypeptide chains.[6][7][8] The synthesis of this precursor begins with the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to dolichol phosphate.[6][7]
-
O-linked GlcNAcylation: This is a dynamic and reversible post-translational modification occurring in the nucleus and cytoplasm, where a single GlcNAc molecule is attached to serine or threonine residues of proteins.[9][10] This process is catalyzed by O-GlcNAc transferase (OGT) and is involved in regulating various cellular processes, including transcription and signal transduction.[9][10][11][12]
Given its central role in these vital cellular processes, the study of glycosyltransferases that utilize UDP-GlcNAc is of paramount importance in biomedical research and drug development.[1] For instance, dysregulation of O-GlcNAcylation has been implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders.[13][14] Therefore, robust and reliable assays for monitoring the activity of these enzymes are crucial for understanding disease mechanisms and for the discovery of novel therapeutic agents.
Key Glycosyltransferases Utilizing UDP-GlcNAc
Several families of glycosyltransferases use UDP-GlcNAc as a donor substrate. Below is a summary of two prominent examples:
| Enzyme Family | Example | Function | Acceptor Substrate(s) |
| O-GlcNAc Transferases (OGTs) | Human OGT | Catalyzes the addition of a single O-linked GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins.[9][12][15] | Proteins/peptides with serine or threonine residues.[11] |
| Beta-1,4-Galactosyltransferases (β4GalTs) | Human B4GALT1 | Transfers galactose from UDP-galactose to terminal GlcNAc residues on N-glycans.[16][17] Can also use UDP-GlcNAc as an acceptor to form UDP-N-acetyllactosamine.[18][19] | N-acetylglucosamine (GlcNAc), Glycoproteins with terminal GlcNAc.[16][20] |
Quantitative Data: Kinetic Parameters of Glycosyltransferases
The kinetic parameters of glycosyltransferases provide valuable insights into their efficiency and substrate specificity. The following table summarizes available kinetic data for OGT.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax | Reference |
| Human OGT (hOGT) | UDP-GlcNAc | 1 - >20 (varies with protein substrate) | Varies | [21][22] |
Note: Kinetic parameters for glycosyltransferases can vary significantly depending on the specific acceptor substrate used, assay conditions, and the source of the enzyme.
Experimental Protocols
Protocol 1: In Vitro O-GlcNAc Transferase (OGT) Activity Assay (Radiometric)
This protocol describes a radiometric assay to measure the transfer of radiolabeled GlcNAc from UDP-[³H]GlcNAc to a peptide or protein substrate.
Materials:
-
Recombinant human OGT
-
Peptide or protein substrate (e.g., a known OGT substrate)
-
UDP-[³H]GlcNAc (specific activity ~10-20 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 8 M Guanidine HCl
-
Scintillation vials
-
Liquid scintillation cocktail
-
Filter paper (e.g., Whatman P81 phosphocellulose paper)
-
Phosphoric acid (150 mM)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of the peptide/protein substrate, and recombinant OGT.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding UDP-[³H]GlcNAc to the reaction mixture. The final concentration of UDP-GlcNAc should be optimized, but a starting point of 20 µM can be used.
-
The total reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Immediately immerse the filter paper in the 150 mM phosphoric acid wash solution.
-
-
Washing:
-
Wash the filter papers three times with 150 mM phosphoric acid for 5 minutes each to remove unincorporated UDP-[³H]GlcNAc.
-
Perform a final wash with ethanol (B145695) and allow the filter papers to air dry.
-
-
Quantification:
-
Place the dry filter paper into a scintillation vial.
-
Add liquid scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of GlcNAc transferred based on the specific activity of the UDP-[³H]GlcNAc and the measured counts per minute (CPM).
-
Protocol 2: In Vitro Glycosyltransferase Assay (Colorimetric - Coupled Enzyme Assay)
This protocol describes a non-radioactive, continuous colorimetric assay suitable for high-throughput screening. It measures the release of UDP, a product of the glycosyltransferase reaction, through a series of coupled enzyme reactions that lead to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Glycosyltransferase of interest
-
Acceptor substrate
-
UDP-GlcNAc (donor substrate)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MnCl₂, 10 mM MgCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, acceptor substrate, UDP-GlcNAc, PEP, NADH, PK, and LDH.
-
-
Enzyme Addition:
-
Add the glycosyltransferase of interest to the reaction mixture to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of UDP production by the glycosyltransferase.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Enzyme activity can be expressed as the amount of product formed per unit time.
-
Visualizations
Caption: The Hexosamine Biosynthesis Pathway and O-GlcNAc Cycling.
Caption: General workflow for an in vitro glycosyltransferase assay.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 4. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 9. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into mechanism and specificity of O-GlcNAc transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 13. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. B4GALT1 - Wikipedia [en.wikipedia.org]
- 17. The dimeric structure of wild-type human glycosyltransferase B4GalT1 | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. B4GALT1 beta-1,4-galactosyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application of Isotopically Labeled N-Acetyl-β-D-glucosamine in Research and Drug Development
Introduction
Isotopically labeled N-Acetyl-β-D-glucosamine (GlcNAc) serves as a powerful tool for researchers, scientists, and drug development professionals to investigate the intricate roles of glycosylation in cellular processes. By introducing stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the GlcNAc molecule, scientists can trace its metabolic fate, quantify its incorporation into biomolecules, and elucidate the dynamics of crucial post-translational modifications like O-GlcNAcylation.[1][2] This technical guide provides detailed application notes and protocols for the utilization of isotopically labeled GlcNAc in metabolic labeling experiments, flux analysis, and quantitative proteomics.
The primary application of labeled GlcNAc is in metabolic labeling, where cells are cultured in a medium containing the "heavy" isotope-labeled sugar.[3] This heavy GlcNAc is taken up by cells and processed through the hexosamine biosynthetic pathway (HBP) or the salvage pathway to form UDP-GlcNAc, the universal donor for glycosyltransferases.[2][3][4] Consequently, newly synthesized glycans and glycoproteins incorporate the heavy isotope, allowing them to be distinguished from pre-existing "light" molecules by mass spectrometry.[5] This approach enables the quantitative analysis of glycan biosynthesis, turnover, and the dynamic nature of O-GlcNAcylation in response to various stimuli or therapeutic interventions.[1][5]
Key Applications
The use of isotopically labeled GlcNAc has revolutionized the study of glycosylation, enabling researchers to:
-
Quantify Site-Specific Glycosylation Dynamics: Determine the rate of addition and removal (turnover) of O-GlcNAc on specific serine and threonine residues of proteins.[3]
-
Elucidate the Role of Glycosylation in Signaling Pathways: Investigate how changes in glycosylation patterns on key signaling proteins affect cellular responses.[3]
-
Metabolic Flux Analysis: Trace the flow of nitrogen and carbon atoms through the hexosamine biosynthetic pathway and its interconnected metabolic routes, providing a dynamic view of cellular metabolism.[4]
-
Drug Development: Assess the efficacy and mechanism of action of drugs targeting enzymes involved in glycosylation, such as OGT and OGA inhibitors.[1]
Data Presentation
The following tables summarize typical quantitative data obtained from experiments using isotopically labeled GlcNAc.
Table 1: Comparison of Different Isotopically Labeled GlcNAc Tracers
| Feature | ¹⁵N-GlcNAc | ¹³C-GlcNAc | ¹³C,¹⁵N-GlcNAc |
| Isotopic Purity | High (>95%) in controlled systems | High (>95%) in controlled systems | High (>95%) in controlled systems |
| Metabolic Scrambling | Minimal for the amide nitrogen[6] | Can occur, especially with ring-labeled glucose[6] | Minimal for the amide nitrogen |
| Primary Analytical Technique | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS) |
| Key Advantage | Low natural abundance provides a clean background for MS[6] | Larger potential mass shift with multiple labels | Distinct mass shift for clear differentiation[1] |
| Key Disadvantage | Smaller mass shift per molecule compared to multi-¹³C labels | Higher natural abundance can complicate MS background[6] | Higher cost |
| Typical Concentration | 50 µM to 200 µM | 50 µM to 200 µM | 50 µM to 200 µM[1] |
Table 2: Representative Mass Shifts in Mass Spectrometry Analysis
| Labeled Moiety | Isotope(s) | Theoretical Mass Shift (Da) | Observed Mass Shift (Da) | Analytical Technique |
| O-GlcNAc | ¹³C₆ | 6.020 | 6.020 | nanoLC-MS/MS[7] |
| O-GlcNAc | ¹³C₈ | 8.024 | 8.024 | nanoLC-MS/MS[7] |
| Oxonium ion | ¹³C₈ | 8.020 | 8.02 | HCD MS2[7] |
| Glycans with 2 GlcNAc | ¹⁵N₂ | 2.000 | ~2.0 | MS[8] |
| Complex Glycan (5 GlcNAc) | ¹⁵N₅ | 5.000 | ~5.0 | MS[8] |
Signaling and Metabolic Pathways
The hexosamine biosynthetic pathway (HBP) is central to the metabolism of GlcNAc. It integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.
Caption: The Hexosamine Biosynthetic and Salvage Pathways.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Isotopically Labeled GlcNAc
This protocol outlines the general steps for metabolic labeling of mammalian cells in culture. Optimization of labeling time and tracer concentration is crucial for each specific cell line and experimental goal.[1]
Materials:
-
Cells of interest
-
Standard growth medium
-
Isotopically labeled N-Acetyl-β-D-glucosamine (e.g., ¹³C,¹⁵N-GlcNAc)
-
Phosphate-buffered saline (PBS), sterile
-
Ice-cold PBS
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency in their standard growth medium.[1]
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the standard growth medium with the desired concentration of isotopically labeled GlcNAc. A typical starting concentration ranges from 50 µM to 200 µM.[1] Prepare a control culture with unlabeled GlcNAc in parallel.
-
Initiation of Labeling: a. Aspirate the standard growth medium from the cell culture plates. b. Gently wash the cells once with sterile PBS to remove residual unlabeled GlcNAc.[2] c. Add the pre-warmed labeling medium to the cells.[2]
-
Incubation: Incubate the cells for a period sufficient to allow for the incorporation of the labeled sugar into glycoproteins, typically 24-72 hours.[6]
-
Cell Harvesting: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS.[2] c. Add an appropriate volume of ice-cold PBS and use a cell scraper to detach the cells.[2] d. Transfer the cell suspension to a pre-chilled conical tube and centrifuge at 500 x g for 5 minutes at 4°C.[2] e. Carefully aspirate the supernatant.[2]
-
Cell Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer.[2] b. Incubate on ice for 30 minutes with periodic vortexing.[2] c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2] d. Collect the supernatant containing the protein lysate.[2]
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or a similar method.[2] The lysate is now ready for downstream applications such as Western blotting or mass spectrometry analysis.
Protocol 2: Sample Preparation for Mass Spectrometry-based Quantitative Glycoproteomics
This protocol describes the preparation of protein lysates from metabolically labeled cells for analysis by mass spectrometry.
Materials:
-
Protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Enrichment materials for glycopeptides (e.g., lectin affinity chromatography, phenylboronic acid solid-phase extraction)[6][7]
Procedure:
-
Reduction and Alkylation: a. Take a desired amount of protein (e.g., 1 mg). b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.[2] c. Allow the sample to cool to room temperature. d. Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: a. Dilute the protein sample with ammonium bicarbonate to reduce the concentration of denaturants. b. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: a. Acidify the peptide solution with formic acid. b. Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions. c. Dry the desalted peptides in a vacuum centrifuge.
-
Glycopeptide Enrichment (Optional but Recommended): a. Enrich for glycopeptides using appropriate methods such as lectin affinity chromatography or chemoenzymatic approaches to increase the detection sensitivity of glycosylated peptides.[3][6]
-
LC-MS/MS Analysis: a. Resuspend the peptide or enriched glycopeptide sample in a solution compatible with mass spectrometry (e.g., 0.1% formic acid). b. Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the light (unlabeled) and heavy (labeled) glycopeptides, allowing for quantification.[1][7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a quantitative glycoproteomics experiment using isotopically labeled GlcNAc.
Caption: Quantitative Glycoproteomics Workflow.[3]
Conclusion
Metabolic labeling with isotopically labeled N-Acetyl-β-D-glucosamine is a robust and versatile technique for the quantitative analysis of protein glycosylation and metabolic flux.[1] By leveraging the cell's natural biosynthetic pathways and the precision of modern mass spectrometry, this approach provides researchers with an invaluable tool to unravel the complex roles of glycosylation in health and disease, and to accelerate the development of novel therapeutics targeting these critical post-translational modifications.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukisotope.com [ukisotope.com]
Application Notes and Protocols for Cell Harvesting after N-Acetyl-beta-D-glucosamine (NAG) Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with N-acetyl-beta-D-glucosamine (NAG) and its isotopic variants is a powerful technique for studying O-linked β-N-acetylglucosamine (O-GlcNAcylation), a dynamic post-translational modification crucial in various cellular processes.[1][2] The choice of cell harvesting technique following NAG labeling is a critical step that can significantly impact the integrity of the O-GlcNAc modification and the quality of downstream analyses, such as quantitative proteomics and metabolic flux analysis.[3][4] This document provides detailed protocols for two common cell harvesting methods—enzymatic digestion with trypsin-EDTA and mechanical scraping—and discusses their respective advantages and disadvantages in the context of O-GlcNAcylation studies.
The primary goal during cell harvesting for O-GlcNAc analysis is to rapidly halt cellular processes to preserve the in vivo state of glycosylation.[5] This is typically achieved by performing all harvesting steps on ice and including O-GlcNAcase (OGA) inhibitors in the lysis buffer to prevent the removal of O-GlcNAc moieties from proteins.[5] The selection of the harvesting method should be guided by the specific downstream application and the cell type being studied.
Data Presentation
The choice of harvesting method can influence cell viability, protein yield, and the preservation of post-translational modifications. The following table summarizes key quantitative parameters to consider when optimizing a harvesting protocol for NAG-labeled cells. Researchers are encouraged to perform pilot experiments to determine the optimal method for their specific cell line and experimental goals.
| Parameter | Enzymatic Digestion (Trypsin-EDTA) | Mechanical Scraping | Ideal Outcome | Potential Impact on O-GlcNAc Analysis |
| Cell Viability (%) | Typically high (e.g., >90%)[3] | Can be lower due to mechanical stress[6] | High | Low viability can indicate cellular stress, which may alter O-GlcNAcylation levels. |
| Total Protein Yield (µ g/sample ) | Generally consistent and high | Can be variable; potential for incomplete cell detachment | High and reproducible | Lower yields may require starting with more material. |
| O-GlcNAc Modification Integrity | Potential for degradation of some cell surface glycoproteins[4] | Generally preserves cell surface proteins well[3] | Maximally preserved | Loss of specific glycoproteins could skew proteomics results. |
| Metabolic Quenching Efficiency | Slower; requires incubation and neutralization steps | Rapid; allows for immediate lysis on ice | High | Inefficient quenching can lead to artifactual changes in O-GlcNAcylation. |
Experimental Protocols
Protocol 1: Enzymatic Cell Harvesting using Trypsin-EDTA
This method is suitable for strongly adherent cells and is often preferred for maintaining high cell viability.[7] However, it is crucial to minimize the incubation time with trypsin to prevent the degradation of cell surface proteins.[4]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
0.25% Trypsin-EDTA solution
-
Complete cell culture medium (containing serum to inactivate trypsin)
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., 50 µM Thiamet-G or GlcNAcstatin)[5]
-
Cell scraper (optional, for ensuring complete detachment)
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Aspirate the cell culture medium from the flask or dish.
-
Gently wash the cell monolayer twice with ice-cold PBS to remove residual medium and non-adherent cells.
-
Aspirate the PBS completely.
-
Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cell monolayer.
-
Incubate the vessel at 37°C for 2-5 minutes, or until cells begin to detach. Monitor detachment under a microscope.
-
Once cells are detached, immediately add 2-3 volumes of complete cell culture medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant completely and proceed immediately to cell lysis with ice-cold lysis buffer containing OGA inhibitors.
Protocol 2: Mechanical Cell Harvesting using a Cell Scraper
This method is rapid and avoids the use of proteases, making it ideal for studies focusing on cell surface glycoproteins.[3] However, it can cause more mechanical stress to the cells, potentially leading to lower viability.[6]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., 50 µM Thiamet-G or GlcNAcstatin)[5]
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Aspirate the cell culture medium from the flask or dish.
-
Place the culture vessel on ice.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add a small volume of ice-cold PBS to the dish to keep the cells moist.
-
Using a pre-chilled cell scraper, gently scrape the cells from the surface of the culture vessel.
-
Collect the cell suspension and transfer it to a pre-chilled microcentrifuge tube.
-
Alternatively, add ice-cold lysis buffer directly to the plate after washing with PBS and scrape the cells in the lysis buffer.[4] This allows for immediate cell lysis and stabilization of O-GlcNAcylated proteins.
-
If cells were collected in PBS, centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold lysis buffer containing OGA inhibitors.
Mandatory Visualization
References
- 1. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of cell harvesting methods on detection of cell surface proteins and apoptotic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. stellarscientific.com [stellarscientific.com]
- 7. How can I dissociate adherent cells? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-acetyl-beta-D-glucosamine (GlcNAc) Labeling in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize N-acetyl-beta-D-glucosamine (GlcNAc) labeling experiments in various cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during GlcNAc metabolic labeling experiments.
Issue 1: Low or No Incorporation of Labeled GlcNAc
Question: My western blot/mass spectrometry results show very low or no signal for labeled GlcNAc. What are the potential causes and how can I troubleshoot this?
Answer: Low incorporation efficiency is a common challenge in metabolic labeling experiments. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting approach:
-
Step 1: Verify Cellular Uptake and Metabolism. Different cell lines exhibit varying efficiencies in GlcNAc uptake and metabolism.[1] High concentrations of glucose in standard culture media can outcompete GlcNAc for cellular entry via glucose transporters (GLUTs).[2]
-
Recommendation: Perform a dose-response experiment with varying concentrations of the labeled GlcNAc analog.[1] Additionally, consider reducing the glucose and glutamine concentrations in your culture medium to favor the salvage pathway for GlcNAc utilization over the de novo Hexosamine Biosynthesis Pathway (HBP).[1]
-
-
Step 2: Optimize Labeling Conditions. The concentration of the labeled GlcNAc and the incubation time are critical parameters that often require optimization for each cell line.[1]
-
Step 3: Assess Cell Viability. The labeling reagents or altered media conditions might be inducing cellular stress or toxicity, thereby affecting metabolic activity and label incorporation.[1]
-
Step 4: Consider Metabolic Pathway Competition. The de novo synthesis of UDP-GlcNAc through the HBP can compete with the salvage pathway that utilizes exogenous GlcNAc.[1]
-
Recommendation: To enhance the incorporation of your labeled GlcNAc, you can use inhibitors of the rate-limiting enzyme of the HBP, GFAT. Common inhibitors include azaserine (B1665924) or 6-diazo-5-oxo-L-norleucine (DON). However, be cautious as these inhibitors can be toxic, so a dose-response experiment is necessary to find a non-toxic, effective concentration.[1]
-
Issue 2: High Background or Non-Specific Signal in Detection
Question: I am observing high background or non-specific bands in my western blot when using an O-GlcNAc antibody. How can I improve the specificity?
Answer: High background can obscure your specific signal. Here are some strategies to reduce non-specific binding:
-
Antibody Specificity: Not all O-GlcNAc antibodies are created equal. Some may cross-react with other glycans. For instance, the widely used CTD110.6 antibody can also bind to terminal β-GlcNAc on complex N-glycans.[4][5]
-
Blocking and Washing: Inadequate blocking and washing steps can lead to high background.
-
Recommendation: Optimize your blocking buffer and increase the duration and number of wash steps.[8]
-
-
Lectin Specificity: If you are using lectin blotting (e.g., with Wheat Germ Agglutinin - WGA), be aware that WGA can also bind to sialic acid.[9]
-
Recommendation: Use succinylated WGA (sWGA) for higher specificity to GlcNAc residues.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of labeled GlcNAc to use for metabolic labeling?
A1: There is no single optimal concentration, as it is highly dependent on the cell line and experimental goals. A common starting point is in the range of 1-5 mM.[10] However, it is crucial to perform a dose-response experiment for your specific cell line to determine the concentration that provides the best signal-to-noise ratio without inducing cytotoxicity.[2]
Q2: How long should I incubate my cells with the labeled GlcNAc?
A2: The optimal incubation time can vary significantly, from a few hours to several days, depending on the cell line's growth rate and the turnover of the protein of interest. For slowly growing cell lines, a longer incubation period (e.g., 48-72 hours) may be necessary to achieve sufficient labeling.[1] A time-course experiment is the best way to determine the ideal labeling duration for your system.[2]
Q3: Can I use metabolic chemical reporters with bioorthogonal handles for GlcNAc labeling?
A3: Yes, using GlcNAc analogs with azide (B81097) or alkyne handles is a powerful method for visualizing and identifying O-GlcNAcylated proteins.[11][12] These reporters are metabolically incorporated into proteins and can then be detected via click chemistry with a corresponding fluorescent probe or affinity tag.[11][13] This approach offers high sensitivity and specificity.
Q4: How can I quantify the changes in O-GlcNAcylation levels between different experimental conditions?
A4: Several quantitative mass spectrometry-based proteomic approaches can be used. These include stable isotope labeling with amino acids in cell culture (SILAC), isobaric tagging (TMT or iTRAQ), and label-free quantification.[14][15][16] These methods, combined with enrichment of O-GlcNAcylated peptides, allow for the precise quantification of changes in O-GlcNAcylation at specific sites.[14]
Q5: What are the best methods to detect O-GlcNAcylated proteins after labeling?
A5: The choice of detection method depends on your experimental goals:
-
Western Blotting: Ideal for detecting global changes in O-GlcNAcylation or changes on a specific protein of interest using O-GlcNAc-specific antibodies.[6][8]
-
Lectin Staining: Can be used to detect glycoproteins, but with potentially lower specificity than antibodies.[17][18]
-
Click Chemistry: When using bioorthogonal GlcNAc analogs, this method allows for highly sensitive and specific detection via fluorescence microscopy, in-gel fluorescence, or affinity purification for mass spectrometry.[11][19]
-
Mass Spectrometry: The gold standard for identifying and quantifying specific O-GlcNAcylation sites on proteins.[7][16]
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of Labeled GlcNAc Analogs
| Cell Line Type | Labeled GlcNAc Analog Concentration | Reference(s) |
| Adherent Mammalian Cells | 1-5 mM | [10] |
| HEK293T | 25 mM (Ac4GalNAz) | [20] |
| E. coli | Varies based on experimental goals | [21] |
Table 2: Comparison of O-GlcNAc Detection Methods
| Method | Principle | Advantages | Disadvantages | Reference(s) |
| Antibody-based (Western Blot) | Utilizes antibodies that specifically recognize the O-GlcNAc modification. | Relatively simple and widely accessible. | Antibody specificity can be an issue, potential for cross-reactivity. | [5][6][8] |
| Lectin-based (Lectin Blot) | Employs lectins, like WGA, that bind to GlcNAc residues. | Can detect a broad range of glycans. | Lower specificity compared to antibodies, may bind to other sugar moieties. | [9][22] |
| Metabolic Labeling with Click Chemistry | Cells are fed GlcNAc analogs with bioorthogonal handles (azide/alkyne) for subsequent detection.[11] | High sensitivity and specificity, versatile for various downstream applications. | Requires synthesis of analogs, potential for metabolic pathway perturbation.[5][23] | [11][13] |
| Mass Spectrometry | Identifies and quantifies O-GlcNAcylated peptides based on their mass-to-charge ratio. | Provides site-specific information and enables quantitative analysis. | Technically demanding and requires specialized equipment and expertise. | [7][16] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Mammalian Cells
-
Cell Seeding: Plate adherent cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during labeling.
-
Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with the desired final concentration of the labeled N-acetyl-D-glucosamine analog (e.g., 1-5 mM).[10]
-
Labeling: Aspirate the existing medium from the cells and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the optimized duration (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with an appropriate lysis buffer for downstream analysis (e.g., RIPA buffer for western blotting).
-
Alternatively, for protein extraction, scrape the cells in ice-cold PBS, centrifuge at 500 x g for 5 minutes at 4°C, and store the cell pellet at -80°C.[10]
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the same labeling conditions as your experiment. Include untreated control wells.
-
MTT Addition: Following the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: The Hexosamine Biosynthesis and Salvage Pathways.
Caption: Troubleshooting workflow for low GlcNAc labeling.
Caption: General experimental workflow for GlcNAc labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
- 4. Antibodies That Detect O-Linked β-d-N-Acetylglucosamine on the Extracellular Domain of Cell Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and Analysis of Proteins Modified by O-Linked N-Acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A photocrosslinking GlcNAc analog enables covalent capture of N-linked glycoprotein binding partners on cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Imaging with Lectin Fluorescent Conjugates | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low N-Acetyl-β-D-glucosamine Incorporation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving N-acetyl-beta-D-glucosamine (GlcNAc) incorporation.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for N-acetyl-β-D-glucosamine incorporation?
A1: When N-acetyl-β-D-glucosamine (GlcNAc) is supplied to cells, it is primarily utilized through two main pathways:
-
The Hexosamine Biosynthetic Pathway (HBP): This de novo pathway synthesizes UDP-GlcNAc from glucose and glutamine.[1] Approximately 2-5% of cellular glucose enters the HBP, making it a key sensor of the cell's nutrient status.[2]
-
The Salvage Pathway: This pathway utilizes exogenous GlcNAc. It is first phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, which then enters the HBP to be converted into UDP-GlcNAc, the donor substrate for glycosylation.[1]
Competition between these two pathways is a critical factor influencing the incorporation efficiency of exogenously supplied, often isotopically labeled, GlcNAc.[1]
Q2: Why might I be observing low incorporation of my labeled N-acetyl-β-D-glucosamine?
A2: Low incorporation efficiency of labeled GlcNAc can be attributed to several factors:
-
Competition with the de novo HBP: If the de novo pathway is highly active, it will dilute the pool of labeled precursors, leading to reduced enrichment in your target glycans and glycoproteins.[1]
-
Cell-Type Specific Uptake: The efficiency of GlcNAc uptake can vary significantly between different cell lines, with some having limited expression of the necessary transporters.[1][3]
-
Suboptimal Culture Conditions: High concentrations of glucose and glutamine in the culture medium can favor the de novo pathway over the salvage pathway.[1]
-
Cell Viability and Proliferation Rate: Slower growing or less metabolically active cells may exhibit lower uptake and incorporation of the labeled sugar.[1]
-
Insufficient Labeled GlcNAc Concentration or Incubation Time: The concentration of the labeled GlcNAc may be too low, or the incubation time may be too short for significant incorporation.[1][3]
Q3: How can I assess the incorporation efficiency of labeled N-acetyl-β-D-glucosamine?
A3: The most common and effective method for assessing incorporation efficiency is mass spectrometry. By analyzing the isotopic distribution of specific glycopeptides or released glycans, you can determine the percentage of enrichment with the stable isotope-labeled GlcNAc.[1] This involves comparing the mass spectra of samples cultured with labeled and unlabeled GlcNAc.
Troubleshooting Guides
Below are troubleshooting guides for common issues related to low GlcNAc incorporation.
Issue 1: Low or No Detectable Incorporation of Labeled GlcNAc
This is a common issue that can often be resolved by optimizing experimental parameters.
| Potential Cause | Troubleshooting Action |
| Competition from de novo HBP | Reduce the concentration of glucose and glutamine in your culture medium to decrease the flux through the de novo pathway.[1] Consider using a specific inhibitor for the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), such as azaserine (B1665924) or 6-diazo-5-oxo-L-norleucine (DON).[1] |
| Inefficient Cellular Uptake | The cell line you are using may not efficiently transport GlcNAc.[3] If possible, test different cell lines to compare uptake efficiency.[1] Consider using a modified GlcNAc analog with improved cell permeability, such as GlcNAc-6-acetate.[4] |
| Suboptimal Labeled GlcNAc Concentration | The concentration of your labeled GlcNAc may be too low. It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell line and experimental goals.[3][5] |
| Insufficient Incubation Time | The labeling duration may be too short. Perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal labeling window for your system.[1][5] For many O-GlcNAc reporters, labeling typically increases within the first 24 hours.[5] |
Issue 2: High Cell Death or Toxicity During Labeling
Cell health is crucial for active metabolic incorporation. If you observe increased cell death, consider the following.
| Potential Cause | Troubleshooting Action |
| Toxicity from High Labeled GlcNAc Concentration | Excessive concentrations of GlcNAc can be toxic to some cell lines.[5] Reduce the concentration of the labeled GlcNAc and perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) at different concentrations to find a non-toxic level.[1][5] |
| Toxicity from Metabolic Inhibitors | If you are using inhibitors of the de novo HBP like azaserine or DON, they can be toxic. Lower the concentration of the inhibitor to a non-toxic level. Even partial inhibition of the de novo pathway may be sufficient to improve incorporation.[1] |
| Stress from Altered Media Composition | Drastically altering media components, such as severely restricting glucose, can induce cellular stress. Ensure that the media conditions are not adversely affecting cell health. Monitor cell morphology and viability throughout the experiment. |
Experimental Protocols & Data
Recommended Starting Concentrations and Incubation Times
The optimal conditions are highly dependent on the cell line and experimental goals. The following table provides general starting points for optimization.
| Labeled GlcNAc Type | Suggested Starting Concentration Range | Typical Incubation Time |
| ¹⁵N-GlcNAc | 10 µM - 200 µM[5] | 24 - 48 hours[5] |
| ¹³C,¹⁵N-GlcNAc | 50 µM - 200 µM[6] | 24 - 48 hours[6] |
| General Unlabeled GlcNAc | 1 mM - 10 mM[3] | 4 - 48 hours[3] |
General Protocol for a Titration Experiment
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow them to reach 70-80% confluency after 24 hours.[1][5]
-
Preparation of Labeling Media: Prepare a series of labeling media with varying concentrations of your labeled GlcNAc (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).[5]
-
Labeling: After 24 hours of initial growth, remove the standard culture medium and replace it with the prepared labeling media.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 or 48 hours) under standard culture conditions.[5]
-
Harvesting and Analysis: Harvest the cells and prepare them for your downstream analysis, such as mass spectrometry, to determine the incorporation efficiency at each concentration.
Visualizing the Pathways and Workflows
Metabolic Pathways for UDP-GlcNAc Synthesis
The diagram below illustrates the two competing pathways for the synthesis of UDP-GlcNAc, the activated form of GlcNAc used in glycosylation.
Caption: Competing pathways for UDP-GlcNAc synthesis.
Troubleshooting Workflow for Low GlcNAc Incorporation
This workflow provides a logical sequence of steps to diagnose and resolve low incorporation issues.
Caption: Troubleshooting workflow for low GlcNAc incorporation.
References
N-ACETYL-beta-D-GLUCOSAMINE stability in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability and use of N-Acetyl-β-D-glucosamine (NAG) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is N-Acetyl-β-D-glucosamine (NAG) in its solid form?
The solid, crystalline form of N-Acetyl-β-D-glucosamine is highly stable, with a shelf life of at least four years when stored properly at -20°C.[1]
Q2: How should I prepare and store stock solutions of NAG?
The stability of NAG in solution depends heavily on the solvent and storage conditions.[1]
-
Aqueous Stock Solutions (e.g., in sterile water or PBS): It is strongly recommended to prepare aqueous solutions fresh for each experiment.[1] Storing aqueous solutions for more than one day is not advised due to the potential for degradation.[1]
-
Organic Solvent Stock Solutions (e.g., in DMSO): Stock solutions prepared in DMSO can be stored for up to six months at -20°C or one year at -80°C.[1][2] To maintain stability, it is best to dispense the solution into single-use aliquots to avoid repeated freeze-thaw cycles.[1][3]
Q3: What are the primary factors that cause NAG to degrade in cell culture media?
While specific degradation kinetics in every type of cell culture medium are not extensively published, the primary factors expected to influence its stability are:
-
Temperature: Elevated temperatures accelerate the chemical degradation of carbohydrates.[1] Although standard cell culture conditions (37°C) are relatively mild, prolonged incubation can lead to a gradual loss of the compound.[1]
-
Enzymatic Degradation: If the medium is supplemented with serum, or during co-culture with cells, enzymes released by the cells can metabolize NAG.[1] Key enzymes involved in the natural processing of NAG include β-N-acetylhexosaminidase and N-acetyl-D-glucosamine deacetylase.[1]
-
pH Shifts: Cell culture media are buffered, but cellular metabolism can cause local pH changes over long incubation periods, which may affect the stability of solutes like NAG.[1]
Q4: Does using an isotopically labeled version of NAG (e.g., ¹⁵N or ¹³C) affect its chemical stability?
No, the presence of a heavy isotope like ¹⁵N or ¹³C does not significantly alter the chemical bonds or reactivity of the NAG molecule.[1] Its chemical stability is expected to be virtually identical to that of its unlabeled counterpart. Any degradation observed is due to the inherent properties of the NAG molecule under the specific experimental conditions.[1]
Data Summary: Factors Influencing NAG Stability in Solution
| Factor | Influence on Stability | Recommendation |
| Form | Solid, crystalline powder is highly stable.[1] | Store powder at -20°C for long-term stability (up to 4 years).[1] |
| Solvent | More stable in organic solvents like DMSO than in aqueous solutions.[1] | For long-term storage, prepare stock solutions in DMSO and store at -20°C or -80°C.[1][2] |
| Storage (Aqueous) | Prone to degradation in aqueous solutions (e.g., water, PBS, media).[1] | Prepare aqueous solutions fresh before each experiment; avoid storing for more than one day.[1] |
| Temperature | Higher temperatures (e.g., 37°C in an incubator) accelerate degradation over time.[1] | Minimize the pre-incubation time of NAG-supplemented media. Prepare media with NAG immediately before use.[1] |
| Freeze-Thaw Cycles | Repeated cycles can degrade the compound in solution.[1][3] | Aliquot stock solutions into single-use volumes to prevent freeze-thaw events.[1][3] |
| Enzymes | Serum and cellular enzymes can metabolize NAG.[1] | Be aware of potential enzymatic degradation, especially in serum-containing media or long-term cultures. |
| pH | Significant deviations from neutral pH can affect stability. | Cell culture media are typically well-buffered, but monitor for significant pH shifts in long experiments.[1] |
Troubleshooting Guide
Q: My experiment shows inconsistent or low incorporation of labeled NAG. What are the potential causes and solutions?
Low incorporation of labeled NAG is a common issue that can stem from problems with its stability, cellular uptake, or metabolic competition.[1][4] Use the following guide to troubleshoot the problem.
Step 1: Verify the Stability of Your NAG Stock and Working Solutions
-
Problem: The NAG may have degraded before or during the experiment.
-
Action:
Step 2: Verify Cellular Uptake
-
Problem: The specific cell line being used may not transport NAG efficiently.[4]
-
Action:
-
Confirm that your cell type is known to metabolize NAG.
-
Consider that high concentrations of glucose in the medium (e.g., up to 25 mM in DMEM) can compete with NAG for uptake via glucose transporters (GLUTs).[5]
-
Step 3: Optimize Labeling and Culture Conditions
-
Problem: Experimental conditions may be suboptimal for NAG incorporation.
-
Action:
-
Titrate NAG Concentration: Perform a dose-response experiment to find the optimal concentration for your cell line.[4][5]
-
Optimize Labeling Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal incubation time for sufficient incorporation.[4][5]
-
Reduce Competing Nutrients: Lowering the concentration of glucose and glutamine in the culture medium can reduce the activity of the de novo synthesis pathway, thereby promoting the utilization of the exogenously supplied NAG via the salvage pathway.[4]
-
Step 4: Assess Metabolic Pathway Competition
-
Problem: Cells can synthesize UDP-GlcNAc (the activated form of NAG used in glycosylation) from glucose and glutamine via the de novo Hexosamine Biosynthesis Pathway (HBP). This pathway competes with the salvage pathway, which utilizes the NAG you supply.[4][5]
-
Action: If reducing glucose/glutamine is not feasible, consider using pharmacological inhibitors of the HBP, such as an inhibitor for glutamine-fructose-6-phosphate-aminotransferase (GFAT), to favor the salvage pathway. Use a non-toxic concentration.[4]
Experimental Protocols
Protocol: Preparation of a 100 mM Sterile Aqueous Stock Solution of N-Acetyl-β-D-glucosamine
This protocol describes the preparation of a 100 mM stock solution of NAG in sterile water, suitable for cell culture applications.[3]
Materials:
-
N-Acetyl-β-D-glucosamine powder (Molecular Weight: 221.21 g/mol )[3]
-
Sterile, deionized or distilled water[3]
-
Sterile conical tubes (15 mL or 50 mL)[3]
-
Vortex mixer[3]
-
Sterile filtration unit with a 0.22 µm pore size membrane[3]
-
Sterile microcentrifuge tubes for aliquoting[3]
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM (0.1 M) solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.01 L × 221.21 g/mol = 0.22121 g
-
-
Weighing: Using an analytical balance, accurately weigh out ~221 mg of NAG powder.
-
Dissolution: Transfer the powder into a sterile 15 mL conical tube. Add approximately 8 mL of sterile water. Vortex vigorously until the powder is completely dissolved. The solution should be clear and colorless.[3]
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL.
-
Sterilization: To ensure sterility for cell culture, filter the solution through a 0.22 µm sterile filter into a new sterile conical tube.[3]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use sterile microcentrifuge tubes.[3] This is critical for preventing contamination and degradation from repeated freeze-thaw cycles.[1][3]
-
Labeling: Clearly label each aliquot with the compound name, concentration (100 mM), and preparation date.
-
Use: For immediate use, store at 4°C. For short-term storage (no more than one day), store at 4°C. It is highly recommended to use this aqueous solution fresh. [1]
Visualizations
Experimental and Signaling Workflows
Caption: Workflow for preparing a sterile NAG stock solution.
Caption: NAG utilization via the Salvage vs. De Novo Pathway.
Caption: Troubleshooting flowchart for low NAG incorporation.
References
Technical Support Center: N-Acetyl-β-D-Glucosamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-acetyl-β-D-glucosamine (GlcNAc), thereby improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-acetyl-β-D-glucosamine yield from chemical synthesis is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the chemical synthesis of GlcNAc, typically starting from D-glucosamine hydrochloride, can stem from several factors. Incomplete conversion, side reactions, and product degradation are common culprits. Here are some troubleshooting steps:
-
Inefficient Neutralization: Ensure complete conversion of D-glucosamine hydrochloride to the free base. The presence of residual hydrochloride can interfere with the subsequent acetylation reaction. The use of a suitable base, such as sodium methoxide (B1231860) in methanol (B129727), is a common and effective method.[1]
-
Suboptimal Acetylating Agent Stoichiometry: An excess of acetic anhydride (B1165640) can lead to the formation of O-acetylated and di-acetylated byproducts, reducing the yield of the desired N-acetylated product.[2] Conversely, insufficient acetic anhydride will result in incomplete conversion. A molar ratio of 1.5 to 2 equivalents of acetic anhydride to D-glucosamine is often recommended.[1]
-
Reaction Temperature: The N-acetylation reaction is exothermic. Maintaining a low temperature (e.g., below 10°C) during the addition of acetic anhydride is crucial to minimize side reactions.[3][4] After the initial addition, the reaction can be allowed to proceed at room temperature.[3]
-
pH Control: During the acetylation reaction, the pH should be carefully controlled, typically within a range of 4 to 6, to favor N-acetylation over O-acetylation.[4]
-
Purification and Crystallization: Improper purification and crystallization can lead to significant product loss. Ensure the crude product is thoroughly washed to remove impurities. Recrystallization from a suitable solvent system, such as water/ethanol (B145695)/ether, is often necessary to achieve high purity.[1]
Q2: I am using enzymatic hydrolysis of chitin (B13524) to produce GlcNAc, but the conversion rate is poor. What factors should I investigate?
A2: Enzymatic hydrolysis of chitin is a more environmentally friendly approach, but its efficiency is highly dependent on several parameters. Poor conversion rates can often be attributed to the following:
-
Chitin Source and Pretreatment: The crystallinity of chitin significantly impacts enzyme accessibility. β-chitin is generally more susceptible to enzymatic degradation than the more crystalline α-chitin.[2][5] Pre-treatment of chitin to reduce its crystallinity, such as milling or swelling, can dramatically improve yields.[6]
-
Enzyme Selection and Ratio: The complete hydrolysis of chitin to GlcNAc requires the synergistic action of at least two types of enzymes: an endochitinase and an exochitinase (or chitobiase/β-N-acetylglucosaminidase).[7][8] An optimal ratio of these enzymes is critical for efficient conversion.
-
Reaction Conditions (pH and Temperature): Every enzyme has an optimal pH and temperature range for activity and stability. Operating outside these ranges can lead to a significant loss of enzymatic activity. For instance, chitinase (B1577495) from Aspergillus sp. shows optimal activity at pH 4 and 50-55°C, but for long-term stability, 45°C is recommended.[6]
-
Enzyme Inhibition: Product inhibition can be a limiting factor. As the concentration of GlcNAc increases, it can inhibit the activity of the chitinolytic enzymes. Fed-batch or continuous processing systems can help to mitigate this issue by removing the product as it is formed.
-
Substrate Concentration: While a higher substrate concentration may seem desirable for higher output, it can also lead to mass transfer limitations and increased viscosity, hindering enzyme activity.
Q3: My final GlcNAc product has a low purity. What are the common impurities and how can I remove them?
A3: Impurities in the final GlcNAc product can arise from the starting materials, side reactions, or incomplete purification. Common impurities and purification strategies include:
-
Inorganic Salts: If starting from D-glucosamine hydrochloride and using a base for neutralization, inorganic salts (e.g., NaCl) will be formed. These can typically be removed by crystallization, as they are generally insoluble in the alcohol-based solvents used for precipitation.[1] Ion exchange chromatography is another effective method for desalting.[4][9]
-
O-Acetylated and Di-acetylated Byproducts: As mentioned, these can form during chemical synthesis if reaction conditions are not carefully controlled. Purification is typically achieved through recrystallization.
-
Unreacted Starting Material: Incomplete conversion will leave residual D-glucosamine or chitin in the product mixture. For chemical synthesis, purification can be achieved through crystallization. In enzymatic hydrolysis, unreacted chitin can be removed by filtration or centrifugation.
-
Proteins and Polysaccharides: When using natural sources like shrimp shells, residual proteins and other polysaccharides can be present. These are typically removed during the initial chitin extraction and purification steps, which involve demineralization and deproteinization.[10] Flocculation and filtration can also be employed to remove suspended solids.[9]
Data Presentation
Table 1: Comparison of Chemical Synthesis Methods for N-Acetyl-β-D-Glucosamine
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| D-Glucosamine HCl | Sodium Methoxide, Acetic Anhydride | Methanol | Room Temp | Quantitative (crude) | High | [1] |
| D-Glucosamine HCl | Sodium Carbonate, Acetic Anhydride | Water | 20 - 25 | 68 | >99 | [4] |
| Halide-free Glucosamine | Acetic Anhydride | Methanol | 5, then Room Temp | ~93 | High | [3] |
| Chitin | Hydrochloric Acid | Water | 40 - 80 | < 65 | - | [2][11] |
Table 2: Comparison of Enzymatic Hydrolysis Conditions for N-Acetyl-β-D-Glucosamine Production from Chitin
| Chitin Source | Enzyme Source | Optimal pH | Optimal Temp (°C) | Reaction Time | Yield (%) | Reference |
| β-Chitin | Aspergillus sp. | 4.0 | 45 | 2 days | - | |
| α-Chitin | Aeromonas hydrophila H-2330 | - | - | 8 days | 74 | [12] |
| β-Chitin | Cellulase (Acremonium) | - | - | 10 days | 77 | [12] |
| Crude Chitin Powders | Chitinase | - | - | 4 days | ~100 | [13] |
| Swollen Chitin | Aeromonas sp. GJ-18 | 5.0 | 40 | 9 days | 94.9 | [14] |
| β-Chitin | Chitinibacter tainanensis | - | - | - | 98 |
Experimental Protocols
Protocol 1: Chemical Synthesis of N-Acetyl-β-D-Glucosamine from D-Glucosamine Hydrochloride
This protocol is based on the method described by Roseman and Ludowieg.[1]
-
Preparation of Sodium Methoxide Solution: In a flask, dissolve sodium metal in anhydrous methanol under a dry atmosphere. The concentration should be determined by titration.
-
Neutralization of D-Glucosamine Hydrochloride: Suspend D-glucosamine hydrochloride in an adequate volume of methanol. Add an equivalent amount of the prepared sodium methoxide solution. This will precipitate sodium chloride and leave D-glucosamine in a supersaturated solution.
-
N-Acetylation: To the methanolic solution of D-glucosamine, add 1.5 to 2 equivalents of acetic anhydride dropwise while stirring and maintaining the temperature at room temperature.
-
Crystallization and Filtration: The N-acetyl-D-glucosamine (B7767788) will begin to crystallize. After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the crude product by filtration.
-
Washing and Drying: Wash the collected crystals with cold methanol and then with ether. Dry the product under vacuum over a suitable desiccant.
-
Recrystallization (Optional): For higher purity, dissolve the crude product in a minimal amount of hot water, then add ethanol and ether until turbidity appears. Allow to cool slowly to form colorless needles.
Protocol 2: Enzymatic Hydrolysis of Chitin for N-Acetyl-β-D-Glucosamine Production
This protocol provides a general guideline for the enzymatic hydrolysis of chitin. Optimal conditions will vary depending on the specific chitin source and enzymes used.
-
Substrate Preparation: If using raw chitin (e.g., from shrimp shells), it must first be demineralized with an acid (e.g., HCl) and deproteinized with a base (e.g., NaOH). The purified chitin should then be physically treated (e.g., milled or swollen) to increase its surface area and reduce crystallinity.
-
Enzyme Solution Preparation: Prepare a solution of chitinolytic enzymes (containing both endo- and exo-chitinase activities) in a suitable buffer at the optimal pH for the enzymes.
-
Hydrolysis Reaction: Add the pre-treated chitin to the enzyme solution in a reaction vessel. Maintain the optimal temperature and pH for the duration of the reaction with gentle agitation. The reaction time can range from hours to several days.
-
Reaction Monitoring: Periodically take samples and analyze the concentration of GlcNAc using a suitable method (e.g., HPLC).
-
Termination and Separation: Once the reaction has reached the desired level of completion, terminate it by heat inactivation of the enzymes or by adjusting the pH. Remove any unreacted chitin by centrifugation or filtration.
-
Purification: The resulting solution containing GlcNAc can be further purified using methods such as activated carbon treatment for decolorization, ion exchange chromatography to remove charged impurities, and finally crystallization to obtain the pure product.
Visualizations
Caption: Workflow for the chemical synthesis of N-Acetyl-β-D-Glucosamine.
Caption: Workflow for the enzymatic hydrolysis of chitin to produce N-Acetyl-β-D-Glucosamine.
Caption: Troubleshooting guide for low yield in N-Acetyl-β-D-Glucosamine synthesis.
References
- 1. scispace.com [scispace.com]
- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7511134B1 - Method for preparing N-acetylglucosamine - Google Patents [patents.google.com]
- 4. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]
- 5. N-Acetyl Glucosamine Obtained from Chitin by Chitin Degrading Factors in Chitinbacter tainanesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 7. EP0882137A1 - Process for producing n-acetyl-d-glucosamine - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An efficient enzymatic production of N-acetyl-d-glucosamine from crude chitin powders - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-acetyl-beta-D-glucosamine (GlcNAc) Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of N-acetyl-beta-D-glucosamine (GlcNAc) and its derivatives by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when detecting GlcNAc by mass spectrometry?
Common challenges in the mass spectrometric analysis of GlcNAc include low signal intensity, in-source fragmentation or neutral loss of the GlcNAc moiety, formation of various adducts, and difficulties in distinguishing between isomers like N-acetylgalactosamine (GalNAc) and N-acetylmannosamine (ManNAc). For O-GlcNAcylated peptides, the modification is notoriously labile and can be lost during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1][2]
Q2: Which ionization techniques are best suited for GlcNAc analysis?
Electrospray ionization (ESI) is widely used for analyzing GlcNAc and GlcNAc-containing molecules, particularly in conjunction with liquid chromatography (LC-MS).[3][4] It is suitable for both positive and negative ion modes. Matrix-assisted laser desorption/ionization (MALDI) is another common technique, especially for analyzing released glycans. The choice between ESI and MALDI often depends on the sample complexity, desired throughput, and the type of mass analyzer available.
Q3: What are the characteristic fragment ions of GlcNAc in positive ion mode mass spectrometry?
In positive ion mode, protonated GlcNAc ([M+H]⁺ at m/z 222.1) undergoes fragmentation to produce a series of characteristic oxonium ions. Key fragments include m/z 204 (loss of H₂O), m/z 186 (loss of 2H₂O), m/z 168 (loss of 3H₂O), m/z 144, m/z 138, and m/z 126.[5] The fragmentation pathways can be complex and may vary with the stereochemistry of the sugar.[5]
Q4: How can I improve the retention of GlcNAc on a reverse-phase HPLC column?
GlcNAc is a polar molecule and thus has poor retention on traditional C18 reverse-phase columns. To improve retention, consider using hydrophilic interaction liquid chromatography (HILIC).[6] Alternatively, pre-column derivatization can be employed to increase the hydrophobicity of the molecule, allowing for better separation on reverse-phase columns.[4]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Detectable GlcNAc Peak
This is a frequent problem that can stem from several sources, ranging from sample preparation to instrument settings.
Possible Causes and Solutions
| Cause | Recommended Action |
| Inadequate Sample Preparation | Ensure complete protein precipitation if analyzing from a complex matrix like plasma.[3] For O-GlcNAcylated proteins, enrichment steps using lectin affinity chromatography or chemical/enzymatic tagging may be necessary due to low abundance.[2][7] |
| Poor Ionization Efficiency | Optimize ESI source parameters such as capillary voltage, cone voltage, and gas flow rates.[3] In negative ion mode, the use of a mobile phase modifier like ammonium (B1175870) acetate (B1210297) can enhance deprotonation. |
| Suboptimal Chromatographic Conditions | As mentioned, GlcNAc is highly polar. Use a HILIC column for better retention and peak shape.[6] Ensure the mobile phase composition is appropriate for the chosen column. |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is set to detect the correct m/z range for GlcNAc and its expected adducts or fragments. For quantification, use multiple reaction monitoring (MRM) with optimized transitions.[3] |
| Degradation of GlcNAc | Use freshly prepared aqueous solutions of GlcNAc, as prolonged incubation at 37°C can lead to some degradation.[8] |
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low GlcNAc signal.
Issue 2: Inconsistent Fragmentation or Loss of GlcNAc Moiety
The labile nature of the glycosidic bond, especially in O-GlcNAcylated peptides, can lead to the loss of the GlcNAc moiety during MS/MS analysis.
Common Fragmentation Patterns and Adducts of GlcNAc
| Ion Type | Common m/z Values (Positive Mode) | Notes |
| Protonated Molecule | [M+H]⁺: 222.1 | The primary precursor ion. |
| Sodium Adduct | [M+Na]⁺: 244.1 | Frequently observed, especially with glassware use. |
| Potassium Adduct | [M+K]⁺: 260.1 | Another common alkali metal adduct. |
| Fragment Ions | 204.1, 186.1, 168.1, 144.1, 126.1 | Characteristic oxonium ions resulting from neutral losses of water and other small molecules.[5] |
Strategies to Preserve the GlcNAc Moiety
-
Use of "Softer" Fragmentation Techniques: Electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) are preferred for analyzing O-GlcNAcylated peptides as they tend to preserve the labile glycosidic bond while fragmenting the peptide backbone.[7][9][10] This allows for more confident site localization.
-
Collision Energy Optimization: If using CID or HCD, carefully optimize the collision energy. Lower energies may reduce the extent of GlcNAc loss, although this can also lead to insufficient peptide backbone fragmentation.
-
Native Mass Spectrometry: Analysis of intact O-GlcNAcylated proteins under native MS conditions can retain the modification, allowing for stoichiometry determination.[1]
Signaling Pathway of O-GlcNAcylation
The dynamic addition and removal of O-GlcNAc is a key regulatory mechanism in cellular signaling.
Caption: The O-GlcNAc cycling pathway.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Quantification of GlcNAc in Plasma
This protocol is adapted from a method for quantifying N-acetylglucosamine in human plasma.[3]
-
Sample Spiking: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-N-acetylglucosamine).
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: On-Resin Digestion of Enriched O-GlcNAc Proteins
This protocol is a general workflow for identifying O-GlcNAc proteins after enrichment.[11]
-
Enrichment: O-GlcNAcylated proteins are enriched from cell lysates using methods like metabolic labeling with an azide-modified GlcNAc followed by Click chemistry to an alkyne-resin.[11]
-
Washing: The resin with bound proteins is washed extensively to remove non-specific binders.
-
Reduction and Alkylation:
-
Resuspend the resin in a buffer containing 10 mM DTT and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
Digestion:
-
Wash the resin to remove DTT and iodoacetamide.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Collection: The supernatant containing the non-GlcNAcylated peptides is collected.
-
GlcNAc Peptide Elution (Optional): Specific elution of the covalently bound O-GlcNAc peptides can be achieved through methods like β-elimination.[11]
-
Desalting: The collected peptide fractions are desalted using C18 spin columns before LC-MS/MS analysis.
Experimental Workflow for O-GlcNAc Proteomics
Caption: Workflow for O-GlcNAc proteomics.
References
- 1. Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. escholarship.org [escholarship.org]
- 11. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-beta-D-Glucosamine (GlcNAc) Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-acetyl-beta-D-glucosamine (GlcNAc) analogs in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which GlcNAc analogs can induce cytotoxicity?
A1: this compound analogs can induce cytotoxicity through several mechanisms, including:
-
Inhibition of essential glycosylation pathways: Analogs can interfere with the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans, which are crucial for cell structure and function.[1][2] For example, tunicamycin, a structural analog of UDP-GlcNAc, inhibits N-linked glycosylation by blocking the first step of the pathway.[1]
-
Induction of apoptosis: Some analogs can trigger programmed cell death. For instance, certain butanoylated ManNAc analogs have been shown to be highly apoptotic, making them potential anti-cancer drug candidates.[3][4]
-
Off-target effects: Analogs may interact with unintended molecular targets, leading to cellular stress and toxicity.[5][6] These off-target effects can arise from the analog's structural similarity to other endogenous molecules or its reactivity with various cellular components.
-
Metabolic disruption: The introduction of modified monosaccharides can interfere with normal cellular metabolism. For example, some analogs can deplete nucleotide sugar pools, affecting multiple glycosylation pathways.[1]
Q2: Are there structural modifications to GlcNAc analogs that are known to reduce cytotoxicity?
A2: Yes, structure-activity relationship (SAR) studies have identified modifications that can influence cytotoxicity. For example, in the context of metabolic oligosaccharide engineering, novel butanoylated ManNAc analogs have been developed that show greater efficiency and less cytotoxicity compared to peracetylated compounds.[3][4] Additionally, replacing an O-glycosidic linkage with an N-glycosidic or triazole linkage in some antitumor glycerolipids resulted in a loss of activity, suggesting that the nature of the glycosidic bond is critical.[7] Researchers should consider the impact of acyl groups, linker chemistry, and stereochemistry on the biological activity and toxicity of their analogs.
Q3: How can I determine if the observed cytotoxicity is a specific effect of my GlcNAc analog or a general toxic effect?
A3: To distinguish between specific and general toxicity, you can perform the following experiments:
-
Dose-response curve: Determine the concentration range over which the analog exhibits its effect. A specific inhibitor will typically have a well-defined IC50 or EC50 value.
-
Control compounds: Include a structurally similar but inactive analog as a negative control. An ideal control would be an epimer or an analog with a modification that is known to abolish the intended activity.
-
Rescue experiments: If the analog targets a specific metabolic pathway, try to rescue the cells by providing a downstream product of that pathway.
-
Target engagement assays: Directly measure the interaction of your analog with its intended target protein.
-
Cell viability assays: Use multiple assays that measure different aspects of cell health, such as metabolic activity (MTT, MTS), membrane integrity (trypan blue, LDH release), and apoptosis (caspase activation, Annexin V staining).[8]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected effective concentrations.
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Perform a literature search: Check for known off-target effects of similar compounds.
-
Computational modeling: Use molecular docking studies to predict potential off-target binding proteins.
-
Proteomic analysis: Employ techniques like thermal proteome profiling (TPP) or chemical proteomics to identify unintended protein targets of your analog.
-
Modify the analog: Synthesize and test new derivatives with modifications designed to reduce off-target binding while maintaining on-target activity.
-
Possible Cause 2: General metabolic disruption.
-
Troubleshooting Steps:
-
Metabolomic analysis: Analyze cellular metabolite levels to identify any significant changes upon treatment with your analog. Look for depletion of nucleotide sugars or accumulation of toxic byproducts.
-
Nutrient supplementation: Attempt to rescue the cytotoxic phenotype by supplementing the culture medium with key metabolites that may be depleted.
-
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
Possible Cause 1: Analog stability and solubility.
-
Troubleshooting Steps:
-
Assess solubility: Determine the solubility of your analog in your experimental buffer or medium. Precipitated compound can lead to inconsistent effective concentrations.
-
Evaluate stability: Check the stability of the analog over the time course of your experiment. Degradation can lead to a loss of activity and the generation of potentially toxic byproducts. Use techniques like HPLC or NMR to monitor analog integrity.
-
Possible Cause 2: Cell line-specific effects.
-
Troubleshooting Steps:
-
Test multiple cell lines: The expression levels of the target enzyme and compensatory pathways can vary significantly between different cell lines.[2] Testing your analog in a panel of cell lines can provide insights into its mechanism of action and potential for cell-type specific toxicity.
-
Characterize your cell line: Ensure the cell line you are using is well-characterized and free from contamination.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Glucosamine (B1671600) and its Derivatives on SMMC-7721 Human Hepatoma Cells
| Compound | Concentration (µg/mL) | Inhibition Ratio (%) after 120h |
| GlcNH₂·HCl | 500 | 50 |
| 1000 | 82 | |
| GlcNH₂ | 500 | 52 |
| 1000 | 83 | |
| NAG | 1000 | No significant inhibition |
Data summarized from a study on the antitumor activities of D-glucosamine and its derivatives.[8]
Table 2: CC50 Values of Glycosylated Antitumor Ether Lipids Against PC3 Prostate Cancer Cells
| Compound | Description | CC50 (µM) |
| 1 | 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | ~10-15 |
| 6 | 1-O-Hexadecyl-2(R/S), 3-O-di-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 17.5 |
| 7 | 1-O-Hexadecyl-2(R)-, 3-O-di-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 17.5 |
Data from a study on the structure-activity relationships of N-linked and diglycosylated glucosamine-based antitumor glycerolipids.[7]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from a study investigating the cytotoxicity of glucosamine samples.[8]
-
Cell Seeding: Seed (5-7) x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound analog for the desired time period (e.g., 24 to 120 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 40 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 140 µL of 0.04 mol/L HCl in isopropanol (B130326) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: A generalized experimental workflow for assessing the cytotoxicity of GlcNAc analogs.
Caption: Potential mechanisms of GlcNAc analog-induced cytotoxicity.
References
- 1. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: cytotoxicity, metabolic flux, and glycan-display considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships of N-linked and Diglycosylated Glucosamine-Based Antitumor Glycerolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acetyl-beta-D-glucosamine (NAG) Labeling
Welcome to the technical support center for optimizing N-Acetyl-beta-D-glucosamine (NAG) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful incorporation of NAG into cellular models for downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected timeframe for sufficient labeling of glycoproteins with this compound?
A1: The optimal incubation time for labeling with this compound (NAG) can vary depending on the cell type, its metabolic rate, and the specific protein of interest. Generally, a significant increase in O-GlcNAcylation can be observed within 4 to 6 hours after introducing the labeled substrate.[1] Labeling efficiency will continue to increase and typically approaches a steady state after 24 to 48 hours.[1] For metabolic flux analysis, shorter time points may be necessary, whereas for achieving high-level incorporation for structural studies, longer incubation times are generally required.[1] It is highly recommended to perform a time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) to determine the optimal labeling time for your specific experimental system.[1]
Q2: What is a good starting concentration for NAG in the culture medium?
A2: A common starting concentration for NAG in the labeling medium is between 1 and 10 mM.[1][2] However, the optimal concentration should be determined empirically for your specific cell line and experimental conditions. It is advisable to perform a dose-response experiment to find the ideal balance between labeling efficiency and potential cell toxicity.[1]
Q3: How does NAG get incorporated into cellular glycans?
A3: When supplemented in cell culture media, NAG is taken up by cells and enters the hexosamine biosynthetic pathway (HBP). Inside the cell, it is converted to UDP-N-acetylglucosamine (UDP-GlcNAc), which is the donor substrate for O-GlcNAc transferase (OGT) and other glycosyltransferases.[3] These enzymes then transfer the labeled GlcNAc moiety onto proteins and lipids.[3]
Q4: How can I confirm that the NAG labeling is successful?
A4: Successful labeling can be confirmed by detecting a mass shift in your target molecule corresponding to the number of incorporated heavy isotopes using mass spectrometry.[1] This allows for the quantification of changes in glycosylation levels and the turnover rate of O-GlcNAc modifications.[2]
Troubleshooting Guide
Issue: Low or No Incorporation of Labeled NAG
This is a common issue that can arise from several factors. Follow these troubleshooting steps to identify and resolve the problem.
1. Inefficient Cellular Uptake:
-
Cause: Unlike glucose, the uptake of NAG can be less efficient and varies between cell lines.[1] High concentrations of glucose in the medium can also compete with NAG for uptake.[4]
-
Troubleshooting Actions:
-
Increase the concentration of NAG in the culture medium. Perform a titration to find the optimal concentration that balances labeling efficiency with potential cell toxicity.[1]
-
Consider using a medium with a lower glucose concentration during the labeling period, being mindful of potential effects on cell viability.[3]
-
If possible, use a cell line known to have efficient GlcNAc uptake.[1]
-
2. Suboptimal Incubation Time:
-
Cause: The incubation time may be too short for sufficient label incorporation, especially for proteins with a slow turnover rate.
-
Troubleshooting Actions:
3. Poor Cell Health:
-
Cause: Cells that are not in a healthy, exponential growth phase will not actively metabolize the labeled sugar.[3] High concentrations of exogenous NAG can also be detrimental to cell health.[1]
-
Troubleshooting Actions:
-
Ensure cells are in the logarithmic growth phase and have high viability before starting the labeling experiment.[3]
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different concentrations of NAG to determine the optimal non-toxic concentration for your cells.[1]
-
Monitor cell morphology and proliferation during the labeling experiment.[1]
-
4. Metabolic Bottlenecks:
-
Cause: The conversion of exogenous NAG to UDP-GlcNAc involves several enzymatic steps. A bottleneck at any of these steps can limit the availability of the labeled sugar for incorporation.[1]
-
Troubleshooting Actions:
-
Ensure cells are healthy and metabolically active, as enzymatic activity is dependent on overall cellular health.[1]
-
Some studies suggest that supplementing with other nutrients involved in the hexosamine biosynthetic pathway, such as glutamine, might support the overall flux. However, this should be done cautiously as it can dilute the isotopic label if unlabeled glutamine is used.[1]
-
5. Label Dilution:
-
Cause: The supplied labeled NAG can be diluted by the cell's endogenous pools of unlabeled GlcNAc or related metabolites.[1]
-
Troubleshooting Actions:
Data Presentation
Table 1: Recommended Incubation Times for this compound Labeling
| Incubation Time (Hours) | Expected Labeling Efficiency | Recommended Application |
| 0 - 4 | Initial incorporation, likely low levels. | Initial uptake and flux measurements.[1] |
| 4 - 8 | Significant increase in labeled glycoproteins. | Good starting point for optimizing labeling protocols.[1] |
| 8 - 24 | Continued increase in labeling, approaching a steady state. | Suitable for most applications requiring substantial labeling.[1] |
| 24 - 48 | Near-maximal labeling achieved in many cell lines. | Recommended for experiments requiring high levels of incorporation for detection or structural analysis.[1] |
| 48 - 72 | Labeling may reach a plateau or slightly increase. | Useful for slow-growing cell lines or proteins with low turnover rates.[3][5] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation time for NAG labeling in your specific cell line.
Materials:
-
Your cell line of interest
-
Standard cell culture medium
-
Labeling medium (standard medium supplemented with the desired concentration of labeled NAG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in multiple wells or flasks to allow for harvesting at different time points. Ensure cells are at a density that will keep them in the logarithmic growth phase throughout the experiment.[1]
-
Labeling: Once cells have reached the desired confluency (typically 70-80%), aspirate the standard culture medium.[2]
-
Wash the cells once with sterile PBS.[1]
-
Add the prepared labeling medium to the cells.[1]
-
Incubation: Incubate the cells under standard cell culture conditions (37°C, 5% CO2).[1]
-
Harvesting: Harvest cells at various time points (e.g., 4, 8, 12, 24, 48, and 72 hours).[1][3]
-
Lysis and Quantification: For each time point, wash the cells twice with ice-cold PBS and then lyse the cells using a suitable lysis buffer.[1] Determine the protein concentration of each lysate.[1]
-
Analysis: Analyze the samples by mass spectrometry to determine the extent of NAG incorporation at each time point.[3]
Visualizations
Caption: A generalized workflow for metabolic labeling experiments using this compound.
Caption: Simplified diagram of the Hexosamine Biosynthetic and Salvage Pathways for labeled NAG incorporation.
References
Technical Support Center: N-acetyl-β-D-glucosaminidase (NAG) Assays
Welcome to the technical support center for N-acetyl-β-D-glucosaminidase (NAG) assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during NAG activity measurements, with a focus on mitigating high background noise.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl-β-D-glucosaminidase (NAG) and why is its activity measured?
N-acetyl-β-D-glucosaminidase (NAG) is a lysosomal enzyme present in various tissues, with particularly high concentrations in the proximal tubules of the kidneys.[1] Due to its large size, it is not readily filtered by the glomerulus into the urine in healthy individuals.[1][2] Therefore, elevated NAG activity in urine is a sensitive biomarker for renal tubular damage, acute kidney injury (AKI), and nephrotoxicity.[1][2]
Q2: What are the common assay methods for measuring NAG activity?
NAG activity is typically determined using colorimetric or fluorometric assays.[1][2]
-
Colorimetric assays commonly employ a substrate like p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc). The enzyme cleaves this substrate, releasing p-nitrophenol, a chromogen that can be quantified by measuring absorbance at approximately 400-405 nm.[1][2][3]
-
Fluorometric assays often utilize substrates such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-NAG). Enzymatic cleavage releases the fluorescent compound 4-methylumbelliferone, which is measured by its fluorescence emission.[1][4] Fluorometric assays are generally more sensitive than their colorimetric counterparts.[2][5]
Q3: Why is it important to use a "sample blank" in NAG assays?
A sample blank is a control that contains the sample but not the substrate. Instead, the stop solution is added before the substrate would be. This is crucial for correcting for the intrinsic color or fluorescence of the biological sample itself (e.g., urine), which can contribute to the final reading and artificially inflate the calculated enzyme activity.[6][7] Subtracting the sample blank reading from the corresponding sample reading helps to reduce background interference and improve the accuracy of the results.[6]
Troubleshooting Guide: High Background Noise
High background signal in your blank or negative control wells can significantly impact the accuracy and sensitivity of your NAG assay. This guide provides potential causes and solutions to help you troubleshoot and reduce background noise.
Issue: High signal in "reagent blank" (no enzyme) wells.
| Potential Cause | Recommended Solution(s) |
| Spontaneous hydrolysis of the substrate | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the substrate.[7] Store reconstituted substrate aliquots at -20°C for up to 6 months.[8] |
| Contamination of reagents or microplate | Use fresh, high-purity water and reagents to prepare buffers.[9][10] Utilize sterile, filtered pipette tips to prevent cross-contamination.[1] |
| Prolonged incubation time | Optimize the incubation time to ensure the reaction remains within the linear range. Excessively long incubations can lead to increased non-enzymatic signal.[6] |
| Sub-optimal storage of substrate | Store the p-Nitrophenyl-N-acetyl-β-D-glucosaminide substrate at 2-8°C for short-term storage and protected from light.[11] For long-term storage, keep it at -20°C.[11] |
Issue: High signal in "sample blank" (sample + stop solution, no substrate) wells.
| Potential Cause | Recommended Solution(s) |
| Interfering substances in the sample matrix | For urine samples, consider centrifugation to remove particulate matter.[6][7] Diluting the sample with the assay buffer may also help minimize matrix effects.[6] |
| Intrinsic color or fluorescence of the sample | Always run a sample blank for each sample. This involves adding the stop solution before the substrate. The reading from the sample blank should be subtracted from the corresponding sample reading to correct for this background.[6][7] |
| Hemolysis in the sample | Visibly hemolyzed samples can contribute to high background. It is recommended to use sample blanks for these samples.[6] |
Quantitative Data Summary
Table 1: Common Inhibitors of NAG Activity
| Inhibitor | Notes |
| Urea | Present in high concentrations in urine. Can be minimized by diluting urine samples with assay buffer.[6] |
| Product (N-acetyl-D-glucosamine) | Can cause product inhibition. Ensure the reaction is in the linear range by avoiding excessively long incubation times.[6] |
Table 2: Optimal Assay Parameters for NAG Activity
| Parameter | Optimal Range | Notes |
| pH | 4.2 - 5.0 | NAG activity is significantly lower in alkaline conditions.[1][6] |
| Temperature | 37°C | Consistent temperature control during incubation is crucial for reliable results.[6] |
Experimental Protocols
Detailed Methodology: Colorimetric NAG Assay in Urine
This protocol provides a general method for determining NAG activity in urine samples using a p-nitrophenyl-based substrate.
Materials:
-
NAG Assay Buffer (e.g., 0.1 M Citrate Buffer, pH 4.5)
-
NAG Substrate: p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate)
-
p-Nitrophenol (pNP) Standard
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
Incubator set to 37°C
Procedure:
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a standard curve using known concentrations of p-Nitrophenol (pNP).
-
Samples: Add 10-70 µL of your diluted urine sample to the wells of the microplate.[6]
-
Sample Blanks: For each sample, prepare a corresponding sample blank in a separate well by adding the same volume of the diluted urine sample.[6]
-
Reagent Blank: Prepare a reagent blank containing only the assay buffer.[6]
-
Substrate Addition: Add the NAG substrate solution to all wells except for the sample blanks. To the sample blank wells, add an equivalent volume of assay buffer.[6]
-
Incubation: Incubate the plate at 37°C for 5-30 minutes. The incubation time will depend on the expected NAG activity in the samples.[6]
-
Stop Reaction: Stop the enzymatic reaction by adding the stop solution to all wells.[6]
-
Read Absorbance: Measure the absorbance at 400 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the reagent blank from all standard and sample readings.
-
Subtract the absorbance of each sample blank from its corresponding sample reading.[6]
-
Plot the standard curve and use the equation of the line to determine the concentration of pNP produced in each sample.
-
Calculate the NAG activity, often expressed in U/L or normalized to creatinine (B1669602) concentration.
-
Detailed Methodology: Fluorometric NAG Assay in Cell Lysates
This protocol outlines a general method for measuring NAG activity in cell lysates using a fluorometric substrate.
Materials:
-
NAG Assay Buffer (e.g., 0.1 M Citrate Buffer, pH 4.5)
-
NAG Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-NAG)
-
Stop Solution (e.g., high pH glycine-carbonate buffer)
-
4-Methylumbelliferone (4-MU) Standard
-
Black 96-well microplate suitable for fluorescence measurements
-
Fluorescence microplate reader
-
Incubator set to 37°C
Procedure:
-
Sample Preparation:
-
Harvest approximately 1 x 10^6 cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold NAG Assay Buffer.
-
Homogenize the cells by pipetting up and down or by using a Dounce homogenizer.[6]
-
Centrifuge the lysate at 10,000 x g for 3 minutes at 4°C to pellet insoluble material.[6]
-
Collect the supernatant for the assay.
-
-
Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a standard curve using known concentrations of 4-Methylumbelliferone (4-MU).
-
Samples: Add your cell lysate samples to the wells of the black microplate.
-
Reagent Blank: Prepare a reagent blank containing only the assay buffer.
-
Substrate Addition: Add the 4-MU-NAG substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring it is protected from light.[6]
-
Stop Reaction: Stop the enzymatic reaction by adding the stop solution to all wells.[6]
-
Read Fluorescence: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the reagent blank from all standard and sample readings.
-
Plot the standard curve and use it to determine the amount of 4-MU produced in your samples.
-
Calculate the NAG activity, which can be normalized to the protein concentration of the cell lysate.[6]
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A Rapid and Sensitive Method for Measuring N-Acetylglucosaminidase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. goldbio.com [goldbio.com]
Technical Support Center: Enhancing Cellular Uptake of N-Acetyl-β-D-glucosamine (GlcNAc)
Welcome to the technical support center for N-acetyl-β-D-glucosamine (GlcNAc) cellular uptake. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for GlcNAc entry into mammalian cells?
A1: The cellular uptake of N-acetyl-β-D-glucosamine in mammalian cells is considered to be a significant rate-limiting step. Unlike glucose, which has dedicated transporters, GlcNAc is thought to primarily enter cells through macropinocytosis, a non-specific form of endocytosis.[1][2] This process is generally inefficient, often necessitating high extracellular concentrations of GlcNAc to achieve a desired intracellular effect.[1]
Q2: How does intracellular GlcNAc influence cellular processes?
A2: Once inside the cell, GlcNAc enters the hexosamine salvage pathway. It is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, which is then converted to UDP-GlcNAc.[3] UDP-GlcNAc is a critical substrate for glycosylation reactions, including N-linked and O-linked glycosylation, which can modulate the function of a wide array of proteins involved in signaling and other cellular processes.[4]
Q3: What is the Hexosamine Biosynthetic Pathway (HBP) and how does it affect exogenous GlcNAc utilization?
A3: The Hexosamine Biosynthetic Pathway (HBP) is a de novo pathway that synthesizes UDP-GlcNAc from glucose and glutamine.[3] This pathway can compete with the salvage pathway that utilizes exogenous GlcNAc.[3] High activity of the de novo HBP can dilute the intracellular pool of exogenously supplied GlcNAc, leading to lower incorporation into glycans.[3]
Troubleshooting Guide
Issue 1: Low or Undetectable Intracellular GlcNAc Levels
Possible Cause 1: Inefficient Cellular Uptake
-
Troubleshooting Action:
-
Increase GlcNAc Concentration: Titrate the concentration of GlcNAc in your culture medium. A dose-response experiment can help identify the optimal concentration for your specific cell line.[3]
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the necessary duration for sufficient uptake and incorporation.[3]
-
Use a Prodrug Strategy: Consider using an acetylated form of GlcNAc, such as GlcNAc-6-acetate. The increased lipophilicity of this prodrug enhances membrane permeability, and once inside the cell, cytoplasmic esterases remove the acetyl group, releasing free GlcNAc.[1][2]
-
Employ a Nanoparticle Delivery System: If working with a specific cell type, particularly those with low phagocytic activity like cardiomyocytes, consider conjugating GlcNAc to nanoparticles to enhance targeted delivery and uptake.[5][6]
-
Possible Cause 2: Competition from the De Novo Hexosamine Biosynthetic Pathway (HBP)
-
Troubleshooting Action:
-
Reduce Glucose and Glutamine: Lowering the concentration of glucose and glutamine in the cell culture medium can reduce the flux through the de novo HBP, thereby favoring the utilization of the GlcNAc salvage pathway.[3]
-
Inhibit the De Novo Pathway: Use a specific inhibitor of the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT). Common inhibitors include azaserine (B1665924) or 6-diazo-5-oxo-L-norleucine (DON). Be sure to perform toxicity assays to determine a non-toxic concentration for your cells.[3]
-
Possible Cause 3: Cell-Type Specific Differences
-
Troubleshooting Action:
-
Literature Review: Investigate whether your cell line of interest is known to have low efficiency for GlcNAc uptake.
-
Comparative Analysis: If possible, compare the uptake in your cell line with a cell line known to have efficient GlcNAc metabolism.[3]
-
Direct Uptake Assay: Perform a radiolabeled uptake assay using [³H]-GlcNAc to directly measure its transport into the cells over a time course.[3]
-
Issue 2: Cellular Toxicity Observed at High GlcNAc Concentrations
Possible Cause 1: Off-target Effects of High GlcNAc
-
Troubleshooting Action:
-
Dose-Response and Viability Assay: Conduct a thorough dose-response curve and assess cell viability using an MTS or similar assay to identify the maximum non-toxic concentration.[7]
-
Possible Cause 2: Toxicity from Prodrugs
-
Troubleshooting Action:
-
Avoid Per-acetylation: Per-acetylated forms of GlcNAc (e.g., GlcNAc-1,3,4,6-tetraacetate) and some bi-acetylated forms can exhibit toxicity due to incomplete de-acetylation within the cell.[1]
-
Use Mono-acetylated GlcNAc: GlcNAc-6-acetate has been shown to be a superior prodrug form, enhancing uptake without inducing significant toxicity compared to per-acetylated versions.[1][2]
-
Data Summary
Table 1: Comparison of Acetylated GlcNAc Analogs for Cellular Uptake and Toxicity
| GlcNAc Analog | Effect on N-glycan Branching | Cellular Toxicity | Reference |
| GlcNAc | Baseline | Low | [1] |
| GlcNAc-6-Acetate | Greater than GlcNAc | Low | [1][2] |
| Per-acetylated GlcNAc | Limited by toxicity | High | [1] |
| Bi-acetylated GlcNAc | Limited by toxicity | High | [1] |
Experimental Protocols
Protocol 1: Assessment of GlcNAc Incorporation by Mass Spectrometry
-
Cell Culture and Labeling: Culture cells in medium containing the desired concentration of unlabeled or isotopically labeled (e.g., ¹³C or ¹⁵N) GlcNAc for a predetermined duration.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells. Extract total protein.
-
Protein Digestion: Digest the protein extract with a protease (e.g., trypsin) to generate peptides.
-
Glycopeptide Enrichment (Optional): Enrich for glycopeptides using appropriate methods if desired.
-
LC-MS/MS Analysis: Analyze the peptide or glycopeptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectra to determine the isotopic distribution of specific glycopeptides or released glycans, which will indicate the percentage of enrichment from the labeled GlcNAc.[3]
Protocol 2: [³H]-GlcNAc Uptake Assay
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Incubation with Radiolabel: Replace the medium with fresh medium containing a known concentration of [³H]-GlcNAc and incubate for various time points.
-
Washing: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Normalization: Normalize the counts to the total protein concentration in each well to determine the rate of uptake.[3]
Visualizations
Caption: The Hexosamine Biosynthetic and Salvage Pathways.
Caption: Activation of GlcNAc-6-Acetate Prodrug.
Caption: Troubleshooting Workflow for Low GlcNAc Uptake.
References
- 1. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylglucosamine conjugated to nanoparticles enhances myocyte uptake and improves delivery of a small molecule p38 inhibitor for post-infarct healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clinical commentary on the article "N-acetylglucosamine conjugated to nanoparticles enhances myocyte uptake and improves delivery of a small molecule p38 inhibitor for post-infarct healing" : N-acetylglucosamine conjugated nanoparticles: translational opportunities and barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide for Researchers: N-acetyl-β-D-glucosamine versus N-acetyl-α-D-glucosamine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a compound is critical. This guide provides an objective comparison of N-acetyl-β-D-glucosamine (β-GlcNAc) and N-acetyl-α-D-glucosamine (α-GlcNAc), focusing on their established roles in key biological processes, supported by experimental data.
While structurally similar, these two anomers of N-acetylglucosamine exhibit significant differences in their biological activity, primarily due to the stereospecificity of the enzymes that metabolize and utilize them. The available research overwhelmingly points to N-acetyl-β-D-glucosamine as the biologically active and relevant anomer in mammalian systems, particularly in the crucial post-translational modification known as O-GlcNAcylation.
Structural and Functional Showdown
N-acetyl-β-D-glucosamine and N-acetyl-α-D-glucosamine are anomers, differing only in the orientation of the hydroxyl group at the anomeric carbon (C1). In the β-anomer, the hydroxyl group is in the equatorial position, while in the α-anomer, it is in the axial position. This seemingly minor structural variance has profound implications for their recognition by enzymes and, consequently, their biological functions.
| Feature | N-acetyl-β-D-glucosamine (β-GlcNAc) | N-acetyl-α-D-glucosamine (α-GlcNAc) |
| Structure | Hydroxyl group at C1 is in the equatorial position. | Hydroxyl group at C1 is in the axial position. |
| Biological Role | The primary biologically active anomer. Crucial for O-GlcNAcylation, a key post-translational modification.[1][2] Precursor for the synthesis of other essential amino sugars. | Largely considered biologically inactive in key cellular processes like O-GlcNAcylation. Its specific biological roles, if any, are not well-defined in mammalian systems. |
| Enzymatic Recognition | Specifically recognized and utilized by key enzymes such as O-GlcNAc transferase (OGT) and N-acetylglucosamine kinase (NAGK).[3][4] | Not a preferred substrate for key enzymes like NAGK, which shows a high preference for the β-anomer.[3][4] Its interaction with OGT and OGA has not been shown to be significant. |
The Central Role of β-GlcNAc in O-GlcNAcylation
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetyl-β-D-glucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is critical for regulating a vast array of cellular functions, including signal transduction, transcription, and protein stability. The O-GlcNAc cycling is tightly controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the β-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][2]
The substrate for OGT is UDP-N-acetyl-β-D-glucosamine, which is synthesized through the hexosamine biosynthetic pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism.
References
- 1. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 3. O-Linked β-N-Acetylglucosaminyltransferase Substrate Specificity Is Regulated by Myosin Phosphatase Targeting and Other Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Metabolic versus Chemoenzymatic Glycan Labeling
For researchers, scientists, and drug development professionals navigating the complex world of glycan analysis, the choice of labeling methodology is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two powerful techniques: metabolic glycan labeling and chemoenzymatic glycan labeling. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to equip you with the necessary information to select the optimal approach for your research needs.
Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins and lipids, is a fundamental post-translational modification that plays a pivotal role in a vast array of biological processes, from cell signaling and adhesion to immune responses. The intricate and dynamic nature of the glycome necessitates robust methods for its study. Metabolic glycan labeling and chemoenzymatic glycan labeling have emerged as two cornerstone approaches, each offering unique advantages and insights into glycan structure and function.
Metabolic glycan labeling involves the introduction of a synthetic monosaccharide precursor, bearing a bioorthogonal chemical reporter, into the cellular machinery.[1] This "Trojan horse" approach allows the cell's own enzymes to incorporate the modified sugar into newly synthesized glycans.[1] In contrast, chemoenzymatic labeling is an in vitro or ex vivo technique that employs specific glycosyltransferases to attach a modified sugar donor onto existing glycans on the cell surface or on isolated glycoproteins.[2][3] This method offers a high degree of specificity for targeting particular glycan structures.[3]
At a Glance: Key Differences
| Feature | Metabolic Glycan Labeling | Chemoenzymatic Glycan Labeling |
| Principle | In vivo incorporation of unnatural sugars into nascent glycans via cellular metabolism.[1] | In vitro or ex vivo enzymatic transfer of a modified sugar to existing glycans.[2] |
| Information | Provides a dynamic view of glycan biosynthesis and turnover. | Offers a snapshot of the glycome at a specific point in time. |
| Specificity | Dependent on the metabolic pathway of the precursor sugar. Can be broad. | Highly specific to the target glycan structure recognized by the glycosyltransferase.[4] |
| Cell Viability | Generally well-tolerated, but high concentrations of some precursors can be cytotoxic.[5] | Can be performed on live cells with minimal impact on viability.[4] |
| Experimental Time | Typically requires longer incubation times (24-72 hours) for sufficient incorporation.[6] | Can be a relatively rapid process (minutes to hours).[7] |
| Applications | Studying glycan dynamics, global glycan profiling, in vivo imaging.[1][8] | Labeling specific glycan epitopes, cell-surface glycan engineering, validating metabolic labeling results.[3][9] |
Quantitative Performance Comparison
Direct quantitative comparisons between metabolic and chemoenzymatic labeling are not always available in the literature. However, by synthesizing data from various studies, we can infer the relative strengths of each approach in different applications.
| Performance Metric | Metabolic Glycan Labeling | Chemoenzymatic Glycan Labeling | Supporting Data/Observations |
| Labeling Efficiency | Variable, dependent on precursor uptake, metabolism, and cell type. Can be highly efficient under optimized conditions.[8][10] | Generally high and can be tuned by enzyme and substrate concentrations.[7][11] | Studies with Ac4ManNAz show that labeling efficiency can be influenced by the degree of acetylation.[10] Chemoenzymatic methods can achieve significant labeling in as little as 2 hours.[7] |
| Number of Identified Glycoproteins (Proteomics) | Can identify a broad range of newly synthesized glycoproteins. | Can identify a specific subset of glycoproteins bearing the target glycan. | A study using metabolic labeling with an azido-GalNAc analog (GalNAz) successfully labeled and identified mucin-type O-linked glycoproteins.[12] A chemoenzymatic approach using ST6GalNAc-IV was effective for detecting low-abundance sialyl-T antigens.[11] |
| Signal-to-Background Ratio | Can be affected by non-specific incorporation or metabolic side reactions.[13] | Generally high due to the specificity of the enzyme-substrate interaction. | The specificity of glycosyltransferases minimizes off-target labeling.[4] |
Experimental Workflows
To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for metabolic and chemoenzymatic glycan labeling.
Detailed Experimental Protocols
Metabolic Labeling of Cell Surface Sialoglycans with Ac4ManNAz followed by Click Chemistry
This protocol describes the metabolic incorporation of an azido-modified sugar, N-azidoacetylmannosamine (ManNAz), into sialic acid residues of cell surface glycoproteins, followed by labeling with a fluorescent alkyne probe via copper-free click chemistry.[6][14]
Materials:
-
Mammalian cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled dibenzocyclooctyne (DBCO) probe (e.g., DBCO-Fluor 488)
-
Fixative solution (4% paraformaldehyde in PBS)
-
Bovine Serum Albumin (BSA) for blocking
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate cells in a suitable culture vessel and allow them to adhere and grow to 50-70% confluency.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 50 mM).
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[6]
-
-
Click Reaction Labeling:
-
Gently wash the cells twice with ice-cold PBS to remove unincorporated Ac4ManNAz.
-
Prepare the labeling solution by diluting the DBCO-fluorophore probe in serum-free medium or PBS to a final concentration of 10-50 µM.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.
-
-
Fixation and Imaging:
-
Wash the cells three times with PBS to remove the unbound probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Chemoenzymatic Labeling of Cell Surface N-Glycans using ST6Gal1
This protocol outlines the chemoenzymatic labeling of terminal galactose residues on N-glycans of living cells using the sialyltransferase ST6Gal1 and a CMP-sialic acid analog bearing a bioorthogonal handle.[7][9]
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
Recombinant ST6Gal1
-
CMP-N-azidoacetylneuraminic acid (CMP-SiaNAz)
-
Reaction buffer (e.g., PBS with 1% FBS)
-
Fluorescently labeled alkyne probe (for click chemistry)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with cold reaction buffer.
-
Resuspend the cells in the reaction buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Enzymatic Labeling Reaction:
-
Prepare the labeling cocktail containing ST6Gal1 (e.g., 20 mU/mL) and CMP-SiaNAz (e.g., 100 µM) in the reaction buffer.
-
Add the labeling cocktail to the cell suspension.
-
Incubate the reaction for 1-2 hours at 37°C with gentle agitation.[7]
-
-
Bioorthogonal Ligation:
-
Wash the cells twice with cold reaction buffer to remove unreacted reagents.
-
Resuspend the cells in a solution containing the fluorescently labeled alkyne probe (e.g., 25 µM in reaction buffer).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Analysis:
-
Wash the cells twice with reaction buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the fluorescence intensity of the labeled cells.
-
Conclusion: Choosing the Right Tool for the Job
Both metabolic and chemoenzymatic glycan labeling are powerful and versatile techniques that have significantly advanced our ability to study the complex world of glycans. The choice between these two methods is not a matter of one being universally superior, but rather a strategic decision based on the specific research question.
Choose metabolic glycan labeling when:
-
You need to study the dynamics of glycan biosynthesis and turnover.
-
A global, unbiased view of newly synthesized glycans is required.
-
You are performing quantitative comparisons between different cellular states (e.g., treated vs. untreated).
-
In vivo labeling in model organisms is the goal.[8]
Choose chemoenzymatic glycan labeling when:
-
You need to label specific glycan structures with high precision.[4]
-
You are interested in the cell surface glycome at a particular point in time.
-
Your experimental system is not amenable to metabolic labeling (e.g., primary tissues with low metabolic activity).
-
You require rapid labeling of existing glycans.[7]
Ultimately, these two techniques can also be used in a complementary fashion. For instance, chemoenzymatic labeling can be used to validate the results obtained from a metabolic labeling experiment, providing a higher level of confidence in the identification of specific glycosylation events. As our understanding of the glycome continues to expand, the innovative application of both metabolic and chemoenzymatic labeling will undoubtedly be at the forefront of new discoveries in glycobiology.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling glycans on living cells by a chemoenzymatic glycoengineering approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Sialyltransferase-Based Chemoenzymatic Histology for the Detection of N- and O-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A One-Step Chemoenzymatic Labeling Strategy for Probing Sialylated Thomsen–Friedenreich Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
N-Acetyl-β-D-glucosamine (NAG) as a Metabolic Tracer: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides a comprehensive validation of N-acetyl-β-D-glucosamine (NAG) as a metabolic tracer, offering an objective comparison with alternative methods and supported by experimental data.
N-acetyl-β-D-glucosamine (NAG) serves as a valuable tool for interrogating cellular metabolism, particularly the Hexosamine Biosynthetic Pathway (HBP). By introducing isotopically labeled NAG, such as ¹⁵N-GlcNAc or ¹³C,¹⁵N-GlcNAc, researchers can trace the metabolic fate of these isotopes as they are incorporated into downstream biomolecules.[1] This approach provides a dynamic view of metabolic fluxes that cannot be achieved by measuring static metabolite concentrations alone.[1]
The HBP is a crucial metabolic route that utilizes glucose, glutamine, acetyl-CoA, and UTP to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation.[1] Labeled NAG enters this pathway primarily through the salvage pathway, where it is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate.[1][2] This allows for a focused investigation of the downstream segments of the HBP and its influence on glycosylation events, such as O-GlcNAcylation.[3]
Comparison with Alternative Metabolic Tracers
The utility of NAG as a metabolic tracer is best understood in the context of alternative approaches. The following tables provide a quantitative and qualitative comparison of NAG with other commonly used metabolic labeling techniques.
Table 1: Quantitative Comparison of Labeled NAG Analogs[4]
| Feature | N-Acetyl-D-glucosamine-¹⁵N (¹⁵N-GlcNAc) | N-Acetyl-D-glucosamine-¹³C (¹³C-GlcNAc) | N-Acetyl-D-glucosamine-²H (Deuterated GlcNAc) |
| Natural Abundance of Isotope | ~0.37% | ~1.1% | ~0.015% |
| Common Labeling Position(s) | Amide nitrogen | Acetyl group carbons, Glucosamine ring carbons | Acetyl group, Glucosamine ring |
| Mass Shift per Label | +1 Da | +1 Da per ¹³C | +1 Da per ²H |
| Typical Labeling Efficiency | High (>95%) in controlled systems | High (>95%) in controlled systems | Variable, can be high |
| Metabolic Scrambling | Minimal for the amide nitrogen | Can occur, especially with ring-labeled glucose | Can occur |
Table 2: Performance Comparison of NAG with Other Labeling Methods
| Method | Principle | Key Advantages | Key Disadvantages | Typical Reproducibility (CV%) |
| ¹⁵N-GlcNAc Labeling (via ¹⁵N-Glutamine) | Metabolic incorporation of ¹⁵N from glutamine into the GlcNAc moiety via the HBP.[4] | Direct labeling of the modification. Can distinguish changes in glycosylation from changes in protein abundance. High labeling efficiency for amino sugars.[4] | Potential for incomplete labeling. Requires specialized cell culture media. Does not label the peptide backbone.[4] | 10-20% (expected)[4] |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-L-lysine) into newly synthesized proteins. | High labeling efficiency and accuracy. Directly compares protein abundance. | Indirectly measures glycosylation changes. Can be expensive. | 5-15% |
| Metabolic Chemical Reporters with Bioorthogonal Chemistry | Metabolic incorporation of GlcNAc analogs with azide (B81097) or alkyne handles, followed by "click" chemistry to attach affinity tags.[4] | Enables specific enrichment and visualization of O-GlcNAcylated proteins. Can be used for pulse-chase experiments.[4] | Potential for steric hindrance by the chemical reporter. The efficiency of the click reaction can vary.[4] | 15-30%[4] |
| Radioactive Tracers (e.g., [³H]GlcNAc) | Incorporation and detection of radioactive isotopes. | High sensitivity for in vivo imaging. | Health risks to researchers, stringent regulatory requirements, and radioactive decay limits long-term tracking.[5] | Data not readily available for direct comparison. |
| Chemoenzymatic Glycan Labeling (CEGL) | In vitro or ex vivo use of glycosyltransferases to attach a modified sugar to existing glycans.[6] | High specificity for targeting particular glycan structures. Provides a snapshot of the cell surface glycome.[6] | Does not measure dynamic glycan biosynthesis and turnover.[6] | Generally high due to controlled enzymatic reaction.[6] |
Experimental Protocols
Protocol 1: ¹⁵N-GlcNAc Labeling using Isotopic Detection of Amino sugars with Glutamine (IDAWG)[5]
This protocol outlines the metabolic labeling of O-GlcNAcylated proteins using amide-¹⁵N-labeled glutamine, which serves as the nitrogen donor for the hexosamine biosynthetic pathway (HBP), leading to the formation of ¹⁵N-GlcNAc.
-
Cell Culture and Labeling: a. Culture cells in standard DMEM/RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. b. For ¹⁵N labeling, replace the standard medium with a custom formulation of DMEM/RPMI-1640 lacking glutamine. c. Supplement this medium with 2 mM amide-¹⁵N-L-glutamine (98% ¹⁵N). For the "light" control, use medium supplemented with 2 mM unlabeled L-glutamine. d. Culture the cells for at least five cell divisions to ensure near-complete incorporation of the ¹⁵N label into the amino sugar pool.
-
Cell Lysis and Protein Extraction: a. Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer [50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS] containing protease and phosphatase inhibitors. c. Sonicate the lysate briefly to shear DNA and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Mass Spectrometry Analysis: a. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. For quantification, compare the signal intensities of the ¹⁴N- and ¹⁵N-labeled glycopeptide pairs. The mass shift will be +1 Da for each GlcNAc moiety.
Protocol 2: Metabolic Labeling with N-Acetyl-D-glucosamine-¹³C,¹⁵N-1[3]
This protocol provides a general workflow for a quantitative proteomics experiment using the dual-labeled NAG analog.
-
Cell Culture and Metabolic Labeling: a. Culture cells of interest to approximately 70-80% confluency in standard growth medium. b. Prepare labeling medium by supplementing growth medium with N-Acetyl-D-glucosamine-¹³C,¹⁵N-1. The final concentration typically ranges from 50 µM to 200 µM but should be optimized for the specific cell line and experimental goals. c. Maintain a control culture in parallel with unlabeled N-Acetyl-D-glucosamine. d. Remove the standard growth medium, wash cells once with PBS, and replace it with the labeling medium.
-
Sample Preparation for Mass Spectrometry: a. After the desired labeling period, harvest the cells and lyse them. b. Perform protein digestion (e.g., with trypsin). c. Enrich for O-GlcNAcylated peptides using appropriate methods (e.g., lectin affinity chromatography or chemoenzymatic labeling and affinity purification).
-
Mass Spectrometry and Data Analysis: a. Analyze the enriched peptides by high-resolution mass spectrometry. b. The incorporation of both ¹³C and ¹⁵N from the labeled GlcNAc provides a distinct mass shift, allowing for clear differentiation between pre-existing (light) and newly synthesized (heavy) O-GlcNAc modifications.[3] c. The primary quantitative output is the measurement of isotopic enrichment in O-GlcNAcylated peptides.
Signaling Pathways and Workflows
The following diagrams illustrate the key metabolic pathway involving NAG and a typical experimental workflow.
References
A Comparative Analysis of N-Acetyl-β-D-Glucosamine and Glucosamine on Chondrocyte Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of N-acetyl-β-D-glucosamine (NAG) and glucosamine (B1671600) (typically as glucosamine hydrochloride, GlcN·HCl) on chondrocytes, the resident cells of cartilage. The following sections summarize key experimental findings, detail the methodologies employed, and visualize relevant biological pathways to support research and development in the field of cartilage biology and osteoarthritis therapeutics.
Core Findings: Differential Effects on Chondrocyte Biology
N-acetyl-β-D-glucosamine and glucosamine exhibit distinct and sometimes opposing effects on chondrocyte proliferation, extracellular matrix (ECM) synthesis, and inflammatory responses. While both molecules are precursors for glycosaminoglycan (GAG) synthesis, their metabolic fates and cellular interactions differ significantly. Notably, the free amino group in glucosamine is suggested to be responsible for some of its inhibitory effects, which are not observed with the acetylated form, NAG.[1]
Chondrocyte Proliferation and Metabolism
The impact of these aminosugars on chondrocyte growth is highly dependent on the culture conditions. In traditional 2D monolayer cultures, GlcN·HCl has been shown to inhibit cell proliferation, whereas NAG appears to augment cellular metabolism.[2][3] Conversely, in long-term 3D cultures, which more closely mimic the in vivo cartilage environment, both GlcN·HCl and NAG, when supplemented with growth factors (GFs) like TGF-β and IGF-I, can stimulate cell proliferation compared to growth factors alone.[2][3] However, even in this context, NAG in combination with growth factors leads to higher cell proliferation than the GlcN·HCl and growth factor combination.[2]
Extracellular Matrix Synthesis
A critical function of chondrocytes is the synthesis and maintenance of the cartilage matrix, primarily composed of proteoglycans and type II collagen. Here, NAG demonstrates a more favorable profile. When combined with growth factors in 3D culture, NAG significantly enhances proteoglycan synthesis.[2][3] In contrast, while GlcN·HCl with growth factors can stimulate cell proliferation, it does not significantly improve, and may even slightly decrease, proteoglycan synthesis compared to growth factors alone.[2][3]
Regarding collagen, both compounds were found to stimulate type II collagen (COL2) synthesis in long-term 3D cultures in the presence of growth factors.[2][3] However, some studies indicate that glucosamine, but not NAG, can inhibit chondrocyte-dependent collagen degradation.[4] Other research suggests NAG may enhance type II collagen synthesis and resolve symptoms in patients with knee osteoarthritis.[5]
Anti-Inflammatory Effects
Both glucosamine and NAG have demonstrated anti-inflammatory properties in chondrocytes. They can counteract the effects of the pro-inflammatory cytokine interleukin-1 beta (IL-1β), a key mediator in osteoarthritis pathology. One study found that both compounds could suppress IL-1β-induced nitric oxide (NO) production, a marker of inflammation. Notably, in equimolar concentrations, NAG exhibited a stronger inhibitory effect on NO production than glucosamine.[6] NAG has also been shown to inhibit IL-1β-mediated expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and IL-6.[5]
Quantitative Data Summary
The following tables summarize the quantitative findings from comparative studies.
Table 1: Effects on Chondrocyte Proliferation and Metabolism
| Parameter | Glucosamine (GlcN·HCl) | N-Acetyl-β-D-Glucosamine (NAG) | Culture Condition | Source |
| Proliferation | Reduced | No significant change | 2D Monolayer (48h) | [2][3] |
| Metabolism | No significant change | Augmented | 2D Monolayer (48h) | [2][3] |
| Proliferation (+GFs) | Increased (vs. GFs alone) | Increased (vs. GFs alone and vs. GlcN·HCl + GFs) | 3D Chitosan (B1678972) Scaffold (30 days) | [2][3] |
GFs: Growth Factors (TGF-β3 and IGF-I)
Table 2: Effects on Extracellular Matrix Synthesis
| Parameter | Glucosamine (GlcN·HCl) | N-Acetyl-β-D-Glucosamine (NAG) | Culture Condition | Source |
| Proteoglycan Synthesis | Inhibited (dose-dependent) | Not inhibitory / Slightly increased | 2D Monolayer / Anchorage-Independent | [1][7] |
| Proteoglycan Synthesis (+GFs) | Slightly lower than GFs alone (not significant) | Higher than GFs alone and GlcN·HCl + GFs | 3D Chitosan Scaffold (30 days) | [2] |
| Type II Collagen Synthesis (+GFs) | Stimulated | Stimulated | 3D Chitosan Scaffold (30 days) | [2][3] |
| Collagen Degradation | Inhibited | No inhibitory effect | In vitro model | [4] |
| Hyaluronan Synthesis | Inhibited | Stimulated | Human Articular Chondrocytes | [8] |
GFs: Growth Factors (TGF-β3 and IGF-I)
Table 3: Anti-Inflammatory Effects
| Parameter | Glucosamine (GlcN) | N-Acetyl-β-D-Glucosamine (NAG) | Experimental Model | Source |
| IL-1β-induced NO Production | Suppressed | More strongly suppressed | Human Articular Chondrocytes | [6] |
Experimental Methodologies
The findings summarized above are based on a variety of in vitro experimental protocols. Below are detailed descriptions of the key methodologies used in the cited research.
Protocol 1: Monolayer and 3D Scaffold Culture of Bovine Chondrocytes
-
Objective: To compare the effects of GlcN·HCl and NAG, with and without growth factors, on chondrocyte proliferation and ECM synthesis.
-
Cell Source: Bovine articular chondrocytes.
-
Culture Conditions:
-
Monolayer (2D): Cells were cultivated for 48 hours.
-
3D Culture: Cells were seeded in chitosan scaffolds and cultivated for 30 days in perfusion bioreactors.
-
-
Treatment Groups: Serum-free medium supplemented with:
-
Control (no supplement)
-
1 mM GlcN·HCl
-
1 mM NAG
-
Growth Factors (GFs): 5 ng/mL TGF-β3 and 10 ng/mL IGF-I
-
GFs + 1 mM GlcN·HCl
-
GFs + 1 mM NAG
-
-
Assays:
-
Proliferation/Metabolism: DNA concentration, lactate (B86563) production, and resazurin (B115843) redox assay.
-
ECM Synthesis: Quantification of proteoglycans and immunohistochemical analysis of Collagen I (COL1) and Collagen II (COL2).
-
Protocol 2: Analysis of ECM Degradation
-
Objective: To determine the effect of glucosamine and NAG on chondrocyte-mediated collagen degradation.
-
Cell Source: Chondrocytes (unspecified).
-
Methodology:
-
Chondrocytes were cultured on a matrix pre-labeled with [3H]-proline to label the collagen.
-
Cells were stimulated with the calcium ionophore A23187 (15 μM) to induce collagen degradation.
-
Cultures were treated with 25 mM glucosamine hydrochloride, glucosamine sulfate (B86663), or NAG.
-
-
Assay: The release of [3H]-proline-labeled collagen fragments into the culture medium was measured as an indicator of collagen degradation.
-
Source: [4]
Signaling Pathways and Mechanisms of Action
The differential effects of glucosamine and NAG stem from their distinct interactions with cellular transport and metabolic pathways. Glucosamine enters chondrocytes via glucose transporters (GLUTs) and can interfere with glucose metabolism.[2] In contrast, NAG is not actively imported by chondrocytes, which may explain its lack of interference with glucose transport and its distinct biological activities.[8][9]
Glucosamine's Pro-proliferative Signaling
Some studies suggest that glucosamine at certain concentrations can promote chondrocyte proliferation through the Wnt/β-catenin signaling pathway. Activation of this pathway leads to the nuclear translocation of β-catenin, which then regulates the expression of target genes like Cyclin D1, promoting cell cycle progression.[10]
NAG's Anti-Inflammatory Signaling
NAG exerts anti-inflammatory effects by inhibiting pathways activated by IL-1β. A key pathway is the NF-κB signaling cascade. IL-1β stimulation typically leads to the activation of NF-κB, which then moves to the nucleus to induce the expression of pro-inflammatory genes like iNOS and COX-2. NAG is believed to interfere with this activation, thereby suppressing the inflammatory response.
Conclusion
The available evidence indicates that N-acetyl-β-D-glucosamine and glucosamine have distinct effects on chondrocyte biology. NAG generally exhibits a more favorable profile, particularly in promoting extracellular matrix synthesis without the inhibitory effects on proliferation seen with glucosamine in some culture systems. NAG also appears to be a more potent anti-inflammatory agent. These differences are likely attributable to their differential uptake and metabolism by chondrocytes. For drug development professionals and researchers, these findings underscore the importance of distinguishing between these two aminosugars, as NAG may represent a more promising candidate for therapeutic strategies aimed at cartilage repair and protection.
References
- 1. Modulation of articular chondrocyte proliferation and anionic glycoconjugate synthesis by glucosamine (GlcN), N-acetyl GlcN (GlcNAc) GlcN sulfate salt (GlcN.S) and covalent glucosamine sulfates (GlcN-SO4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the difference between glucosamine and n acetyl glucosamine? - Supplements - LONGECITY [longecity.org]
- 7. N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Selecting N-ACETYL-beta-D-GLUCOSAMINE: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount. N-ACETYL-beta-D-GLUCOSAMINE (GlcNAc), a pivotal monosaccharide derivative of glucose, is integral to numerous biological processes, including the formation of bacterial cell walls, chitin (B13524) synthesis, and protein glycosylation.[1][2] Its application in research, from studying joint health to developing anti-inflammatory agents, necessitates a thorough evaluation of its purity, identity, and biological activity.[3][4] This guide provides a framework for the comparative analysis of GlcNAc from various suppliers, complete with experimental protocols and data presentation templates.
Key Performance Indicators for Supplier Comparison
When evaluating this compound from different sources, a multi-faceted approach is crucial. The following parameters should be assessed to ensure the quality and suitability of the product for research applications:
-
Purity: The percentage of the desired compound in the product. High purity is essential to avoid interference from contaminants in experimental assays.
-
Identity: Confirmation that the compound is indeed this compound.
-
Presence of Impurities: Identification and quantification of any related substances or contaminants, such as free glucosamine (B1671600).
-
Biological Activity: The functional performance of the compound in a relevant biological assay.
Experimental Protocols for Comparative Analysis
To objectively compare this compound from different suppliers, standardized experimental protocols are essential. Below are detailed methodologies for key analytical tests.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from the United States Pharmacopeia (USP) method for dietary supplements and is suitable for determining the assay of N-acetylglucosamine and identifying glucosamine as a potential impurity.
Objective: To quantify the purity of this compound and to detect and quantify the presence of free glucosamine.
Materials:
-
This compound samples from different suppliers
-
USP N-Acetylglucosamine Reference Standard (RS)
-
USP Glucosamine Hydrochloride Reference Standard (RS)
-
Acetonitrile (B52724) (HPLC grade)
-
Dibasic potassium phosphate (B84403)
-
Ammonium (B1175870) hydroxide
-
Phosphoric acid
-
Water (HPLC grade)
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Chromolith® Performance NH2 100 x 4.6 mm coupled with a Chromolith® Performance NH2 50 x 4.6 mm column.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (75:25, v/v). The buffer is prepared by dissolving 3.5 g of dibasic potassium phosphate in water, adding 0.25 mL of ammonium hydroxide, diluting to 1 L with water, and adjusting the pH to 7.5 with phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 195 nm.
-
Injection Volume: 2 µL.
Procedure:
-
Standard Preparation:
-
Prepare a standard solution of USP N-Acetylglucosamine RS at a concentration of 1 mg/mL in a 50:50 acetonitrile:water diluent.
-
Prepare a system suitability solution containing 1 mg/mL of USP N-Acetylglucosamine RS and 0.6 mg/mL of USP Glucosamine Hydrochloride RS in the same diluent.
-
-
Sample Preparation:
-
Prepare sample solutions of this compound from each supplier at a concentration of 1 mg/mL in the diluent.
-
-
Analysis:
-
Inject the system suitability solution to verify the resolution between N-acetylglucosamine and glucosamine, as well as other system performance parameters.
-
Inject the standard and sample solutions in triplicate.
-
Calculate the purity of this compound and the percentage of glucosamine impurity by comparing the peak areas of the samples to the standard.
-
Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides a spectroscopic fingerprint of the molecule, confirming its identity and structural integrity.
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound samples from different suppliers
-
Deuterated water (D₂O)
-
NMR spectrometer (e.g., 600 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of D₂O.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound. Key expected signals include the anomeric proton (around 5.20 ppm for the α-anomer and 4.70 ppm for the β-anomer in its pyranose form) and the acetyl methyl protons (around 2.04 ppm).[5]
Biological Activity Assessment: Inhibition of NLRP3 Inflammasome Activation
This compound has been identified as an activator of the NLRP3 inflammasome.[2] A cell-based assay can be used to compare the biological activity of samples from different suppliers.
Objective: To evaluate the ability of this compound to induce an inflammatory response in a cellular model.
Materials:
-
This compound samples from different suppliers
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) for priming
-
Cell culture medium (e.g., RPMI-1640) and supplements
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA.
-
Priming: Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β expression.
-
Stimulation: Treat the primed cells with various concentrations of this compound from each supplier for a defined period (e.g., 6-24 hours). Include a negative control (no GlcNAc) and a positive control (e.g., ATP).
-
Quantification of IL-1β: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration as a function of the this compound concentration for each supplier. Compare the dose-response curves to assess relative potency.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical data from the analysis of this compound from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (HPLC, %) | 99.5% | 98.2% | 99.8% | > 99.0% |
| Glucosamine Impurity (HPLC, %) | 0.1% | 0.8% | < 0.05% (Not Detected) | < 0.5% |
| ¹H NMR Identity | Conforms | Conforms | Conforms | Conforms to reference |
| Biological Activity (EC₅₀ for IL-1β release) | 15 mM | 25 mM | 14 mM | Within 2-fold of reference |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder | White to off-white powder |
| Solubility (H₂O) | Clear, colorless solution | Slightly hazy solution | Clear, colorless solution | Clear to very slightly hazy |
Visualizing the Process and Pathway
Diagrams can effectively illustrate complex workflows and biological pathways, aiding in the comprehension of the comparative analysis process and the scientific context of this compound.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: The Hexosamine Biosynthesis Pathway and the entry of exogenous GlcNAc.
By implementing a systematic and rigorous comparative analysis, researchers can confidently select a supplier of this compound that meets the high standards required for their scientific investigations, ensuring the reliability and reproducibility of their results.
References
- 1. N-Acetyl-D-glucosamine, N-Acetyl derivative of glucosamine (CAS 72-87-7) | Abcam [abcam.com]
- 2. adipogen.com [adipogen.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to N-Acetyl-β-D-glucosamine Quantification: A Cross-Validation of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetyl-β-D-glucosamine (GlcNAc) is pivotal. GlcNAc is a key monosaccharide involved in a multitude of biological processes, including the biosynthesis of glycoproteins and glycosaminoglycans, and it plays a significant role in cellular signaling pathways.[1][2][3] The selection of an appropriate quantification method is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of common analytical techniques for GlcNAc quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
A variety of methods are available for the quantification of N-Acetyl-β-D-glucosamine, each with its own set of advantages and limitations.[4] The choice of method often depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. Below is a summary of key performance characteristics for commonly used techniques.
| Method | Principle | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Limitations |
| Colorimetric Assay | Chemical reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product.[5] | Micromolar range | High | Low cost, simple procedure, minimal equipment requirement.[4] | Lower specificity, as it can react with other N-acetylamino sugars and their oligomers.[6] |
| Enzymatic Assay | Enzymatic conversion of GlcNAc (e.g., by GlcNAc Kinase) coupled to a measurable event, such as a change in NADH absorbance.[3] | Kinetic Assay: ~3 µM (LOD)[3] | High | High specificity for the target molecule, adaptable for high-throughput screening.[4][7] | Indirect measurement, potential for interference from sample components.[3] |
| HPLC-UV | Chromatographic separation on a column followed by detection using a UV detector.[8] | Linearity in the range of 0.4-8 µg.[8] | Moderate | Good selectivity and accuracy, established and robust technique.[8] | Moderate sensitivity, may require derivatization for enhanced detection.[9] |
| GC-MS/MS & GC-TOFMS | Gas chromatographic separation of derivatized GlcNAc followed by highly selective and sensitive mass spectrometric detection.[1][10] | Lower femtomol range.[1][10] | Low to Moderate | Excellent sensitivity and specificity, enables absolute quantification with stable isotope-labeled internal standards.[1][7] | Requires derivatization, which can be matrix-dependent; lower throughput.[1] |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry for detection.[2] | High sensitivity (specific values depend on instrumentation and method). | Moderate to High | High sensitivity and specificity, suitable for complex biological matrices like plasma, can be automated.[4][11] | High initial instrument cost and maintenance, potential for matrix effects.[4][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical technique. Below are generalized protocols for the key experiments discussed.
Colorimetric Method (Morgan-Elson Assay)
This protocol is based on the reaction described by Morgan and Elson.[12]
Reagents:
-
p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
0.5 N Sodium Carbonate solution
-
Glacial Acetic Acid
-
N-Acetyl-β-D-glucosamine standard solutions
Procedure:
-
To the sample and standard solutions, add 0.5 N sodium carbonate solution.
-
Heat the tubes in a boiling water bath for 5 minutes and then cool.
-
Add glacial acetic acid to each tube.
-
Add the DMAB reagent and make up the final volume with acetic acid.
-
Allow the color to develop for approximately 45 minutes.
-
Measure the absorbance at the wavelength of maximum absorption and compare with the standard curve.[12]
Enzymatic Assay
This protocol is a generalized procedure based on commercially available kits utilizing GlcNAc Kinase.[3][4]
Reagents:
-
NAG Assay Buffer
-
NAG Substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
NAG Standard solutions
-
Stop Solution (e.g., sodium carbonate)
Procedure:
-
Prepare samples and standards. For biological samples like serum or plasma, they can often be used directly or diluted.[4]
-
Add samples and standards to a 96-well plate.
-
Add the NAG substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[4]
-
Add the Stop Solution to terminate the reaction.[4]
-
Measure the absorbance and generate a standard curve to determine the concentration of GlcNAc in the samples.[4]
HPLC-UV Method (Ion-Pair Chromatography)
This is a generalized protocol based on an established ion-pair HPLC method.[8]
Chromatographic Conditions:
-
Column: Alltima ODS (5 µm, 250 mm × 4.6 mm)
-
Mobile Phase: 0.1 mol·L-1 potassium phosphate (B84403) dibasic solution containing 10 mmol·L-1 tetrabutylammonium (B224687) hydrogen sulfate, adjusted to pH 6.5±0.1 with phosphoric acid.
-
Flow Rate: 0.8 mL·min-1
-
Detection Wavelength: 220 nm
-
Column Temperature: Room temperature
Procedure:
-
Prepare standard solutions of N-Acetyl-β-D-glucosamine.
-
Prepare sample solutions, ensuring they are free of particulate matter.
-
Inject the standards and samples into the HPLC system.
-
Identify the GlcNAc peak based on retention time and quantify using the peak area against the standard curve.[8]
GC-MS/MS and GC-TOFMS Method
This protocol involves derivatization and is based on a method for accurate quantification in biological samples.[1][10]
Sample Preparation and Derivatization:
-
Use a stable isotope-labeled internal standard (e.g., 13C labeled GlcNAc) for accurate quantification.[1]
-
Perform derivatization, for example, through alkoximation and subsequent trimethylslylation.[1][10] This typically involves incubation at specific temperatures and times.[1]
GC-MS Conditions:
-
Injection: 1 µL in splitless mode.
-
GC Temperature Program: Start at 70°C, hold for 1 min, then ramp to 240°C, then to 260°C, and finally to 310°C.[1][10]
-
MS Detection: Use either tandem mass spectrometry (MS/MS) or time-of-flight mass spectrometry (TOFMS) for detection and quantification.[1]
LC-MS/MS Method
This protocol is a general guide for the quantification of GlcNAc in plasma.[2][11]
Sample Preparation:
-
To a plasma sample, add an internal standard solution (e.g., ¹³C₆-N-acetylglucosamine).[11]
-
Precipitate proteins using a solvent like acetonitrile.[2][11]
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for injection.
LC-MS/MS Conditions:
-
Chromatography: Use a suitable column and mobile phase gradient for separation.
-
Mass Spectrometry: Operate in a mode such as Negative Electrospray Ionization (ESI-) and use Multiple Reaction Monitoring (MRM) for specific transitions of GlcNAc and the internal standard.[11]
Mandatory Visualizations
Caption: Workflow for cross-validation of N-Acetyl-β-D-glucosamine quantification methods.
Caption: The Hexosamine Biosynthesis Pathway leading to UDP-GlcNAc.[7]
References
- 1. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. athenaes.com [athenaes.com]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Non-specificity of a colorimetric method for the estimation of N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ion pair HPLC determination of N-acetyl-D-glucosamine: Ingenta Connect [ingentaconnect.com]
- 9. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
A Comparative Guide to N-Acetyl-β-D-glucosamine Standards for HPLC and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount. This guide provides an objective comparison of commercially available N-Acetyl-β-D-glucosamine (GlcNAc) standards for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We present a summary of key performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable standard for your analytical needs.
Product Performance Comparison
The selection of a high-purity analytical standard is critical for achieving reproducible and accurate quantification. Below is a comparison of leading N-Acetyl-β-D-glucosamine standards based on publicly available data from major suppliers.
| Supplier | Product Number | Purity (as per CoA) | Format | Intended Application(s) | Key Features |
| Sigma-Aldrich | A8625 | ≥99% | Crystalline Powder | HPLC, Cell Culture | High purity, suitable for a wide range of applications. |
| Cayman Chemical | 22910 | ≥98% | Crystalline Solid | Mass Spectrometry | Well-characterized for MS applications. |
| Santa Cruz Biotechnology | sc-203533 | ≥98% | Crystalline Powder | General Research | Broad-use research grade standard. |
| United States Pharmacopeia (USP) | 1448609 | USP Reference Standard | Powder | Pharmacopeial Analysis | Official standard for quality control as per USP monographs. |
Note: The information above is compiled from supplier websites and Certificates of Analysis. Purity levels and product details may vary by lot. It is always recommended to consult the latest documentation from the supplier.
Experimental Protocols
Detailed and validated methodologies are essential for the consistent performance of analytical standards. Here are representative protocols for the analysis of N-Acetyl-β-D-glucosamine using HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of N-Acetyl-β-D-glucosamine in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Aminex HPX-87H, 300 mm x 7.8 mm
-
Mobile Phase: 0.005 M Sulfuric Acid
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 65°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Standard Preparation: Prepare a stock solution of the N-Acetyl-β-D-glucosamine standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 0.1 mg/mL to 1.0 mg/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for trace-level detection and quantification.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes, followed by a 2-minute hold and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Precursor Ion (Q1): 222.1 m/z ([M+H]⁺)
-
Product Ion (Q3): 126.1 m/z
-
-
Standard Preparation: Prepare a stock solution in a 50:50 mixture of acetonitrile and water. Serially dilute to create calibration standards ranging from ng/mL to µg/mL levels.
Visualized Workflows and Pathways
To further clarify the application and analysis of N-Acetyl-β-D-glucosamine, the following diagrams illustrate a typical quality control workflow and a relevant biological pathway.
Caption: Quality control workflow for N-Acetyl-β-D-glucosamine analysis.
Caption: Simplified Hexosamine Biosynthesis Pathway highlighting GlcNAc.
A Comparative Guide to Glycosylation Inhibitors: N-Acetyl-β-D-glucosamine, Tunicamycin, and 2-Deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of N-Acetyl-β-D-glucosamine (NAG) and its related compound glucosamine (B1671600), alongside two widely-used glycosylation inhibitors, Tunicamycin (B1663573) and 2-Deoxy-D-glucose (2-DG). The information presented is intended to aid in the selection of appropriate tools for studying protein glycosylation and for the development of novel therapeutics.
Introduction to Protein Glycosylation and its Inhibition
Protein glycosylation, the enzymatic addition of sugar moieties (glycans) to proteins, is a critical post-translational modification that profoundly impacts protein folding, stability, trafficking, and function. The two major types of protein glycosylation in eukaryotes are N-linked glycosylation, where a glycan is attached to the nitrogen atom of an asparagine residue, and O-linked glycosylation, where a glycan is attached to the oxygen atom of a serine or threonine residue.
Given the pivotal role of glycosylation in cellular processes, its dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, molecules that can modulate or inhibit glycosylation are invaluable research tools and potential therapeutic agents. This guide focuses on a comparative analysis of three such molecules with distinct mechanisms of action.
Mechanisms of Action
The inhibitory effects of N-Acetyl-β-D-glucosamine/glucosamine, Tunicamycin, and 2-Deoxy-D-glucose on protein glycosylation stem from fundamentally different mechanisms.
N-Acetyl-β-D-glucosamine (NAG) and Glucosamine:
N-Acetyl-β-D-glucosamine is a key monosaccharide utilized in the Hexosamine Biosynthesis Pathway (HBP) to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for both N-linked and O-linked glycosylation. While NAG itself is a building block, its precursor, glucosamine, at high concentrations, can paradoxically inhibit N-linked glycosylation. This is thought to occur through the disruption of the normal flux of the HBP, leading to a global reduction in the glycosylation of proteins such as the IL-6 receptor subunit gp130 and the Epidermal Growth Factor Receptor (EGFR).[1][2] This inhibitory effect on N-glycosylation is correlated with the anti-cancer activity of glucosamine.[1][2]
Tunicamycin:
Tunicamycin is a potent and specific inhibitor of N-linked glycosylation.[3] It is a nucleoside antibiotic that acts by blocking the first committed step in the N-linked glycosylation pathway: the transfer of N-acetylglucosamine-1-phosphate from UDP-GlcNAc to dolichol phosphate, a reaction catalyzed by the enzyme GlcNAc-1-phosphotransferase (GPT).[4] This blockade leads to the accumulation of unglycosylated, misfolded proteins in the endoplasmic reticulum (ER), thereby inducing a strong ER stress response.[4]
2-Deoxy-D-glucose (2-DG):
2-Deoxy-D-glucose is a glucose and mannose analog that exerts its effects through a dual mechanism. Firstly, it competitively inhibits glycolysis, leading to a depletion of cellular ATP. Secondly, it interferes with N-linked glycosylation by being incorporated into the growing dolichol-linked oligosaccharide precursor. This results in a truncated, non-functional glycan that cannot be efficiently transferred to proteins, also leading to an accumulation of misfolded proteins and ER stress.
Comparative Efficacy
| Compound | Cell Line | Assay | Concentration | Effect on Cell Viability | Citation |
| Glucosamine | DU145 (Prostate Cancer) | Janus Green Staining | 2 mM | ~50% reduction after 72h | [1] |
| A2058 (Melanoma) | Janus Green Staining | 2 mM | ~40% reduction after 72h | [1] | |
| PC-3 (Prostate Cancer) | Janus Green Staining | 2 mM | ~20% reduction after 72h | [1] | |
| Tunicamycin | HN4 (Head and Neck Cancer) | Colony Formation | 1-2 µg/mL | Significant reduction in colony formation | [4] |
| CAL27 (Head and Neck Cancer) | Colony Formation | 1-2 µg/mL | Significant reduction in colony formation | [4] | |
| SGC7901/VCR (MDR Gastric Cancer) | Cell Viability Assay | 1 µg/mL | ~60% reduction after 48h | [3] | |
| 2-Deoxy-D-glucose | Nalm-6 (ALL) | MTT Assay | 1 mM | ~40% reduction after 48h | |
| CEM-C7-14 (ALL) | MTT Assay | 1 mM | ~50% reduction after 48h |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The Hexosamine Biosynthesis Pathway (HBP) and the subsequent N-linked glycosylation pathway are central to the action of these inhibitors.
Caption: Overview of HBP and N-linked glycosylation with inhibitor targets.
Experimental Workflow: Assessing Glycosylation Inhibition
A common method to assess the inhibition of protein glycosylation is through Western blot or lectin blot analysis of a target glycoprotein.
Caption: Workflow for analyzing glycosylation inhibition via blotting.
Experimental Protocols
Protocol 1: Analysis of Glycoprotein Expression by Western Blot
This protocol details the steps to analyze changes in the molecular weight of a target glycoprotein following treatment with a glycosylation inhibitor. A decrease in molecular weight (a "band shift") indicates reduced glycosylation.
1. Cell Culture and Treatment: a. Plate cells (e.g., DU145, HN4) at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of the glycosylation inhibitor (e.g., 2 mM glucosamine, 1 µg/mL tunicamycin) or vehicle control for the desired time period (e.g., 24-72 hours).
2. Protein Extraction and Quantification: a. Wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA protein assay.[5]
3. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF membrane.[6]
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the target glycoprotein (e.g., anti-EGFR) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and capture the signal using a digital imaging system. c. Analyze the resulting bands for a shift in molecular weight, which indicates a change in glycosylation status.
Protocol 2: Analysis of Glycosylation Patterns by Lectin Blot
This protocol allows for the analysis of overall changes in glycosylation patterns using lectins that bind to specific glycan structures.
1. Protein Separation and Transfer: a. Follow steps 1-3 from the Western Blot protocol to obtain a PVDF membrane with separated proteins.
2. Lectin Staining: a. Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature.[7] b. Incubate the membrane with a biotinylated lectin (e.g., Concanavalin A for high-mannose N-glycans, Wheat Germ Agglutinin for GlcNAc) at a concentration of 1 µg/mL in the blocking solution for 1-2 hours at room temperature.[7][8] c. Wash the membrane at least four times for 5 minutes each with TBST.[7] d. Incubate with Streptavidin-HRP diluted in the blocking solution for 1 hour at room temperature.[7] e. Wash the membrane as in step 2c.
3. Detection and Analysis: a. Perform chemiluminescent detection as described in the Western Blot protocol. b. Compare the banding patterns between control and treated samples to assess changes in specific glycan structures.
Conclusion
N-Acetyl-β-D-glucosamine (and its precursor glucosamine), Tunicamycin, and 2-Deoxy-D-glucose each represent a distinct class of glycosylation modulator with unique mechanisms and applications.
-
N-Acetyl-β-D-glucosamine/Glucosamine serves as a metabolic modulator that, at high concentrations, can inhibit N-linked glycosylation and impact cell signaling and viability. Its effects are pleiotropic and linked to the flux of the hexosamine biosynthetic pathway.
-
Tunicamycin is a highly specific and potent tool for the complete inhibition of N-linked glycosylation, making it the gold standard for studying the consequences of the absence of N-glycans and for inducing ER stress.
-
2-Deoxy-D-glucose offers a dual-pronged approach by inhibiting both glycolysis and N-linked glycosylation, providing a model for studying the interplay between cellular metabolism and protein modification.
The choice of inhibitor will depend on the specific research question. For studying the direct consequences of abrogated N-glycosylation, tunicamycin is the most appropriate tool. To investigate the interplay between metabolism and glycosylation, 2-DG is a valuable compound. Glucosamine, on the other hand, provides a means to study the effects of metabolic overload on glycosylation and downstream signaling pathways. A thorough understanding of their distinct mechanisms is crucial for the accurate interpretation of experimental results and for the advancement of glycobiology research and drug development.
References
- 1. Anti-cancer activity of glucosamine through inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 7. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
A Comparative Guide to the Reproducibility of N-acetyl-beta-D-glucosamine Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
The study of O-GlcNAcylation, a dynamic post-translational modification where a single N-acetyl-beta-D-glucosamine (N-GlcNAc) molecule is attached to serine or threonine residues, is crucial for understanding a myriad of cellular processes.[1] Dysregulation of this modification has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[1] Accurate and reproducible quantification of O-GlcNAcylation is therefore paramount for advancing research and therapeutic development.
This guide provides an objective comparison of common N-GlcNAc labeling methods, focusing on their reproducibility and performance, supported by experimental data and detailed protocols.
Comparison of Quantitative O-GlcNAcylation Analysis Methods
The choice of a quantitative strategy for O-GlcNAcylation analysis is contingent on the specific research question, the biological system under investigation, and the available instrumentation.[1] Below is a summary of common methods, their principles, advantages, disadvantages, and typical reproducibility.
| Method | Principle | Advantages | Disadvantages | Typical Reproducibility (CV) |
| ¹⁵N-GlcNAc Labeling (via ¹⁵N-Glutamine) | Metabolic incorporation of ¹⁵N from glutamine into the GlcNAc moiety via the hexosamine biosynthetic pathway.[1] | Direct labeling of the modification. Can distinguish changes in glycosylation from protein abundance changes. High labeling efficiency for amino sugars.[1] | Potential for incomplete labeling. Requires specialized cell culture media. Does not label the peptide backbone.[1] | Data not widely available, but expected to be similar to other metabolic labeling techniques (10-20%).[1] |
| Metabolic Chemical Reporters (MCRs) with Bioorthogonal Chemistry | Metabolic incorporation of GlcNAc analogs with azide (B81097) or alkyne handles, followed by "click" chemistry to attach affinity tags for enrichment and quantification.[1] | Enables specific enrichment and visualization of O-GlcNAcylated proteins. Can be used for pulse-chase experiments to study dynamics.[1] | Potential for steric hindrance by the chemical reporter. The efficiency of the click reaction can vary.[1] | 15-30%[1] |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N-labeled arginine and lysine). | High accuracy in protein-level quantification. Well-established and widely used. | Indirectly measures glycosylation changes, which can be confounded by changes in protein abundance. | <10%[1] |
| Chemoenzymatic Glycan Labeling | In vitro or ex vivo technique using specific glycosyltransferases to attach a modified sugar with a bioorthogonal handle to existing glycans.[2] | High precision for labeling specific glycan structures. Provides a snapshot of the cell surface glycome at a specific time.[2] | Limited to accessible sites for the specific enzyme used. Does not provide a dynamic view of glycan biosynthesis.[2] | Generally high due to controlled enzymatic reactions.[2] |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible results. Below are protocols for key N-GlcNAc labeling experiments.
Protocol 1: ¹⁵N-GlcNAc Labeling using Isotopic Detection of Amino sugars with Glutamine (IDAWG)
This protocol describes the metabolic labeling of O-GlcNAcylated proteins using amide-¹⁵N-labeled glutamine, which serves as the nitrogen donor for the hexosamine biosynthetic pathway (HBP), leading to the formation of ¹⁵N-GlcNAc.[1]
1. Cell Culture and Labeling:
-
a. Culture cells in standard DMEM/RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[1]
-
b. For ¹⁵N labeling, replace the standard medium with a custom formulation of DMEM/RPMI-1640 lacking glutamine.[1]
-
c. Supplement this medium with 2 mM amide-¹⁵N-L-glutamine (98% ¹⁵N). For the "light" control, use medium supplemented with 2 mM unlabeled L-glutamine.[1]
-
d. Culture the cells for at least five cell divisions to ensure near-complete incorporation of the ¹⁵N label into the amino sugar pool.[1]
2. Cell Lysis and Protein Extraction:
-
a. Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS).[1]
-
b. Lyse the cells in RIPA buffer [50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS] containing protease and phosphatase inhibitors.[1]
-
c. Sonicate the lysate briefly to shear DNA and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
3. Mass Spectrometry Analysis:
-
a. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
b. For quantification, compare the signal intensities of the ¹⁴N- and ¹⁵N-labeled glycopeptide pairs. The mass shift will be +1 Da for each GlcNAc moiety.[1]
Protocol 2: N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 Metabolic Labeling
This protocol is a representative guideline for stable isotope labeling in cell culture for quantitative glycomics.[2]
1. Cell Culture and Labeling:
-
a. Culture cells in standard growth medium to the desired confluency.[2]
-
b. For the "heavy" labeled sample, replace the standard medium with a custom medium depleted of glucose and glutamine.[2]
-
c. Supplement this medium with ¹³C-glucose and ¹⁵N-glutamine or directly with N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 at a final concentration of 50-100 µM.[2]
-
d. For the "light" control sample, culture cells in a parallel flask with standard medium containing unlabeled glucose and glutamine or N-Acetyl-D-glucosamine.[2]
2. Sample Preparation and Analysis:
-
Follow standard protocols for protein extraction, digestion, and subsequent mass spectrometry analysis to quantify the incorporation of the heavy isotope.
Factors Affecting Reproducibility
Several factors can influence the reproducibility of N-GlcNAc labeling experiments:
-
Cell Health and Viability: Healthy, metabolically active cells are crucial for efficient label incorporation.[3]
-
Labeled-GlcNAc Concentration: The concentration of the labeled precursor may need to be optimized to ensure efficient uptake without causing cytotoxicity.[3][4]
-
Metabolic Pathway Dysregulation: The efficiency of the Hexosamine Biosynthesis Pathway (HBP) can vary between cell lines and under different experimental conditions.[4]
-
Labeling Time: The optimal labeling time depends on the cell type, metabolic rate, and the protein of interest. A time-course experiment is recommended to determine the optimal duration.[3]
-
Label Dilution: Endogenous pools of unlabeled N-GlcNAc can dilute the labeled precursor. Longer labeling times can help overcome this.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding and standardizing N-GlcNAc labeling experiments.
Caption: The Hexosamine Biosynthetic Pathway leading to O-GlcNAcylation.
Caption: A general experimental workflow for quantitative glycoproteomics using metabolic labeling.
References
A Comparative Guide to Metabolic Precursors for Glycosylation Studies: Benchmarking N-Acetyl-β-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetyl-β-D-glucosamine (GlcNAc) against other common metabolic precursors—glucosamine (GlcN), mannosamine (B8667444) (ManN), and galactose (Gal)—used in glycosylation research. By understanding the metabolic fate and cellular impact of these molecules, researchers can make informed decisions for designing experiments related to protein glycosylation, a critical post-translational modification involved in a myriad of cellular processes.
Introduction to Metabolic Precursors in Glycosylation
Protein glycosylation, the enzymatic addition of glycans, is crucial for protein folding, stability, and function. The hexosamine biosynthetic pathway (HBP) is a key metabolic route that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the essential donor substrate for both N-linked and O-linked glycosylation.[1] Supplementing cell culture media with metabolic precursors is a common strategy to modulate cellular glycosylation. This guide focuses on comparing GlcNAc, a direct precursor in the HBP salvage pathway, with other related monosaccharides that can enter these pathways at different points.
Metabolic Pathways of Precursors
The efficiency and metabolic route of each precursor differ, impacting the cellular pool of UDP-GlcNAc and subsequent glycosylation events.
N-Acetyl-β-D-glucosamine (GlcNAc)
GlcNAc enters the HBP salvage pathway where it is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate. This bypasses the rate-limiting enzyme of the de novo pathway, glutamine:fructose-6-phosphate amidotransferase (GFAT), leading to a direct and efficient increase in UDP-GlcNAc levels.
Glucosamine (GlcN)
Glucosamine is transported into the cell and phosphorylated by hexokinase to form glucosamine-6-phosphate. It then requires acetylation to enter the main HBP, a step that can sometimes be rate-limiting.
Mannosamine (ManN)
Mannosamine can be phosphorylated and then converted to ManNAc-6-phosphate, which is a precursor for sialic acid biosynthesis. Its entry into the UDP-GlcNAc pool is less direct compared to GlcNAc and GlcN.
Galactose (Gal)
Galactose is primarily metabolized through the Leloir pathway to produce UDP-glucose, which can then be epimerized to UDP-galactose. While it can influence the overall pool of nucleotide sugars, it is not a direct precursor to UDP-GlcNAc.
References
Safety Operating Guide
Navigating the Disposal of N-Acetyl-β-D-Glucosamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to proper laboratory safety and chemical handling protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Acetyl-β-D-glucosamine, ensuring operational integrity and regulatory compliance.
N-Acetyl-β-D-glucosamine is not generally classified as a hazardous substance.[1] However, it is crucial to follow standard laboratory safety protocols and local regulations for its disposal.
Hazard and Safety Overview
While N-Acetyl-β-D-glucosamine is not categorized as hazardous under the Globally Harmonized System (GHS), it's important to handle it with care to minimize any potential risks.[1] Standard laboratory practices such as wearing personal protective equipment (PPE), including gloves and safety glasses, are recommended.[1][2] Ensuring adequate ventilation is also a key step to prevent the inhalation of any dust particles.[2][3]
| Hazard Classification | Rating | Additional Information |
| GHS Classification | Not classified as hazardous[1] | The substance does not meet the criteria for classification in accordance with the Globally Harmonized System.[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] | Indicates minimal hazard. |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0[1] | Indicates minimal hazard. |
| PBT and vPvB Assessment | Not applicable[1] | The substance is not considered persistent, bioaccumulative, or toxic. |
Step-by-Step Disposal Protocol
The disposal of N-Acetyl-β-D-glucosamine should always be conducted in line with federal, state, and local environmental control regulations.[4][5] The following is a general procedural guide:
-
Waste Identification and Segregation :
-
Confirm that the waste contains only N-Acetyl-β-D-glucosamine and is not mixed with any hazardous chemicals.
-
It is critical to keep this waste separate from hazardous chemical waste streams, such as solvents, heavy metals, or reactive chemicals.[1]
-
-
Containerization and Labeling :
-
Disposal Pathway :
-
Decontamination of Empty Containers :
-
Spill Management :
The following diagram illustrates the decision-making workflow for the proper disposal of N-Acetyl-β-D-glucosamine.
References
Essential Safety and Logistical Information for Handling N-ACETYL-beta-D-GLUCOSAMINE
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for laboratory safety and experimental integrity. This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of N-ACETYL-beta-D-GLUCOSAMINE.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent potential irritation.[1][2][3] The recommended PPE for handling this compound includes:
-
Eye Protection : Wear safety glasses or goggles to protect against dust particles.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or rubber, should be worn to prevent skin contact.[4][5]
-
Respiratory Protection : In situations where dust may be generated, a dust respirator or a NIOSH-approved particulate filter respirator is recommended.[6][7]
-
Protective Clothing : A standard lab coat is sufficient to protect clothing from the powdered substance.[8]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Physical Properties
| Property | Value | Source |
| Physical State | Solid, Powder | [6] |
| Color | White to off-white | [6][9] |
| Melting Point | 201-211 °C | [6][9] |
| Solubility | Soluble in water | [6][9] |
Hazard Identification and Safety Ratings
| Classification System | Rating | Description | Source |
| GHS Classification | Not classified as hazardous | The substance does not meet the criteria for classification. | [1][3] |
| HMIS Rating | Health: 0, Fire: 0, Reactivity: 0 | Indicates minimal hazard. | [3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Indicates minimal hazard. | [3] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Operational Plan
1. Engineering Controls:
-
Use in a well-ventilated area to keep airborne concentrations low.
-
If weighing the powder, it is best practice to do so in a fume hood or an enclosure with local exhaust ventilation to minimize dust generation.[6]
2. Handling Procedures:
-
Avoid contact with eyes and skin.[6]
-
Do not eat, drink, or smoke when handling the substance.
-
Keep containers securely sealed when not in use.
-
Wash hands thoroughly with soap and water after handling.
3. Storage:
-
Keep the container tightly closed to prevent contamination and moisture absorption as the material is hygroscopic.[7][9]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Disposal Plan
This compound is not considered hazardous waste.[3] However, it should be disposed of responsibly to prevent environmental contamination.
1. Waste Identification and Segregation:
-
Segregate this non-hazardous chemical waste from hazardous waste streams.[3]
2. Containerization and Labeling:
-
Place waste this compound in a clean, dry, and sealable container.[3]
-
Label the container clearly with the full chemical name: "this compound" and indicate that it is non-hazardous waste.[3]
3. Disposal Pathway:
-
Dispose of the waste in accordance with federal, state, and local environmental control regulations.[3][6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[3]
-
Typically, this involves disposal through a licensed waste disposal company.[3]
4. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent like water.[3]
-
Dispose of the rinsate as non-hazardous aqueous waste, following institutional guidelines.[3]
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. chembk.com [chembk.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
